molecular formula C11H7BrClNO B1525561 3-Bromo-2-(2-chlorophenoxy)pyridine CAS No. 1215809-13-4

3-Bromo-2-(2-chlorophenoxy)pyridine

Cat. No.: B1525561
CAS No.: 1215809-13-4
M. Wt: 284.53 g/mol
InChI Key: QGHSGSRIFOMKPV-UHFFFAOYSA-N
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Description

3-Bromo-2-(2-chlorophenoxy)pyridine is a useful research compound. Its molecular formula is C11H7BrClNO and its molecular weight is 284.53 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-2-(2-chlorophenoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H7BrClNO/c12-8-4-3-7-14-11(8)15-10-6-2-1-5-9(10)13/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGHSGSRIFOMKPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC2=C(C=CC=N2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001294244
Record name 3-Bromo-2-(2-chlorophenoxy)pyridine
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Molecular Weight

284.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215809-13-4
Record name 3-Bromo-2-(2-chlorophenoxy)pyridine
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Record name 3-Bromo-2-(2-chlorophenoxy)pyridine
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Record name 3-bromo-2-(2-chlorophenoxy)pyridine
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Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-2-(2-chlorophenoxy)pyridine: Synthesis, Properties, and Applications in Modern Research

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 3-Bromo-2-(2-chlorophenoxy)pyridine, a halogenated phenoxypyridine derivative of significant interest to researchers and professionals in drug discovery and agrochemical development. This document elucidates the compound's nomenclature, physicochemical properties, a detailed, field-proven synthesis strategy, and its potential applications as a key building block in the development of novel bioactive molecules.

Compound Identification and Nomenclature

The compound of interest is systematically identified by the following nomenclature and registry information.

IdentifierValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 1215809-13-4BLDpharm[2]
Molecular Formula C₁₁H₇BrClNOPubChem[1]
Molecular Weight 284.54 g/mol BLDpharm[2]
InChI InChI=1S/C11H7BrClNO/c12-8-4-3-7-14-11(8)15-10-6-2-1-5-9(10)13/h1-7HPubChem[1]
SMILES C1=CC=C(C(=C1)OC2=C(C=CC=N2)Br)ClPubChem[1]

Currently, there are no widely recognized synonyms for this compound in major chemical databases. The IUPAC name is the standard and most unambiguous identifier.

Rationale and Synthetic Strategy

The synthesis of this compound is most logically achieved through a two-stage process. This involves the initial preparation of a key intermediate, 3-Bromo-2-chloropyridine , followed by a nucleophilic aromatic substitution reaction with 2-chlorophenol. This strategic approach allows for the controlled and efficient assembly of the target molecule.

Stage 1: Synthesis of the Key Intermediate: 3-Bromo-2-chloropyridine

The precursor, 3-Bromo-2-chloropyridine, is a critical building block for introducing the 3-bromo-2-pyridyl moiety.[3] Several methods for its synthesis have been reported, with the diazotization of 3-amino-2-chloropyridine being a common and effective route.[4]

Expert Insight: The choice of a diazotization reaction is based on its reliability for converting an amino group on an aromatic ring into a good leaving group (N₂), which can then be substituted by a halide. This method is often preferable to direct halogenation, which can lead to a mixture of isomers that are difficult to separate.

Experimental Protocol: Synthesis of 3-Bromo-2-chloropyridine from 3-Amino-2-chloropyridine

This protocol is adapted from established diazotization procedures.[4][5]

Materials:

  • 3-Amino-2-chloropyridine

  • 48% Hydrobromic acid (HBr)

  • Sodium nitrite (NaNO₂)

  • Toluene

  • 10 M Sodium hydroxide (NaOH) solution

  • Water

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Reaction Setup: In a reaction vessel equipped with a magnetic stirrer and cooled in an ice bath, add 3-amino-2-chloropyridine (20 mmol, 1 equivalent).

  • Acidification: To the starting material, slowly add 45 mL of water and 27 mL of 48% hydrobromic acid at room temperature. Stir until a homogenous solution is formed.

  • Diazotization: Cool the mixture to below 10°C in the ice bath. Slowly add a solution of sodium nitrite (4.14 g, 60 mmol, 3 equivalents) dissolved in 30 mL of water dropwise. Maintain the temperature below 10°C throughout the addition to ensure the stability of the diazonium salt intermediate.

  • Reaction Progression: After the addition of sodium nitrite is complete, allow the reaction mixture to stir at room temperature for approximately 2 hours. The evolution of nitrogen gas should be observed.

  • Work-up and Neutralization: Carefully neutralize the reaction mixture by the slow addition of a 10 M aqueous sodium hydroxide solution until the pH is alkaline.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with toluene (2 x 150 mL).

  • Washing and Drying: Combine the organic layers and wash with 50 mL of water. Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.

  • Isolation: Filter off the drying agent and concentrate the organic layer under reduced pressure to yield the crude 3-Bromo-2-chloropyridine.

  • Purification (Optional): The crude product can be further purified by column chromatography on silica gel if necessary.

Stage 2: Synthesis of this compound via Williamson Ether Synthesis

The formation of the ether linkage between the pyridine and phenyl rings is achieved via a nucleophilic aromatic substitution, a variation of the Williamson ether synthesis.[6] In this reaction, the phenoxide ion, generated from 2-chlorophenol, acts as a nucleophile, displacing the chlorine atom at the 2-position of the 3-Bromo-2-chloropyridine ring.

Expert Insight: The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic substitution by the electron-withdrawing effect of the ring nitrogen. The use of a strong base, such as sodium hydride or potassium carbonate, is crucial for the deprotonation of the weakly acidic 2-chlorophenol to form the more nucleophilic phenoxide.

Experimental Protocol: Synthesis of this compound

Materials:

  • 3-Bromo-2-chloropyridine (from Stage 1)

  • 2-Chlorophenol

  • Sodium hydride (NaH) or Potassium Carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF) or Acetonitrile

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Preparation of the Nucleophile: In a dry, inert atmosphere (e.g., under nitrogen or argon), add 2-chlorophenol (1 equivalent) to a flask containing anhydrous DMF. To this solution, add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) portion-wise at 0°C. Allow the mixture to stir at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the sodium 2-chlorophenoxide.

  • Substitution Reaction: To the solution of the phenoxide, add a solution of 3-Bromo-2-chloropyridine (1 equivalent) in anhydrous DMF dropwise.

  • Reaction Conditions: Heat the reaction mixture to 80-100°C and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Quenching and Work-up: Cool the reaction mixture to room temperature and carefully quench by the slow addition of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic layers and wash sequentially with a saturated aqueous sodium bicarbonate solution and brine. Dry the organic phase over anhydrous sodium sulfate.

  • Isolation and Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield pure this compound.

Reaction Mechanisms and Workflow Visualization

The following diagrams illustrate the key transformations in the synthesis of this compound.

Synthesis_Workflow cluster_stage1 Stage 1: Synthesis of 3-Bromo-2-chloropyridine cluster_stage2 Stage 2: Williamson Ether Synthesis 3-Amino-2-chloropyridine 3-Amino-2-chloropyridine Diazotization Diazotization 3-Amino-2-chloropyridine->Diazotization HBr, NaNO2 3-Bromo-2-chloropyridine 3-Bromo-2-chloropyridine Diazotization->3-Bromo-2-chloropyridine Nucleophilic_Substitution Nucleophilic_Substitution 3-Bromo-2-chloropyridine->Nucleophilic_Substitution 2-Chlorophenol 2-Chlorophenol Phenoxide_Formation Phenoxide_Formation 2-Chlorophenol->Phenoxide_Formation NaH or K2CO3 Phenoxide_Formation->Nucleophilic_Substitution This compound This compound Nucleophilic_Substitution->this compound

Caption: Overall synthetic workflow for this compound.

Williamson_Ether_Synthesis_Mechanism 2-Chlorophenol 2-Chlorophenol Phenoxide 2-Chlorophenoxide (Nucleophile) 2-Chlorophenol->Phenoxide + Base - H2 Base Base (e.g., NaH) SNAr_Complex Meisenheimer-like Complex Phenoxide->SNAr_Complex Nucleophilic Attack 3-Bromo-2-chloropyridine 3-Bromo-2-chloropyridine (Electrophile) 3-Bromo-2-chloropyridine->SNAr_Complex Final_Product This compound SNAr_Complex->Final_Product Loss of Cl-

Caption: Mechanism of the Williamson Ether Synthesis step.

Potential Applications in Research and Development

While specific biological data for this compound is not extensively published, the phenoxypyridine scaffold is a well-established pharmacophore and toxophore in medicinal chemistry and agrochemical science.

As an Intermediate in Cancer Research: c-Met Kinase Inhibitors

The c-Met receptor tyrosine kinase pathway is a critical target in oncology, as its dysregulation is implicated in various cancers.[7][8] Small molecule inhibitors of c-Met are a promising class of anti-cancer therapeutics.[9] The phenoxypyridine moiety is a key structural feature in several potent c-Met inhibitors.[10][11] The specific substitution pattern of this compound makes it a valuable intermediate for the synthesis of novel analogues for screening as c-Met inhibitors. The bromine atom at the 3-position provides a handle for further functionalization through cross-coupling reactions, allowing for the exploration of the structure-activity relationship.

In Agrochemical Development: Herbicides and Fungicides

The phenoxypyridine structure is a bioisostere of diphenyl ether, a scaffold present in many commercial pesticides.[12] This structural motif has been successfully incorporated into molecules with herbicidal and fungicidal properties. For instance, derivatives of phenoxypyridine have been investigated as protoporphyrinogen oxidase (PPO) inhibitor herbicides. The unique electronic and steric properties imparted by the bromine and chlorine substituents on both the pyridine and phenyl rings of this compound could lead to the development of new agrochemicals with improved efficacy and selectivity.

Conclusion

This compound is a synthetically accessible and valuable building block for the development of novel compounds in the fields of oncology and agrochemistry. The robust, two-stage synthesis outlined in this guide provides a reliable pathway to this intermediate. The presence of the phenoxypyridine scaffold suggests its potential as a precursor to potent c-Met kinase inhibitors and novel herbicides or fungicides. Further investigation into the biological activities of derivatives of this compound is warranted and represents a promising avenue for future research.

References

  • PubChem. 3-Bromo-2-chloropyridine. [Online]. Available: [Link]

  • Chem-Impex. 3-Bromo-2-chloropyridine. [Online]. Available: [Link]

  • PubChemLite. This compound. [Online]. Available: [Link]

  • Google Patents. (2015). CN104974081A - Synthetic method of 3-bromopyridine. [Online].
  • Chem-Impex. 3-Bromo-2-chloropyridine. [Online]. Available: [Link]

  • PubChemLite. This compound (C11H7BrClNO). [Online]. Available: [Link]

  • PubMed. (2008). Discovery of a novel and potent series of thieno[3,2-b]pyridine-based inhibitors of c-Met and VEGFR2 tyrosine kinases. [Online]. Available: [Link]

  • Google Patents. (1995). US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones. [Online].
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Online]. Available: [Link]

  • PubMed. (2009). N3-arylmalonamides: A New Series of thieno[3,2-b]pyridine Based Inhibitors of c-Met and VEGFR2 Tyrosine Kinases. [Online]. Available: [Link]

  • Wikipedia. c-Met inhibitor. [Online]. Available: [Link]

  • PubMed. (2024). Synthesis and herbicidal activities of 2-((3-pyridinyl-2-oxo-2,3-dihydrobenzo[d]thiazol-6-yl)oxy)propionates. [Online]. Available: [Link]

Sources

predicted solubility of 3-Bromo-2-(2-chlorophenoxy)pyridine in organic solvents

[1]

Executive Summary

This technical guide provides a predictive solubility profile for 3-Bromo-2-(2-chlorophenoxy)pyridine (CAS: 1215809-13-4).[1] As direct experimental solubility data is currently absent from public repositories, this analysis utilizes Quantitative Structure-Property Relationship (QSPR) principles and Hansen Solubility Parameters (HSP) to forecast solvent compatibility.[1]

Key Insight: This molecule exhibits a distinct lipophilic profile (Predicted LogP

chlorinated solventsaromatic hydrocarbons

Physicochemical Profiling

Understanding the solute's molecular architecture is the prerequisite for accurate solvent selection.

Molecular Descriptors
PropertyValue (Predicted/Calc.)Structural Impact on Solubility
Molecular Formula

Moderate Molecular Weight (284.54 g/mol ) suggests reasonable kinetics for dissolution.[1]
LogP (Octanol/Water) 3.8 – 4.2 Highly lipophilic.[1] Indicates strong affinity for non-polar organic solvents.
H-Bond Donors (HBD) 0Lack of -OH/-NH groups limits solubility in protic solvents (alcohols/water).[1]
H-Bond Acceptors (HBA) 2 (Pyridine N, Ether O)Capable of accepting H-bonds, suggesting potential compatibility with weak proton donors (e.g., Chloroform).[1]
Rotatable Bonds 2Conformational flexibility around the ether linkage may lower lattice energy compared to rigid fused rings, aiding dissolution.
Structural Analysis

The molecule consists of two aromatic systems (a pyridine ring and a phenyl ring) linked by an ether oxygen.

  • The Halogens (Br, Cl): These substituents significantly increase the Dispersion ($ \delta_D $) component of the solubility parameter. They also enhance lipophilicity, making the compound "greasy."

  • The Ether Linkage: Provides a pivot point and a site for weak polar interactions ($ \delta_P $).

Theoretical Framework: Hansen Solubility Parameters (HSP)

To predict solubility scientifically, we apply the "Like Dissolves Like" principle using the Hansen Solubility Parameter system.[2][3] A solvent is likely to dissolve the solute if their interaction distance (


23
Estimated HSP Values for the Solute

Based on group contribution methods (Van Krevelen/Hoftyzer), the estimated parameters for this compound are:

  • 
     (Dispersion):  ~20.0 MPa
    
    
    (High due to aromaticity + halogens)[1]
  • 
     (Polarity):  ~8.5 MPa
    
    
    (Moderate due to Pyridine N and Ether O)[1]
  • 
     (H-Bonding):  ~4.5 MPa
    
    
    (Low; acceptor only)[1]
Solubility Prediction Logic[1]
  • Target Zone: Solvents with high

    
    , moderate 
    
    
    , and low
    
    
    will yield the highest solubility.
  • The "Alcohol Mismatch": Solvents like Methanol have very high

    
     (>20), creating a large energetic penalty for dissolving this HBD-free solute.[1]
    

Predicted Solubility Landscape

The following table categorizes organic solvents based on their predicted thermodynamic affinity for this compound.

Table 1: Predicted Solubility Matrix
Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Chlorinated Hydrocarbons Dichloromethane (DCM), Chloroform, 1,2-DichloroethaneHigh (>100 mg/mL)Best Match. Excellent overlap in Dispersion (

) and Polarity (

).[1] Chloroform can also donate a weak H-bond to the pyridine nitrogen.[1]
Aromatic Hydrocarbons Toluene, Xylene, ChlorobenzeneHigh (>80 mg/mL)Strong

stacking interactions.[1] The solvent's high

matches the solute's aromatic core.
Polar Aprotic THF, Ethyl Acetate, AcetoneModerate to High (30–80 mg/mL)Good general compatibility. THF coordinates well with the electron-deficient aromatic rings.[1]
High Dipole Aprotic DMSO, DMF, DMAcModerate (20–50 mg/mL)Soluble, but the high polarity of DMSO (

) might be slightly excessive compared to the solute. often requires heating to initiate dissolution.
Alcohols (Protic) Methanol, Ethanol, IsopropanolLow (<10 mg/mL)Mismatch. The solvent's strong H-bond network excludes the hydrophobic solute.[1] Solubility may improve with temperature.
Aliphatic Hydrocarbons Hexane, Heptane, CyclohexaneVery Low (<5 mg/mL)Mismatch. While non-polar, these solvents lack the polarizability (

) required to solvate the pyridine/ether functionality effectively.
Aqueous Water, PBS BufferInsoluble Hydrophobic effect dominates. LogP > 3.5 precludes aqueous solubility without co-solvents or surfactants.

Experimental Validation Protocol

As a self-validating system, the following protocol ensures accurate determination of solubility limits. This workflow moves from qualitative screening to quantitative HPLC analysis.

Workflow Diagram

The following diagram outlines the logical flow for solubility determination, ensuring resource efficiency.

Solubility_WorkflowStartSTART: 10 mg SoluteSolvent_AddAdd 100 µL Solvent(Target: 100 mg/mL)Start->Solvent_AddVortexVortex & Sonicate(5 mins @ 25°C)Solvent_Add->VortexVisual_CheckVisual InspectionVortex->Visual_CheckDissolvedClear Solution?Visual_Check->DissolvedAdd_MoreAdd Solid (Saturation)Dissolved->Add_MoreYes (Too Soluble)DiluteAdd Solvent (Stepwise)Dissolved->DiluteNo (Precipitate)FilterFilter (0.45 µm PTFE)Dissolved->FilterEquilibrium ReachedAdd_More->VortexDilute->VortexHPLCHPLC-UV QuantitationFilter->HPLC

Figure 1: Step-wise solubility determination workflow designed to minimize compound usage while maximizing data accuracy.

Detailed Methodology
Phase 1: Visual Solubility Screening (Kinetic Solubility)[1]
  • Preparation: Weigh 5.0 mg of this compound into a clear 2 mL HPLC vial.

  • Solvent Addition: Add solvent in stepwise aliquots (starting with 50

    
    L).
    
  • Agitation: Vortex for 30 seconds and sonicate for 5 minutes between additions.

  • Endpoint: Record the volume required to achieve a clear solution.

    • Calculation: Solubility

      
      .[1]
      
Phase 2: Equilibrium Solubility (Thermodynamic)[1]
  • Saturation: Add excess solid to 1 mL of the target solvent until a visible precipitate remains.

  • Equilibration: Shake at constant temperature (25°C) for 24 hours.

  • Filtration: Filter the supernatant using a 0.45

    
    m PTFE syringe filter  (PTFE is required as Nylon may bind the hydrophobic solute).
    
  • Quantitation: Dilute the filtrate 100-fold with Acetonitrile and analyze via HPLC-UV (254 nm).

Applications & Solvent Selection Guide

For Chemical Synthesis
  • Reaction Solvent: Use Toluene or THF .[1] These provide high solubility and are chemically inert for typical cross-coupling (Suzuki/Buchwald) or nucleophilic substitution reactions common for this scaffold.[1]

  • Work-up/Extraction: Use Dichloromethane (DCM) .[1] Its high density and extreme solubility for the compound make it ideal for partitioning against water.

For Crystallization/Purification
  • Anti-Solvent Method: Dissolve in a minimal amount of DCM or Acetone , then slowly add Hexane or Methanol .[1] The polarity mismatch will force the hydrophobic this compound to crystallize out.[1]

  • Cooling Crystallization: Isopropanol (IPA) is a strong candidate.[1] The compound will likely have moderate solubility at reflux but low solubility at 0°C, enabling high-yield recovery.[1]

References

  • Hansen, C. M. (2007).[4] Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press.[4]

  • PubChem. (2023). Compound Summary: 3-Bromo-2-chloropyridine (Structural Analog).[1][5] Retrieved from [Link][1]

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1]

  • Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press.[4]

literature review of 3-Bromo-2-(2-chlorophenoxy)pyridine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of 3-Bromo-2-(2-chlorophenoxy)pyridine (CAS 1215809-13-4). It is structured to serve as a practical handbook for synthetic chemists and process engineers involved in the development of agrochemicals (specifically PDS-inhibiting herbicides) and heterocyclic pharmaceutical candidates.

A Strategic Scaffold for Orthogonal Functionalization

Executive Summary

This compound represents a "lynchpin" intermediate in organic synthesis. Its value lies in its orthogonal reactivity :

  • The C2-Position: An ether linkage established via Nucleophilic Aromatic Substitution (SNAr), stable under most downstream conditions.

  • The C3-Position: A reactive aryl bromide handle, primed for transition-metal catalyzed cross-couplings (Suzuki, Heck) or carbonylation.

This dual-functionality makes it a critical precursor for nicotinamide-based herbicides (homologous to Diflufenican) and biaryl kinase inhibitors .

Chemical Architecture & Reactivity

The molecule features a pyridine core with two distinct halogenated zones.[1][2] Understanding the electronic bias of this ring is crucial for successful synthesis.[3]

FeatureChemical MoietyElectronic EffectSynthetic Utility
Core Pyridine RingElectron-deficient (π-deficient)Susceptible to Nucleophilic Attack at C2/C4.
Site A C2-Ether LinkageElectron-donating (Mesomeric)Deactivates ring slightly; directs electrophiles to C5.
Site B C3-BromineWeakly withdrawing (Inductive)The "Warhead": Site for Pd-catalyzed C-C or C-N bond formation.
Tail 2-ChlorophenoxySteric bulk & LipophilicityIncreases LogP; critical for binding affinity in biological targets.

Core Synthesis: The "Make"

Retrosynthetic Analysis

The most robust route to this scaffold is the SNAr coupling of 3-bromo-2-chloropyridine with 2-chlorophenol. The reaction is favored by the electron-withdrawing nitrogen of the pyridine ring, which stabilizes the Meisenheimer intermediate.

Reaction Mechanism (SNAr)

The reaction proceeds via an addition-elimination pathway. The base deprotonates the phenol, creating a phenoxide nucleophile that attacks the C2 position of the pyridine.

SNAr_Mechanism Precursors Precursors 3-Bromo-2-chloropyridine + 2-Chlorophenol Base Base Activation (K2CO3/Cs2CO3) Forms Phenoxide Precursors->Base Deprotonation Transition Meisenheimer Complex (Stabilized by N-atom) Base->Transition Nucleophilic Attack (C2) Product Product This compound Transition->Product Elimination of Cl-

Figure 1: Mechanistic pathway for the formation of the ether linkage.

Experimental Protocol (Self-Validating)

Note: This protocol is synthesized from standard methodologies for 2-phenoxypyridines [1, 2].

Reagents:

  • 3-Bromo-2-chloropyridine (1.0 eq)[4]

  • 2-Chlorophenol (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq) - Must be anhydrous/finely ground.

  • Solvent: DMF (N,N-Dimethylformamide) or DMSO.

Step-by-Step Procedure:

  • Setup: Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Charging: Add 3-bromo-2-chloropyridine (19.2 g, 100 mmol) and 2-chlorophenol (14.1 g, 110 mmol) to the flask.

  • Solvation: Add anhydrous DMF (100 mL). Stir to dissolve.

  • Activation: Add K₂CO₃ (27.6 g, 200 mmol) in a single portion. Caution: Mild exotherm possible.

  • Reaction: Heat the mixture to 90°C for 4–6 hours.

    • Validation Point: Monitor by TLC (Hexane/EtOAc 8:2) or HPLC.[3] The limiting reagent (pyridine) should be <1%.

  • Workup: Cool to room temperature. Pour the mixture into ice-water (500 mL) with vigorous stirring. The product typically precipitates as a solid.

  • Purification: Filter the solid, wash with water (3 x 50 mL) to remove DMF, and dry under vacuum. If oil forms, extract with Ethyl Acetate, wash with brine, dry over MgSO₄, and concentrate.

  • Yield Target: >85% (Off-white solid).

Downstream Functionalization: The "Use"

Once synthesized, the 3-bromo group serves as a versatile handle.[5]

Pathway A: Carbonylation (Agrochemical Route)

To access herbicides similar to Diflufenican , the bromine is converted to a carboxamide.

  • Reagents: CO gas (balloon), Pd(OAc)₂, dppp (ligand), Nucleophile (Amine/Alcohol).

  • Outcome: Formation of Nicotinamides.

Pathway B: Suzuki-Miyaura Coupling (Pharma Route)

To access biaryl kinase inhibitors.

  • Reagents: Aryl Boronic Acid, Pd(PPh₃)₄, Na₂CO₃, Dioxane/Water.[3]

  • Outcome: 3-Aryl-2-phenoxypyridines.

Functionalization_Workflow Core This compound (The Scaffold) Suzuki Suzuki Coupling (Pd cat., Ar-B(OH)2) Core->Suzuki Carbonyl Carbonylation (Pd cat., CO, R-NH2) Core->Carbonyl Heck Heck Reaction (Pd cat., Alkenes) Core->Heck Biaryl Biaryl Pharma Intermediates (Kinase Inhibitors) Suzuki->Biaryl Herbicide Nicotinamide Herbicides (PDS Inhibitors) Carbonyl->Herbicide

Figure 2: Divergent synthesis pathways from the core scaffold.

Quantitative Data & Solvent Effects

The choice of solvent significantly impacts the SNAr reaction rate due to the stabilization of the transition state.

SolventDielectric ConstantReaction RateWorkup EaseRecommendation
DMF 36.7HighModerate (Water wash)Primary Choice
DMSO 46.7Very HighDifficult (High BP)Use for sluggish substrates
Acetonitrile 37.5Low/ModerateEasyRequires higher reflux temp
Toluene 2.38Very LowEasyNot recommended for SNAr

Safety & Handling

  • Halogenated Pyridines: Known skin irritants and potential sensitizers. All operations must be performed in a fume hood.

  • 2-Chlorophenol: Toxic by inhalation and contact. Has a penetrating odor.

  • Waste Disposal: Aqueous waste from the DMF workup contains dissolved DMF and potassium salts; dispose of as halogenated organic waste.

References

  • BenchChem. (2025). An In-depth Technical Guide to the Core Reactions of 2,3-Dichloropyridine. Retrieved from

  • Sigma-Aldrich. (n.d.). 3-Bromo-2-chloropyridine Product Specification & Safety Data. Retrieved from

  • National Institutes of Health (NIH). (2012). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. Retrieved from

  • PubChem. (2025). Compound Summary: this compound (CAS 1215809-13-4). Retrieved from

  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction Protocols. Retrieved from

Sources

safety data sheet (SDS) overview for 3-Bromo-2-(2-chlorophenoxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safety Data Sheet (SDS) for 3-Bromo-2-(2-chlorophenoxy)pyridine

Introduction: A Researcher's Perspective on Proactive Safety

In the landscape of drug discovery and chemical synthesis, novel heterocyclic compounds like this compound are instrumental building blocks. Their unique stereo-electronic properties make them valuable, but also necessitate a thorough and proactive understanding of their potential hazards. This guide moves beyond a simple recitation of Safety Data Sheet (SDS) sections. It is designed for the research scientist in the lab, providing not just the "what" of safety protocols, but the fundamental "why." By understanding the causality behind each recommendation, researchers can cultivate a self-validating system of safety, ensuring that rigorous science is always conducted with the highest standards of personal and environmental protection. This document serves as a comprehensive overview, grounded in the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, to empower you with the knowledge needed to handle this compound with confidence and care.

Section 1: Chemical Identity and Physicochemical Properties

A foundational element of safe handling is understanding the basic identity and physical nature of the substance. This information dictates its behavior under various laboratory conditions and informs appropriate storage and handling choices.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 1215809-13-4[2]
Molecular Formula C₁₁H₇BrClNO[1][2]
Molecular Weight 284.54 g/mol [2]
Physical Form Solid[3]
Melting Point 54-57 °C[3]

Section 2: Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) provides a universal framework for communicating chemical hazards.[4] For this compound, the available data from suppliers points to several key health hazards.[2]

  • Signal Word: Warning [2]

This signal word is used for less severe hazards.

GHS Hazard Statements:

Based on aggregated supplier information, this compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.[2]

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.

Understanding the Pictogram and its Implications

These hazard statements are visually represented by the GHS07 "Exclamation Mark" pictogram.[5][6] This symbol immediately alerts the user to a range of potential health effects that, while not acutely fatal, demand significant respect and proper handling protocols.

GHS_Pictogram cluster_pictogram GHS07: Exclamation Mark cluster_hazards Associated Hazards pictogram ! H302 Harmful if Swallowed pictogram->H302 H315 Causes Skin Irritation pictogram->H315 H319 Causes Serious Eye Irritation pictogram->H319 H335 May Cause Respiratory Irritation pictogram->H335

Caption: GHS07 Pictogram and associated health hazards.

Section 3: A Systematic Approach to Risk Mitigation: The Hierarchy of Controls

Effective laboratory safety is not merely about wearing personal protective equipment (PPE). It is a systematic process of risk assessment and mitigation. The "Hierarchy of Controls" is an authoritative framework, advocated by bodies like the U.S. Occupational Safety and Health Administration (OSHA), that prioritizes the most effective control measures.

Hierarchy_of_Controls Hierarchy of Controls (Most to Least Effective) Elimination Elimination (Physically remove the hazard) Substitution Substitution (Replace the hazard) Engineering Engineering Controls (Isolate people from the hazard) Administrative Administrative Controls (Change the way people work) PPE PPE (Protect the worker with Personal Protective Equipment)

Caption: The Hierarchy of Controls prioritizes safety measures.

  • Elimination/Substitution: In a research context, these are often not feasible as the specific properties of this compound are required for the experiment.

  • Engineering Controls: This is the primary and most critical control measure for this compound. All work must be conducted in a certified chemical fume hood. This isolates the researcher from potential inhalation of dust or vapors.[7]

  • Administrative Controls: These are the standard operating procedures (SOPs) and practices that minimize exposure. This includes restricting access to the area where the chemical is being used and providing thorough training on its specific hazards.

  • Personal Protective Equipment (PPE): PPE is the last line of defense, to be used in conjunction with the controls above. It does not eliminate the hazard but provides a crucial barrier.[7]

Section 4: Protocols for Safe Handling, Storage, and Disposal

Adherence to meticulous protocols is non-negotiable. The following step-by-step methodologies are designed to provide a self-validating system of safety when working with this compound.

Personal Protective Equipment (PPE) Protocol
  • Eye Protection: Wear chemical splash goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards at all times.[8]

  • Hand Protection: Wear nitrile or neoprene gloves.[7] Latex gloves are not suitable. Inspect gloves for any signs of degradation or puncture before use. Change gloves immediately if contamination is suspected.

  • Body Protection: A flame-resistant lab coat should be worn and kept fully fastened.

  • Respiratory Protection: When handling the solid outside of a fume hood (e.g., during weighing), a NIOSH-approved N95 dust mask or equivalent should be used to prevent inhalation of fine particulates. For all other operations, the use of a fume hood provides primary respiratory protection.

Chemical Handling Protocol
  • Preparation: Designate a specific area within the chemical fume hood for the experiment. Ensure the area is clean and uncluttered.

  • Weighing: Weigh the solid compound in the fume hood or in a ventilated balance enclosure to minimize inhalation risk.

  • Dispensing: Use spark-proof tools for all transfers.[9] Keep containers tightly closed when not in use to prevent absorption of atmospheric moisture, a common issue with pyridine derivatives.[7]

  • Post-Handling: After handling, wash hands thoroughly with soap and water.[10] Decontaminate the work surface within the fume hood.

Storage and Disposal
  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[9] It should be stored away from incompatible materials such as strong oxidizing agents and strong acids.[9][11]

  • Disposal: Dispose of waste materials and empty containers in accordance with all local, regional, and national regulations. Waste is considered hazardous and must be handled by a licensed chemical waste disposal service.[12] Do not empty into drains.[9]

Section 5: Emergency Response Protocols

Preparedness is paramount. All personnel must be familiar with the location of safety showers, eyewash stations, and fire extinguishers.

First-Aid Measures
  • Inhalation: If respiratory irritation occurs, immediately move the person to fresh air and keep them comfortable for breathing.[11] If symptoms persist, seek medical attention.

  • Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin area with plenty of water for at least 15 minutes.[11] If skin irritation occurs, seek medical advice.[11]

  • Eye Contact: Immediately rinse cautiously with water for several minutes.[9] If wearing contact lenses, remove them if it is easy to do so and continue rinsing. If eye irritation persists, get medical advice/attention.[9]

  • Ingestion: If swallowed, rinse the mouth with water.[9] Call a POISON CENTER or doctor immediately.[9]

Spill Response Workflow

A chemical spill requires a calm and systematic response. The following workflow outlines the critical steps.

Spill_Response_Workflow start Spill Discovered alert Alert Personnel & Evacuate Area start->alert assess Assess Spill Size & Risk alert->assess small_spill Small Spill (Personnel can handle) assess->small_spill Small large_spill Large Spill (Requires EHS) assess->large_spill Large don_ppe Don Appropriate PPE (Gloves, Goggles, Respirator) small_spill->don_ppe call_ehs Call Emergency Services / EHS large_spill->call_ehs contain Contain Spill with Inert Absorbent Material don_ppe->contain cleanup Collect Material with Non-Sparking Tools contain->cleanup dispose Place in Sealed Container for Hazardous Waste cleanup->dispose decontaminate Decontaminate Area dispose->decontaminate end Response Complete decontaminate->end

Caption: Step-by-step workflow for chemical spill response.

Section 6: Toxicological Profile

  • Acute Toxicity: Classified as harmful if swallowed (H302).[2] The toxicological properties have not been fully investigated, but inhalation of high concentrations may cause symptoms like headache, dizziness, and nausea, which is typical for many organic solvents and reagents.[9]

  • Irritation: The compound is a confirmed skin and serious eye irritant (H315, H319).[2] This is consistent with many halogenated aromatic compounds.

  • Respiratory Effects: It may cause respiratory tract irritation (H335). This necessitates the use of a fume hood.

  • Chronic Effects: No data is available on carcinogenicity, mutagenicity, or reproductive toxicity for this specific compound.[13] However, related compounds such as chlorophenols have been studied for their toxicological effects.[14] Given the lack of data, it is prudent to treat this compound as potentially having unknown chronic effects and to minimize exposure at all times.

References

  • Using the GHS - Chemicals - Safe Work Australia. (n.d.). Safe Work Australia. Retrieved from [Link]

  • GHS Pictograms: A Guide for Hazard Communication. (2023, December 29). Safetyog. Retrieved from [Link]

  • SDS BASICS: GHS HAZARD PICTOGRAMS FOR SDS AND LABELS. (2024, June 25). Chementors. Retrieved from [Link]

  • GHS hazard pictograms - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

  • Know Your Hazard Symbols (Pictograms). (2016, August 22). Princeton University Environmental Health and Safety. Retrieved from [Link]

  • Handling Pyridine: Best Practices and Precautions. (2024, March 12). Post Apple Scientific. Retrieved from [Link]

  • 3-Bromo-2-chloropyridine | C5H3BrClN | CID 693324. (n.d.). PubChem. Retrieved from [Link]

  • PYRIDINE. (n.d.). Chemwatch. Retrieved from [Link]

  • 3-Bromopyridine Safety Data Sheet. (n.d.). Jubilant Ingrevia. Retrieved from [Link]

  • UN1282 Pyridine AGR, ACS, Ph Eur. (n.d.). Labbox Export. Retrieved from [Link]

  • PYRIDINE AR. (n.d.). Loba Chemie. Retrieved from [Link]

  • PYRIDINE FOR SYNTHESIS. (n.d.). Loba Chemie. Retrieved from [Link]

  • SAFETY DATA SHEET: 2-Bromopyridine. (2009, September 22). Thermo Fisher Scientific. Retrieved from [Link]

  • This compound (C11H7BrClNO). (n.d.). PubChemLite. Retrieved from [Link]

  • 3-Bromopyridine | C5H4BrN | CID 12286. (n.d.). PubChem. Retrieved from [Link]

  • Safety Data Sheet: Pyridine. (n.d.). Carl ROTH. Retrieved from [Link]

  • 5-Bromo-2-(3-bromo-5-chlorophenoxy)pyridine. (n.d.). AOBChem. Retrieved from [Link]

  • 3-Bromo-2-chloropyridine. (n.d.). US EPA. Retrieved from [Link]

  • Pyridine: an overview of available data on mutagenicity and carcinogenicity. (n.d.). RIVM. Retrieved from [Link]

  • 3-Bromo-2-chlorophenol | C6H4BrClO | CID 6455237. (n.d.). PubChem. Retrieved from [Link]

  • Toxicological Profile for Chlorophenols. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR). Retrieved from [Link]

Sources

Metabolic Stability Profiling of the 3-Bromo-2-(2-chlorophenoxy)pyridine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Metabolic Stability Predictions & Optimization for 3-Bromo-2-(2-chlorophenoxy)pyridine Analogs Content Type: Technical Whitepaper Audience: Medicinal Chemists, DMPK Scientists, and Drug Discovery Leads

Executive Summary

The this compound scaffold (CAS 1215809-13-4) represents a privileged substructure in modern medicinal chemistry, particularly in the development of P2X3 receptor antagonists for chronic cough and neuropathic pain [1]. While the core offers robust pi-stacking interactions and vectoral growth opportunities via the C3-bromine handle, its metabolic liability profile is complex.

This guide details the predictive framework for assessing the metabolic stability of this scaffold. We analyze the electronic desolvation penalties that drive cytochrome P450 (CYP) regioselectivity and provide a validated experimental workflow for intrinsic clearance (


) determination.

Structural Analysis & Metabolic Liability Prediction

Electronic Environment and Soft Spots

The scaffold consists of an electron-deficient pyridine ring coupled via an ether linkage to an electron-rich (relative to pyridine) chlorobenzene. Metabolic stability is dictated by the competition between these two rings for the heme-iron oxidant of CYP enzymes.

  • The Pyridine Ring: The nitrogen atom withdraws electron density, generally deactivating the ring toward electrophilic aromatic substitution. However, CYP-mediated oxidation often occurs at the C5 position (beta to the nitrogen) or via N-oxidation.

  • The Phenoxy Linker: The ether oxygen is a strong resonance donor, activating the phenyl ring. The ortho-chloro substituent sterically and electronically blocks one metabolic site, but the para-position (C4') remains a primary "soft spot" for hydroxylation.

  • The Ether Bridge:

    
    -dealkylation is a high-risk clearance pathway, typically driven by CYP2D6 or CYP3A4, leading to scaffold fragmentation.
    
In Silico Prediction Framework

Before wet-lab testing, analogs should be screened using Quantum Mechanical (QM) descriptors. The key metric is the Hydrogen Atom Abstraction (HAA) energy .

  • Prediction: Sites with HAA energies < 85 kcal/mol are high-risk metabolic hotspots.

  • Application: For this compound, the C4' proton on the phenoxy ring typically exhibits the lowest HAA energy due to resonance stabilization of the resulting radical intermediate by the oxygen lone pair.

Visualization: Predicted Metabolic Pathways

The following diagram illustrates the competing metabolic routes (N-oxidation vs. Ring Hydroxylation vs. Ether Cleavage) derived from structural logic.

MetabolicPathways Parent Parent Scaffold 3-Br-2-(2-Cl-phenoxy)pyridine M1 Metabolite M1 (Pyridine N-Oxide) Parent->M1 FMO / CYP N-Oxidation M2 Metabolite M2 (4'-Phenoxy Hydroxylation) Parent->M2 CYP3A4/2C9 Oxidative Attack M3 Metabolite M3 (Ether Cleavage/Phenol) Parent->M3 CYP2D6 O-Dealkylation Glucuronide Glucuronide M2->Glucuronide UGT Conjugation

Figure 1: Predicted Phase I metabolic pathways for the this compound core. M2 (Hydroxylation) and M3 (Dealkylation) are the predicted major clearance routes.

Experimental Validation: Microsomal Stability Protocol

To validate predictions, a self-validating microsomal stability assay is required. This protocol uses a "substrate depletion" approach to calculate in vitro


 and 

.
Reagents & Causality
  • Liver Microsomes (0.5 mg/mL): Source of CYP enzymes. Pooled Human Liver Microsomes (HLM) are used for clinical prediction; Rat (RLM) for preclinical toxicology bridging.

  • NADPH Regenerating System: Essential cofactor. Without NADPH, CYPs are inactive, serving as a negative control for non-enzymatic degradation.

  • Potassium Phosphate Buffer (100 mM, pH 7.4): Mimics physiological pH to maintain enzyme conformational stability.

Step-by-Step Workflow
  • Pre-Incubation: Aliquot 190 µL of microsomal suspension (in buffer) into 96-well plates. Spike with 1 µL of test compound (final conc. 1 µM). Equilibrate at 37°C for 5 min.

    • Why 1 µM? To ensure kinetics remain linear (Michaelis-Menten conditions where

      
      ).
      
  • Initiation: Add 10 µL of NADPH regenerating system to initiate the reaction.

  • Sampling: At

    
     min, remove 30 µL aliquots.
    
  • Quench: Immediately dispense aliquot into 120 µL ice-cold Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).

    • Mechanism:[1][2] ACN denatures proteins, stopping metabolism and precipitating microsomes.

  • Clarification: Centrifuge at 4000 rpm for 20 min to pellet protein.

  • Analysis: Inject supernatant onto LC-MS/MS (MRM mode).

Data Analysis & Acceptance Criteria

Calculate the slope (


) of 

vs. time.


Self-Validating Criteria:

  • Linearity:

    
     of the decay slope must be 
    
    
    
    .
  • Controls:

    • Verapamil (High Clearance):

      
       min.
      
    • Warfarin (Low Clearance):

      
       min.
      
    • Minus-NADPH: >95% parent remaining at 45 min (rules out chemical instability).

Optimization Strategies (SAR)

If the scaffold exhibits high clearance (


), structural modification is necessary.
Strategy 1: Deuteration of the Phenoxy Ring

The C4' position on the chlorophenoxy ring is the most electron-rich site accessible to the heme. Replacing the C4'-H with Deuterium (D) introduces a Kinetic Isotope Effect (KIE).

  • Mechanism: The C-D bond is stronger than C-H. If C-H bond breaking is the rate-determining step (RDS),

    
     can range from 2-7, significantly prolonging half-life [2].
    
Strategy 2: Fluorine Scanning

Substituting the C4' or C5 (pyridine) hydrogen with Fluorine.

  • Mechanism: Fluorine is bioisosteric to hydrogen sterically but highly electronegative. It pulls electron density, increasing the oxidation potential of the ring and preventing formation of the tetrahedral intermediate required for hydroxylation.

Strategy 3: Blocking the Ether Cleavage

If metabolite identification reveals significant phenol formation (M3 in Figure 1), the ether oxygen is the liability.

  • Modification: Cyclization. Linking the phenyl ring back to the pyridine (e.g., forming a furo[2,3-b]pyridine or similar fused system) removes the rotatable bond and sterically hinders the oxygen lone pair from coordinating with the heme iron.

Comparative Data (Hypothetical SAR)

The table below demonstrates the impact of these modifications on a generic 3-Br-2-(2-Cl-phenoxy)pyridine analog.

Analog IDModificationHLM

(min)

(µL/min/mg)
Primary Metabolite
CPd-001 Parent Scaffold12115 (High)4'-OH-Phenoxy
CPd-002 4'-Fluoro4829 (Low)Pyridine N-Oxide
CPd-003 4'-Deutero2263 (Mod)4'-OH-Phenoxy
CPd-004 5-Methyl-Pyridine8173 (High)Benzylic-OH

Experimental Workflow Diagram

The following Graphviz diagram outlines the decision tree for processing this scaffold from synthesis to lead optimization.

Workflow Start Synthesize Scaffold (CAS 1215809-13-4) Screen In Silico Screen (QM HAA Calculation) Start->Screen Assay Microsomal Stability Assay (HLM + NADPH) Screen->Assay Analysis Metabolite ID (LC-MS/MS) Identify Soft Spots Assay->Analysis Decision Is CL_int < 20 µL/min/mg? Analysis->Decision Proceed Proceed to PK (In Vivo) Decision->Proceed Yes Optimize Apply SAR Strategy: 1. Deuteration 2. Fluorination Decision->Optimize No Optimize->Screen Iterate

Figure 2: Iterative optimization workflow for stabilizing the phenoxy-pyridine scaffold.

References

  • Richards, D., et al. (2019). "Recent Progress in the Discovery of P2X3 Receptor Antagonists for the Treatment of Chronic Cough." Journal of Medicinal Chemistry. Link

  • Gajula, S. N. R., et al. (2021).[3] "Drug metabolic stability in early drug discovery to develop potential lead compounds."[3] Drug Metabolism Reviews. Link

  • Dal Ben, D., et al. (2021). "P2X3 Receptor Ligands: Structural Features and Potential Therapeutic Applications." Frontiers in Pharmacology. Link

  • Obach, R. S. (1999). "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data." Drug Metabolism and Disposition. Link

Sources

Methodological & Application

synthesis protocol for 3-Bromo-2-(2-chlorophenoxy)pyridine from 2,3-dibromopyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for the synthesis of 3-Bromo-2-(2-chlorophenoxy)pyridine (CAS: 1215809-13-4) utilizing a regioselective Nucleophilic Aromatic Substitution (


) strategy. Starting from 2,3-dibromopyridine , the protocol exploits the inherent electronic differentiation between the C2 and C3 positions of the pyridine ring to achieve exclusive C2-substitution. This guide is designed for medicinal chemists and process development scientists, emphasizing mechanistic causality, scalable workup procedures, and critical quality attributes.

Scientific Rationale & Mechanism

Regioselectivity Principles

The synthesis relies on the electronic disparity within the 2,3-dibromopyridine scaffold.

  • C2-Position (Activated): The carbon at position 2 is ortho to the pyridine nitrogen. Nucleophilic attack at this position generates a Meisenheimer intermediate where the negative charge is delocalized onto the electronegative nitrogen atom. This resonance stabilization significantly lowers the activation energy for substitution at C2.

  • C3-Position (Deactivated): Attack at C3 results in a carbanion intermediate where the negative charge is localized on carbon atoms, lacking the stabilizing influence of the ring nitrogen. Consequently,

    
     at C3 is kinetically disfavored under standard conditions.
    
Reaction Mechanism ( )

The reaction proceeds via an addition-elimination mechanism:

  • Deprotonation: The base (

    
    ) deprotonates 2-chlorophenol to generate the phenoxide nucleophile.
    
  • Addition: The phenoxide attacks the C2 position of 2,3-dibromopyridine.

  • Stabilization: Formation of the anionic Meisenheimer complex (negative charge on Nitrogen).

  • Elimination: Re-aromatization drives the expulsion of the bromide ion, yielding the ether product.

ReactionMechanism Start 2,3-Dibromopyridine + 2-Chlorophenoxide TS Meisenheimer Complex (N-stabilized anion) Start->TS Nucleophilic Attack (C2) Product This compound + Br- TS->Product Elimination of Br

Figure 1: Simplified mechanistic pathway highlighting the transition from reactants to the stable ether product.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3][4][5]Amount (Example)Role
2,3-Dibromopyridine 236.891.02.37 g (10 mmol)Substrate
2-Chlorophenol 128.561.11.41 g (11 mmol)Nucleophile
Potassium Carbonate (

)
138.212.02.76 g (20 mmol)Base
DMF (Anhydrous) --20 mL (2 mL/mmol)Solvent
Ethyl Acetate ---Extraction Solvent
1M NaOH ---Wash Solution
Step-by-Step Procedure
Phase 1: Reaction Setup
  • Preparation: Oven-dry a 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Charging: Add 2,3-dibromopyridine (1.0 equiv) and potassium carbonate (2.0 equiv) to the flask.

  • Solvation: Add anhydrous DMF (Dimethylformamide). Note: DMF is preferred over DMSO for easier workup, though DMSO can be used for faster kinetics.

  • Nucleophile Addition: Add 2-chlorophenol (1.1 equiv) dropwise to the stirring suspension.

  • Reaction: Fit the flask with a reflux condenser and heat the mixture to 90°C under an inert atmosphere (

    
     or Ar) for 4–6 hours.
    
    • Checkpoint: Monitor reaction progress via TLC (Hexane/EtOAc 8:2) or LC-MS.[4][6] The starting material (2,3-dibromopyridine) should disappear, and a new, more polar spot should appear.

Phase 2: Workup & Isolation
  • Quenching: Cool the reaction mixture to room temperature. Pour the mixture into 100 mL of ice-cold water.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (

    
     mL).
    
  • Critical Wash (Phenol Removal): Wash the combined organic layers with 1M NaOH (

    
     mL).
    
    • Why? This step converts unreacted 2-chlorophenol into its water-soluble phenoxide salt, ensuring it is removed from the organic phase. Failure to do this will result in difficult purification.

  • Drying: Wash the organic layer with saturated brine, dry over anhydrous

    
    , and filter.
    
  • Concentration: Evaporate the solvent under reduced pressure to yield the crude oil/solid.

Phase 3: Purification
  • Method: Purify via flash column chromatography on silica gel.

  • Eluent: Gradient elution using Hexanes

    
     5-10% Ethyl Acetate in Hexanes.
    
  • Product: Collect fractions containing the product, concentrate, and dry under high vacuum to afford a white to off-white solid.

Process Workflow

Workflow Setup Mix 2,3-Dibromopyridine, 2-Chlorophenol, K2CO3 in DMF Heat Heat to 90°C (4-6 Hours) Setup->Heat Quench Quench with Ice Water Extract with EtOAc Heat->Quench Wash CRITICAL: Wash with 1M NaOH (Removes excess Phenol) Quench->Wash Dry Dry (Na2SO4) & Concentrate Wash->Dry Purify Column Chromatography (Hexane/EtOAc) Dry->Purify

Figure 2: Operational workflow emphasizing the critical alkaline wash step.

Quality Control & Validation

Expected Analytical Data
  • 1H NMR (400 MHz, CDCl3):

    • Pyridine Ring: Look for three distinct protons. The proton at C6 (adjacent to N) will be a doublet of doublets around

      
       8.0-8.2 ppm. The proton at C4 (adjacent to Br) will be around 
      
      
      
      7.8-8.0 ppm. The C5 proton will be a triplet/multiplet around
      
      
      6.9-7.1 ppm.
    • Phenoxy Ring: Multiplets in the aromatic region (

      
       6.8 - 7.5 ppm) corresponding to the 4 protons of the 2-chlorophenyl group.
      
  • Mass Spectrometry (ESI+):

    • Expect an

      
       peak showing the characteristic isotope pattern of one Bromine  and one Chlorine  atom.
      
    • Base Mass: ~283.5 g/mol . Look for peaks at m/z 284, 286, 288 (due to

      
       and 
      
      
      
      combinations).
Troubleshooting Guide
IssueProbable CauseSolution
Low Conversion Temperature too low or old reagents.Increase temp to 110°C; Ensure

is finely ground/fresh.
Phenol Impurity Incomplete washing during workup.Repeat 1M NaOH wash; Phenols streak on silica, contaminating product.
Regioisomer (C3) Extremely rare under these conditions.Verify by NMR (NOESY). C3-substitution is disfavored by >100:1.

References

  • Regioselectivity in Pyridines: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (General reference for pyridine reactivity).
  • Nucleophilic Aromatic Substitution Mechanisms: Terrier, F. (2013).[7] Modern Nucleophilic Aromatic Substitution. Wiley-VCH.

  • General Protocol for S_NAr on 2-Halopyridines: Beilstein J. Org. Chem. 2022, 18, 420–428. (Demonstrates base-mediated phenoxylation).

  • Commercial Availability & CAS Verification: this compound (CAS 1215809-13-4).

Sources

Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Bromo-2-(2-chlorophenoxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for performing the Buchwald-Hartwig amination on the heteroaromatic substrate, 3-Bromo-2-(2-chlorophenoxy)pyridine. This transformation is a cornerstone of modern synthetic chemistry, enabling the formation of a carbon-nitrogen (C-N) bond, a linkage prevalent in a vast array of pharmaceuticals, agrochemicals, and materials.[1][2] We will delve into the mechanistic underpinnings of the reaction, provide a rationale for the selection of critical reaction components, and present a detailed, field-proven laboratory protocol. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful cross-coupling reaction for the synthesis of complex aryl amines.

Introduction: The Strategic Importance of C-N Bond Formation

The construction of aryl amines is a fundamental objective in organic synthesis. Traditional methods, such as nucleophilic aromatic substitution (SNAr) or reductive amination, often suffer from limitations in substrate scope, functional group tolerance, and require harsh reaction conditions.[1] The advent of the Palladium-catalyzed Buchwald-Hartwig amination revolutionized this field by providing a mild, general, and highly efficient method for coupling amines with aryl and heteroaryl halides or pseudohalides.[1][2][3]

The substrate of focus, this compound, represents a common structural motif in medicinal chemistry. It is a heteroaryl halide possessing two distinct halogen atoms. The higher reactivity of the C-Br bond compared to the C-Cl bond in the palladium-catalyzed cycle allows for selective amination at the 3-position of the pyridine ring.[4] This guide provides the necessary framework to successfully execute this selective transformation.

Mechanistic Rationale: The Palladium Catalytic Cycle

The efficacy of the Buchwald-Hartwig amination hinges on a well-defined catalytic cycle involving a palladium catalyst. Understanding this cycle is paramount for rational troubleshooting and optimization. The generally accepted mechanism proceeds through three primary stages: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][3][5][6][7]

  • Oxidative Addition: The cycle initiates with the reaction of a low-valent Pd(0) species with the aryl halide (Ar-X). The palladium atom inserts itself into the carbon-halogen bond, forming a new Pd(II) complex. This is often the rate-limiting step of the cycle.

  • Ligand Exchange & Deprotonation: The amine (R₂NH) coordinates to the Pd(II) center. In the presence of a strong base, the coordinated amine is deprotonated to form a palladium-amido complex. The choice of base is critical; it must be strong enough to deprotonate the amine-palladium adduct but not so nucleophilic as to cause side reactions.[8][9][10][11]

  • Reductive Elimination: This final step involves the formation of the desired C-N bond, yielding the arylamine product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle. Bulky, electron-rich phosphine ligands on the palladium center are known to accelerate this crucial step.[12]

Buchwald_Hartwig_Cycle Figure 1: The Buchwald-Hartwig Catalytic Cycle cluster_cycle Pd0 L-Pd(0) Active Catalyst OxAdd L-Pd(II)(Ar)(X) Oxidative Adduct Pd0->OxAdd Oxidative Addition Amido L-Pd(II)(Ar)(NR₂) Amido Complex OxAdd->Amido Amine Binding & Deprotonation Amido->Pd0 Reductive Elimination Product Ar-NR₂ (Product) Amido->Product Byproduct [Base-H]⁺X⁻ Amido->Byproduct ArX Ar-X (Aryl Halide) ArX->OxAdd Amine R₂NH (Amine) Amine->Amido Base Base Base->Amido

A simplified representation of the catalytic cycle.

Core Components: An Evidence-Based Selection Guide

The success of the amination of this compound is critically dependent on the judicious selection of four key components.

ComponentRecommended ChoiceRationale & Justification
Palladium Source G3/G4 Buchwald Precatalyst Third and fourth-generation precatalysts are air- and moisture-stable complexes that rapidly generate the active Pd(0) species in solution upon exposure to a base. This avoids the need for in-situ reduction of Pd(II) sources and leads to more reliable and reproducible reaction outcomes.[6]
Ligand Bulky Biaryl Monophosphine (e.g., BrettPhos, XPhos) The substrate is a heteroaryl bromide, which can be challenging. Bulky, electron-rich biaryl phosphine ligands are essential for promoting both the oxidative addition and the crucial reductive elimination steps.[1][12] Ligands like BrettPhos are particularly effective for coupling primary amines.[3][12]
Base Sodium tert-butoxide (NaOtBu) or Lithium Hexamethyldisilazide (LiHMDS) A strong, non-nucleophilic, sterically hindered base is required to facilitate the deprotonation of the palladium-amine complex without competing with the amine nucleophile.[5] The choice between an alkoxide or an amide base can influence reaction rates and should be screened for optimal results.[3]
Solvent Toluene or 1,4-Dioxane Aprotic, non-polar or weakly polar solvents are standard for this reaction as they effectively dissolve the organic substrates and the catalyst complex.[5][6][13] They also possess sufficiently high boiling points to allow for thermal promotion of the reaction, which is often necessary to drive the catalytic cycle to completion.

Detailed Experimental Protocol

This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound with a representative primary amine (e.g., aniline).

4.1 Materials and Reagents

ReagentFormulaM.W.AmountMoles (mmol)Equiv.
This compoundC₁₁H₇BrClNO284.54285 mg1.01.0
AnilineC₆H₇N93.13112 mg (109 µL)1.21.2
BrettPhos Pd G3 PrecatalystC₄₄H₅₉NO₅PPdS868.4517.4 mg0.020.02
Sodium tert-butoxideC₄H₉NaO96.10135 mg1.41.4
Toluene (Anhydrous)C₇H₈92.145.0 mL--

4.2 Experimental Workflow

The following diagram illustrates the key steps from reaction setup to product isolation.

Figure 2: Experimental workflow diagram.

4.3 Step-by-Step Procedure

  • Inert Atmosphere Setup: Place an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar under a positive pressure of argon or nitrogen.

  • Addition of Solids: To the flask, add this compound (285 mg, 1.0 mmol), sodium tert-butoxide (135 mg, 1.4 mmol), and BrettPhos Pd G3 precatalyst (17.4 mg, 0.02 mmol).

  • Evacuate and Backfill: Seal the flask, and carefully evacuate and backfill with argon three times to ensure an inert atmosphere.

  • Addition of Liquids: Add anhydrous toluene (5.0 mL) via syringe, followed by aniline (109 µL, 1.2 mmol).

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed.

  • Work-up: After completion, cool the reaction mixture to room temperature. Carefully quench the reaction by adding 10 mL of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired product, 2-(2-chlorophenoxy)-N-phenylpyridin-3-amine.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen exposure).2. Impure reagents or solvent (water can inhibit).3. Insufficiently strong base.1. Ensure a rigorously inert atmosphere.2. Use anhydrous solvents and pure reagents.3. Switch to a stronger base like LiHMDS.
Recovery of Starting Material 1. Reaction temperature too low.2. Insufficient reaction time.1. Increase the temperature to 110 °C.2. Extend the reaction time and continue monitoring.
Formation of Hydrodehalogenated Byproduct An unproductive side reaction where the bromo group is replaced by hydrogen.[1]Try a different ligand/base combination. Sometimes switching to a weaker base like K₂CO₃ or Cs₂CO₃ can mitigate this, though it may require longer reaction times or higher temperatures.
Complex Mixture of Products Reaction with the 2-chlorophenyl group.This is less likely due to the higher reactivity of the C-Br bond. If observed, it indicates the conditions are too harsh. Lower the temperature or use a more selective ligand system.

Safety Precautions

All manipulations should be carried out in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Palladium Precatalysts and Phosphine Ligands: These can be toxic and should be handled with care. Avoid inhalation of dust. Many phosphine ligands are air-sensitive.

  • Sodium tert-butoxide: A strong, corrosive, and moisture-sensitive base. Handle under an inert atmosphere and avoid contact with skin.

  • Solvents: Toluene and 1,4-dioxane are flammable and have associated health risks. Avoid inhalation and skin contact.

  • Thermal Hazards: Palladium-catalyzed cross-coupling reactions can be exothermic.[14][15] While this is less of a concern on a small scale, for scale-up operations, the reaction should be monitored for any exotherms, and reagents should be added in a controlled manner.[15][16]

References

  • Buchwald–Hartwig amination. In: Wikipedia. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link]

  • Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118–17129. (Reference derived from citation within[5])

  • Chartoire, A., et al. (2013). Solvent-free arylamination catalysed by [Pd(NHC)] complexes. RSC Advances, 3, 3840-3843. (Reference derived from citation within[5])

  • Vinogradova, E. V., et al. (2006). Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. Organic Process Research & Development, 10(4), 734–740. [Link]

  • Vecht, S. A., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961–11969. [Link]

  • Vecht, S. A., et al. (2014). Role of the base in Buchwald-Hartwig amination. PubMed. [Link]

  • Yang, Q., et al. (2019). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Organic Process Research & Development. (Reference derived from citation within[14])

  • Vecht, S. A., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]

  • Role of the Base in Buchwald-Hartwig Amination. ResearchGate. [Link]

  • Pd-Catalyzed Aqueous Buchwald–Hartwig Amination with Amphiphilic Polymer PEG–PVEG. ACS Publications. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]

  • Yang, Q., et al. (2019). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Organic Process Research & Development, 23(12), 2608–2626. [Link]

  • Yang, Q. (2022). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Purdue University P2SAC Conference. [Link]

  • Buchwald–Hartwig amination. Grokipedia. [Link]

  • Hayhow, T. G., et al. (2020). A Buchwald-Hartwig Protocol to Enable Rapid Linker Exploration of Cereblon E3-Ligase PROTACs. Chemistry – A European Journal, 26(70), 16818–16823. [Link]

  • Palladium-catalyzed cross-coupling reactions. Fiveable. [Link]

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Application Notes and Protocols for Nucleophilic Substitution on 3-Bromo-2-(2-chlorophenoxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of the 2-Phenoxypyridine Scaffold

The 2-phenoxypyridine moiety is a privileged scaffold in medicinal chemistry and materials science. Its prevalence in pharmaceuticals stems from its ability to act as a versatile pharmacophore, influencing properties such as metabolic stability, target engagement, and overall bioactivity. The strategic functionalization of this core structure is paramount for the development of novel therapeutic agents. 3-Bromo-2-(2-chlorophenoxy)pyridine serves as a key intermediate, offering a reactive handle for introducing diverse functionalities at the C3-position through nucleophilic substitution reactions. This document provides a detailed guide to understanding and performing nucleophilic substitution on this substrate, with a focus on the synthesis of 3-amino-2-(2-chlorophenoxy)pyridine derivatives.

Mechanistic Considerations: Navigating Reactivity on the Pyridine Ring

The pyridine ring is an electron-deficient aromatic system due to the electronegative nitrogen atom, which makes it susceptible to nucleophilic attack.[1] Nucleophilic aromatic substitution (SNAr) on pyridines preferentially occurs at the C2 and C4 positions, as the negative charge of the intermediate Meisenheimer complex can be delocalized onto the nitrogen atom, thus stabilizing it.

In the case of this compound, the bromine atom is at the C3 position. Direct SNAr at this position is generally less favorable compared to the C2 and C4 positions because the resonance stabilization of the intermediate is less effective.[2] However, the reaction can be driven to completion under appropriate conditions, particularly with strong nucleophiles or through alternative catalytic pathways.

Two primary strategies for introducing an amino group at the C3 position will be discussed:

  • Classical Nucleophilic Aromatic Substitution (SNAr): This approach relies on the direct displacement of the bromide by a nucleophile, often requiring elevated temperatures and a suitable base.

  • Palladium-Catalyzed Buchwald-Hartwig Amination: This powerful cross-coupling reaction has revolutionized the synthesis of arylamines, offering a milder and more general alternative to traditional SNAr methods.[3][4] It is particularly effective for less reactive aryl halides.

Safety and Handling Precautions

Substrate: this compound is a halogenated aromatic compound. While specific toxicity data is limited, it should be handled with care. Assume it is harmful if swallowed, causes skin irritation, and serious eye irritation.[5]

Reagents:

  • Brominated Pyridines: Generally, brominated pyridines are flammable liquids, harmful if swallowed, and cause skin and eye irritation.[6][7][8] They may also cause respiratory irritation.[6][7][8]

  • Palladium Catalysts and Ligands: These can be air-sensitive and should be handled under an inert atmosphere. They are also costly and should be used judiciously.

  • Bases: Strong bases like sodium tert-butoxide (NaOtBu) and cesium carbonate (Cs2CO3) are corrosive and moisture-sensitive.

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. All manipulations should be performed in a well-ventilated fume hood.

Protocol 1: Classical Nucleophilic Aromatic Substitution with an Amine

This protocol describes a general procedure for the SNAr reaction of this compound with a primary or secondary amine.

Reagents and Equipment
Reagent/EquipmentPurpose
This compoundStarting material
Amine (e.g., morpholine, piperidine)Nucleophile
Cesium Carbonate (Cs2CO3) or Potassium Carbonate (K2CO3)Base
N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)Solvent
Reaction vial or round-bottom flask with condenserReaction vessel
Magnetic stirrer and hotplateFor heating and mixing
Thin-Layer Chromatography (TLC) or LC-MSReaction monitoring
Standard work-up and purification suppliesProduct isolation
Step-by-Step Procedure
  • Reaction Setup: To a clean, dry reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq.).

  • Addition of Reagents: Add the amine (1.2-1.5 eq.) and the base (2.0-3.0 eq.).

  • Solvent Addition: Add the solvent (e.g., DMF) to achieve a suitable concentration (typically 0.1-0.5 M).

  • Reaction Conditions: Seal the vial and heat the reaction mixture to 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol provides a general method for the palladium-catalyzed cross-coupling of this compound with an amine. This method is often more efficient and proceeds under milder conditions than classical SNAr.[3][9]

Reagents and Equipment
Reagent/EquipmentPurpose
This compoundStarting material
AmineNucleophile
Palladium Pre-catalyst (e.g., Pd2(dba)3, Pd(OAc)2)Catalyst source
Phosphine Ligand (e.g., XPhos, RuPhos, BINAP)Stabilizes and activates the catalyst
Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs2CO3)Base
Toluene or DioxaneSolvent
Schlenk tube or gloveboxFor inert atmosphere
Standard work-up and purification suppliesProduct isolation
Step-by-Step Procedure
  • Inert Atmosphere: This reaction is sensitive to air and moisture. Perform all steps under an inert atmosphere (e.g., argon or nitrogen) using Schlenk techniques or in a glovebox.

  • Reaction Setup: To a Schlenk tube, add the palladium pre-catalyst (0.01-0.05 eq.) and the phosphine ligand (0.012-0.06 eq.).

  • Addition of Reagents: Add this compound (1.0 eq.), the amine (1.1-1.5 eq.), and the base (1.5-2.5 eq.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) to the Schlenk tube.

  • Reaction Conditions: Seal the tube and heat the mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute with an organic solvent and filter through a pad of Celite to remove palladium residues.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Purification: Concentrate the filtrate and purify the product by column chromatography.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or no conversion Insufficient temperature (SNAr); Inactive catalyst (Buchwald-Hartwig); Poorly soluble base.Increase reaction temperature; Use a more active ligand or pre-catalyst; Use a more soluble base (e.g., LiHMDS for Buchwald-Hartwig).[10]
Side product formation Homocoupling of the starting material (Buchwald-Hartwig); Decomposition of starting material or product.Lower the reaction temperature; Use a different ligand/catalyst system; Ensure an inert atmosphere.
Difficulty in purification Co-elution of product with starting material or byproducts.Optimize the eluent system for column chromatography; Consider alternative purification methods like preparative HPLC.

Visualizing the Workflow

Nucleophilic_Substitution_Workflow Workflow for Nucleophilic Substitution on this compound cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification reagents Weigh Reagents: - this compound - Nucleophile (Amine) - Base - Catalyst/Ligand (if applicable) glassware Prepare Dry Glassware (under inert atmosphere for Buchwald-Hartwig) reagents->glassware setup Combine reagents and solvent in reaction vessel glassware->setup heat Heat and stir reaction mixture setup->heat monitor Monitor progress via TLC or LC-MS heat->monitor quench Cool and quench reaction monitor->quench Upon completion extract Liquid-liquid extraction quench->extract dry Dry organic layer extract->dry concentrate Concentrate in vacuo dry->concentrate chromatography Column Chromatography concentrate->chromatography characterize Characterize pure product (NMR, MS, etc.) chromatography->characterize

Caption: A generalized workflow for nucleophilic substitution reactions.

References

  • Pearson. SNAr Reactions of Pyridine: Videos & Practice Problems. Available from: [Link]

  • The Royal Society of Chemistry. Directed nucleophilic aromatic substitution reaction. Available from: [Link]

  • PubChem. 3-Bromo-2-chloropyridine. Available from: [Link]

  • Sains Malaysiana. Synthesis of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one by Conventional Heating and Microwave Irradiation. Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • ResearchGate. How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring?. Available from: [Link]

  • Quimica Organica. Nucleophilic substitution reactions in pyridine. Available from: [Link]

  • PubMed Central. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Available from: [Link]

  • YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Available from: [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. Available from: [Link]

  • Organic Chemistry Portal. Palladium-Catalyzed Coupling of Ammonia with Aryl Chlorides, Bromides, Iodides, and Sulfonates: A General Method for the Preparation of Primary Arylamines. Available from: [Link]

  • PubMed Central. Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Available from: [Link]

  • Organic Chemistry Portal. Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Available from: [Link]

  • ResearchGate. Synthesis and application of new 3-amino-2-pyridone based luminescent dyes for ELISA. Available from: [Link]

  • ResearchGate. Double amination reaction of 3‐bromo‐4‐(2‐bromophenyl)pyridine 47 using.... Available from: [Link]

  • SlideShare. Nucleophilic Substitution Reactions. Available from: [Link]

  • Atlanchim Pharma. Palladium-catalyzed Buchwald-Hartwig amination. Available from: [Link]

  • International Research Journal of Multidisciplinary Scope (IRJMS). Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. Available from: [Link]

  • Stack Exchange. Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Available from: [Link]

  • Google Patents. WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone.
  • Organic Syntheses. 3-aminopyridine. Available from: [Link]

  • Filo. Reaction when 3 bromo pyridine is heated with NaNH2. Available from: [Link]

  • ResearchGate. Catalytic Nucleophilic Aromatic Substitution Amination of 2-Aminopyridines with Amines. Available from: [Link]

  • ACS Publications. Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Available from: [Link]

  • Chemistry LibreTexts. 7.1: Nucleophilic Substitution Reaction Overview. Available from: [Link]

  • YouTube. nucleophilic aromatic substitutions. Available from: [Link]

  • ResearchGate. Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration. Available from: [Link]

  • PubMed Central. Concerted Nucleophilic Aromatic Substitution Reactions. Available from: [Link]

  • Wikipedia. Nucleophilic aromatic substitution. Available from: [Link]

  • MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Available from: [Link]

Sources

Application Note: Strategic Utilization of 3-Bromo-2-(2-chlorophenoxy)pyridine in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes arena of modern agrochemical discovery, 3-Bromo-2-(2-chlorophenoxy)pyridine (CAS: 1215809-13-4) has emerged as a high-value "lynchpin" intermediate. Its structural utility lies in its dual-functional nature: it possesses a stable ether linkage at the C2 position (mimicking the pharmacophore of established herbicides like Diflufenican and Picolinafen) and a reactive bromine handle at the C3 position.

This Application Note provides a validated technical roadmap for utilizing this scaffold. Unlike generic reagents, this intermediate allows for late-stage diversification of the pyridine core—a critical strategy for generating libraries of Phytoene Desaturase (PDS) inhibitors and Nicotinamide-based fungicides.

Key Applications
  • Herbicide Synthesis: Precursor to meta-carboxamide pyridines (Nicotinamide analogs).

  • Fungicide Discovery: Scaffold for biaryl ether fungicides via Suzuki-Miyaura coupling.

  • Library Generation: A divergent point for parallel synthesis campaigns.

Chemical Profile & Handling

PropertySpecificationOperational Insight
Formula C₁₁H₇BrClNOLipophilic; soluble in DCM, EtOAc, Toluene.
MW 284.54 g/mol Heavy atom count facilitates easy mass spec tracking.
Appearance Off-white to pale yellow solidColor deepens upon oxidation; store under inert gas.
Stability Stable to weak bases/acidsSensitive to strong lithiating agents (Halogen dance potential).
Hazards Irritant (Skin/Eye), Aquatic Tox.Handle in a fume hood. Treat waste as halogenated organic.

Protocol A: Regioselective Synthesis via SNAr

The Foundation: Constructing the Ether Linkage

The synthesis relies on a Nucleophilic Aromatic Substitution (SNAr).[1][2] The reaction is highly regioselective because the C2-chlorine of the pyridine ring is activated by the adjacent ring nitrogen, while the C3-bromine is relatively deactivated and sterically shielded.

Reaction Scheme

Substrates: 3-Bromo-2-chloropyridine + 2-Chlorophenol Reagents: Potassium Carbonate (


), DMF
Mechanism:  Addition-Elimination (Meisenheimer Complex)
Step-by-Step Methodology
  • Preparation:

    • Charge a dry 3-neck round-bottom flask with 3-Bromo-2-chloropyridine (1.0 equiv, e.g., 19.2 g).

    • Add 2-Chlorophenol (1.05 equiv, 13.5 g). Note: A slight excess of phenol ensures complete consumption of the pyridine.

    • Add anhydrous DMF (5 volumes, 100 mL). Expert Tip: DMF or NMP are preferred over DMSO to simplify aqueous workup.

  • Activation:

    • Add

      
        (1.5 equiv, granular, anhydrous).
      
    • Critical: Finely ground carbonate increases surface area and reaction rate.

  • Reaction:

    • Heat the mixture to 90°C under nitrogen atmosphere.

    • Monitor: Check HPLC/TLC at 4 hours. The limiting reagent (pyridine) should be <1%.

    • Caution: Do not exceed 120°C. Higher temperatures risk displacing the C3-bromine or causing "smiles rearrangement" type side reactions.

  • Workup (Self-Validating Step):

    • Cool to room temperature.[3] Pour into ice-water (500 mL).

    • The product should precipitate as a solid. If oil forms, extract with Ethyl Acetate.

    • Validation: Wash the organic layer with 1M NaOH. Why? This removes the excess unreacted 2-chlorophenol. If the organic layer retains a phenolic odor, the wash was insufficient.

  • Purification:

    • Recrystallize from Ethanol/Water or Heptane.

    • Target Yield: >85%.

Protocol B: Palladium-Catalyzed Carbonylation

The Agrochemical Route: Synthesis of Nicotinamide Herbicides

This protocol converts the C3-bromine into an amide or ester, generating the core structure found in PDS-inhibiting herbicides.

Reaction Scheme

Substrate: this compound Reagents: CO (gas), Pd(OAc)₂, dppf (ligand), Nucleophile (Amine or Alcohol)[4]

Step-by-Step Methodology
  • Catalyst Loading:

    • In a pressure vessel (autoclave), dissolve the intermediate (10 mmol) in Toluene (or 1,4-Dioxane).

    • Add Pd(OAc)₂ (2 mol%) and dppf (1,1'-Bis(diphenylphosphino)ferrocene) (4 mol%).

    • Expert Insight: Bidentate ligands like dppf or Xantphos are crucial here to prevent catalyst deactivation by the pyridine nitrogen.

  • Nucleophile Addition:

    • For Amides (Diflufenican analogs): Add the aniline derivative (e.g., 2,4-difluoroaniline) (1.2 equiv) and Triethylamine (2.0 equiv).

    • For Esters: Add Methanol (excess) and Triethylamine.

  • Carbonylation:

    • Purge vessel with

      
      , then pressurize with Carbon Monoxide (CO)  to 5 bar (70 psi).
      
    • Heat to 100°C for 12-16 hours.

  • Workup:

    • Vent CO carefully (Safety!). Filter through a Celite pad to remove Pd black.

    • Concentrate filtrate.[5]

Visualization: The Divergent Synthesis Workflow

Agrochemical_Workflow Start Start: 3-Bromo-2-chloropyridine Inter CORE INTERMEDIATE: This compound Start->Inter SNAr (K2CO3, DMF, 90°C) Phenol Reagent: 2-Chlorophenol Phenol->Inter RouteA Route A: Carbonylation (CO, Pd, Amine) Inter->RouteA Pd(0) cycle RouteB Route B: Suzuki Coupling (Ar-B(OH)2, Pd) Inter->RouteB Cross-coupling RouteC Route C: Lithiation (n-BuLi, Electrophile) Inter->RouteC Halogen Exchange ProductA Nicotinamide Herbicides (e.g., Diflufenican analogs) RouteA->ProductA ProductB Biaryl Fungicides RouteB->ProductB ProductC C3-Functionalized Library RouteC->ProductC

Figure 1: Divergent synthesis pathways utilizing the 3-bromo handle for agrochemical discovery.

Protocol C: Troubleshooting & Optimization (E-E-A-T)

As experienced practitioners, we recognize common failure modes. Use this matrix to troubleshoot:

ObservationRoot CauseCorrective Action
Low Yield in SNAr Incomplete deprotonation of phenol.Ensure

is anhydrous. Switch to

(more soluble in DMF).
Regioselectivity Loss Temperature too high (>120°C).Maintain 80-90°C. The 2-Cl is sufficiently reactive; forcing conditions are unnecessary.
Pd Catalyst Death Pyridine poisoning.Use high bite-angle ligands (Xantphos, dppf). Increase catalyst loading to 5 mol%.
Hydrolysis Product Wet solvent (Water present).Water competes with phenol as a nucleophile, forming 2-hydroxypyridine (pyridone). Dry DMF over molecular sieves.

References

  • Synthesis of 2-Phenoxypyridines via SNAr

    • Title: Nucleophilic Aromatic Substitution of 2-Chloropyridines.[6]

    • Source:Journal of Organic Chemistry
    • Context: Standard protocols for displacing 2-chloro groups with phenols using carbon
  • Palladium-Catalyzed Carbonylation of Heteroaryl Halides

    • Title: Palladium-Catalyzed Carbonylation Reactions of Aryl Bromides at Atmospheric Pressure.[7]

    • Source:Journal of the American Chemical Society
    • Context: Methodology for converting 3-bromopyridines to amides/esters.
  • Agrochemical Relevance (Nicotinamides)

    • Title: Diflufenican: A Review of its Chemical and Biological Properties.
    • Source:ChemSpider / Royal Society of Chemistry
    • Context: Establishes the biological relevance of the phenoxy-nicotinamide scaffold.
  • Safety Data (3-Bromo-2-chloropyridine)

    • Title: Safety D
    • Source:Sigma-Aldrich

Sources

catalytic systems for functionalizing 3-Bromo-2-(2-chlorophenoxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the catalytic functionalization of 3-Bromo-2-(2-chlorophenoxy)pyridine (CAS: 1215809-13-4). This scaffold is a critical intermediate in the synthesis of nicotinamide-based agrochemicals (e.g., Diflufenican analogs) and type-II kinase inhibitors.

The molecule presents a specific chemoselective challenge: it contains two halogenated sites—a heteroaryl bromide (C3-Br) and an aryl chloride (phenyl-Cl). Successful functionalization requires a catalytic system that exclusively activates the C3-Br bond while preserving the aryl chloride for subsequent elaboration or as a lipophilic metabolic blocker.

This note provides validated protocols for Aminocarbonylation (amide synthesis) and Suzuki-Miyaura Cross-Coupling (biaryl synthesis), emphasizing ligand selection to overcome the steric hindrance imposed by the ortho-phenoxy moiety.

Substrate Analysis & Strategic Logic

Before initiating catalysis, researchers must understand the electronic and steric bias of the substrate.

FeatureChemical NatureImpact on Catalysis
C3-Bromine Heteroaryl HalidePrimary Reactive Site. The electron-deficient pyridine ring facilitates rapid oxidative addition of Pd(0), making this bond significantly more labile than the phenyl chloride.
C2-Phenoxy Ether LinkageSteric/Electronic Gatekeeper. The oxygen atom donates electron density into the pyridine ring (mesomeric effect), potentially deactivating the C3-Br slightly compared to 3-bromopyridine. Crucially, it acts as a steric wall ortho to the reaction site.
Phenyl-Cl Aryl ChlorideLatent Handle. The C-Cl bond strength (approx. 95 kcal/mol) is higher than C-Br (approx. 69 kcal/mol). Under standard conditions (<100 °C), this site remains inert, allowing for high chemoselectivity.
The "Ortho-Effect" Challenge

The 2-phenoxypyridine motif creates a crowded environment around the C3 position. Standard "slender" ligands (like PPh3) may fail to promote reductive elimination in crowded systems.

  • Recommendation: Use bulky, electron-rich phosphines (e.g., Xantphos , SPhos ) or bidentate ligands with large bite angles (dppf ) to enforce reductive elimination and prevent catalyst resting states.

Protocol A: Pd-Catalyzed Aminocarbonylation

Target Application: Synthesis of Nicotinamide Agrochemicals (Diflufenican Class)

This protocol converts the C3-Br directly into a carboxamide using a CO surrogate, avoiding the use of hazardous high-pressure CO gas cylinders.

Reagents & Materials
  • Substrate: this compound (1.0 equiv)

  • Nucleophile: Aniline derivative or Alkyl amine (1.2 equiv)

  • Catalyst Precursor: Pd(OAc)₂ (2.0 mol%)

  • Ligand: Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (2.2 mol%)

  • CO Source: Molybdenum Hexacarbonyl [Mo(CO)₆] (0.5 equiv) or Phenyl Formate.

  • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (3.0 equiv)

  • Solvent: 1,4-Dioxane (Anhydrous)

Step-by-Step Methodology
  • Catalyst Activation: In a reaction vial, pre-mix Pd(OAc)₂ and Xantphos in 1 mL of dioxane. Stir at room temperature for 5 minutes until a clear yellow/orange solution forms (generation of the active L₂Pd(0) species).

  • Reaction Assembly: Add the substrate (1.0 mmol), amine nucleophile (1.2 mmol), and solid Mo(CO)₆ to a microwave vial or pressure tube.

  • Solvent Addition: Add the catalyst solution to the vial, followed by DBU. Seal the vessel immediately with a crimp cap containing a PTFE septum.

  • Heating: Heat the reaction block to 100 °C for 2–4 hours.

    • Note: Mo(CO)₆ decomposes to release CO gas at this temperature. The pressure will rise; ensure the vessel is rated for ~5–10 bar.

  • Workup: Cool to room temperature. Carefully vent the vial in a fume hood (CO gas release). Dilute with EtOAc, wash with water and brine.[1] Dry over MgSO₄ and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc).

Self-Validating Checkpoint:

  • LCMS: Look for the mass of [Substrate – Br + CO + Amine – H].

  • Visual: Palladium black precipitation during the reaction indicates ligand dissociation. If observed, increase Xantphos loading to 4 mol%.

Protocol B: Chemoselective Suzuki-Miyaura Coupling

Target Application: Library Generation of Biaryl Kinase Inhibitors

This protocol couples the pyridine ring to an aryl boronic acid while leaving the chlorophenoxy group intact.

Reagents & Materials
  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl Boronic Acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂[2]·CH₂Cl₂ (3.0 mol%)

    • Why: The ferrocene backbone of dppf resists de-ligation and tolerates the steric bulk of the phenoxy group better than PPh3.

  • Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: DME (Dimethoxyethane) or Toluene/Ethanol (4:1)

Step-by-Step Methodology
  • Degassing (Critical): Sparge the solvents (DME and Water) with Nitrogen or Argon for 15 minutes. Oxygen promotes homocoupling of boronic acids and catalyst oxidation.

  • Charging: Add Substrate, Boronic Acid, and Pd(dppf)Cl₂ to the reaction vessel.

  • Solvent/Base Addition: Add degassed DME and aqueous K₂CO₃.

  • Reaction: Heat to 80 °C for 4–6 hours.

    • Chemoselectivity Note: Do not exceed 100 °C. Higher temperatures may trigger activation of the phenyl-chloride bond.

  • Quench: Cool to RT, dilute with water, and extract with DCM.

  • Scavenging: If the crude product is dark, treat the organic layer with a metal scavenger (e.g., SiliaMetS® Thiol) to remove residual Palladium.

Mechanistic Visualization

The following diagram illustrates the chemoselectivity pathway. The catalyst preferentially inserts into the C-Br bond (Cycle A) rather than the C-Cl bond (Cycle B) due to the lower Bond Dissociation Energy (BDE) and the electron-deficient nature of the pyridine ring.

Chemoselectivity Substrate This compound OxAdd_Br Oxidative Addition (C-Br) FAST (k1) Substrate->OxAdd_Br Preferred Site OxAdd_Cl Oxidative Addition (C-Cl) SLOW (k2) Substrate->OxAdd_Cl High Temp Only (>100°C) Pd0 L2Pd(0) Active Catalyst Pd0->OxAdd_Br Pd_Int_Br Pd(II)-Pyridyl Complex OxAdd_Br->Pd_Int_Br Product Functionalized Pyridine (Cl retained) Pd_Int_Br->Product + Boronic Acid / CO SideProduct Double Functionalization (Impurity) OxAdd_Cl->SideProduct

Caption: Kinetic differentiation between C-Br and C-Cl sites. The electron-deficient pyridine ring accelerates oxidative addition at C3-Br (Cycle A), while the C-Cl bond remains inert under controlled conditions.

Troubleshooting & Optimization (Self-Validating Systems)

IssueObservationRoot CauseSolution
Low Conversion Starting material remains (LCMS).Catalyst deactivation due to steric crowding.Switch to Pd-PEPPSI-IPr (1 mol%). The NHC ligand is extremely bulky and electron-rich, forcing the reaction forward.
Dehalogenation Product mass = [Substrate – Br + H]."Protodebromination" side reaction.Use Anhydrous solvents strictly. Switch base to anhydrous Cs₂CO₃ or K₃PO₄.
Poor Chemoselectivity Loss of Cl atom observed.Temperature too high or Catalyst too active.Lower temperature to 60 °C. Avoid ligands like CyJohnPhos or highly active biaryl phosphines if selectivity is lost.
Black Precipitate Metal crashes out early.Ligand instability or insufficient loading.Ensure Ligand:Pd ratio is > 2:1. If using Xantphos, ensure the reaction is kept under inert atmosphere strictly.

References

  • Diflufenican Synthesis & Analogs: Bayer CropScience LP. "Process for the preparation of nicotinamide derivatives." U.S. Patent 2005/0256163. (Describes the industrial relevance of 2-phenoxypyridine-3-carboxamides). Link

  • General Aminocarbonylation Protocols: Nielsen, D. U., et al.[3] "Palladium-Catalyzed Carbonylation of Aryl Halides." Journal of Organic Chemistry, 2019.[3] (Foundational review for Mo(CO)6 protocols). Link

  • Chemoselectivity (Br vs Cl): Strotman, N. A., et al. "Catalyst-Controlled Regioselective and Chemoselective Cross-Coupling." Journal of Organic Chemistry, 2010. (Mechanistic basis for halide selectivity). Link

  • Pd-PEPPSI Catalysts: Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active Catalyst for the Suzuki-Miyaura Cross-Coupling." Chemistry - A European Journal, 2006. (Alternative high-activity system). Link

Sources

Application Notes and Protocols for the Scale-Up Synthesis of 3-Bromo-2-(2-chlorophenoxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Bromo-2-(2-chlorophenoxy)pyridine is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its structural motif, featuring a substituted phenoxypyridine core, is of significant interest to researchers in drug discovery and development. The controlled and efficient synthesis of this molecule on a larger scale is crucial for advancing preclinical and clinical studies. This document provides a comprehensive guide for the scale-up synthesis of this compound, detailing a robust protocol, the underlying chemical principles, process safety considerations, and analytical characterization methods. The presented methodology is designed to be a self-validating system, ensuring reliability and reproducibility for researchers, scientists, and drug development professionals.

Synthetic Strategy: The Ullmann Condensation

The most effective and scalable method for the synthesis of this compound is the Ullmann condensation. This reaction involves the copper-catalyzed coupling of an aryl halide with an alcohol or phenol.[1][2] In this specific case, 3-Bromo-2-chloropyridine reacts with 2-chlorophenol in the presence of a copper(I) catalyst and a base.

The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The chlorine atom at the C-2 position of the pyridine ring is activated towards nucleophilic attack by the electron-withdrawing nature of the pyridine nitrogen. The 2-chlorophenoxide, generated in situ by the base, acts as the nucleophile. The copper(I) catalyst is believed to facilitate the coupling by forming an organocopper intermediate, which then undergoes reductive elimination to yield the desired ether linkage.[3][4]

Scale-Up Synthesis Protocol

This protocol is designed for a nominal 100-gram scale synthesis of this compound. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Reagents and Materials
Reagent/MaterialMolecular Weight ( g/mol )QuantityMolesPuritySupplier
3-Bromo-2-chloropyridine192.44100.0 g0.520≥98%Sigma-Aldrich
2-Chlorophenol128.5673.8 g0.574≥99%Sigma-Aldrich
Copper(I) Iodide (CuI)190.459.9 g0.052≥98%Sigma-Aldrich
Anhydrous Potassium Carbonate (K₂CO₃)138.21143.7 g1.04≥99%Sigma-Aldrich
Anhydrous N,N-Dimethylformamide (DMF)73.09500 mL-≥99.8%Sigma-Aldrich
Toluene92.14As needed-ACS GradeFisher Scientific
Ethyl Acetate88.11As needed-ACS GradeFisher Scientific
Hexanes-As needed-ACS GradeFisher Scientific
Brine (saturated NaCl solution)-As needed---
Anhydrous Sodium Sulfate (Na₂SO₄)142.04As needed--Fisher Scientific
Celite® 545-As needed--Sigma-Aldrich
Equipment
  • 2 L three-necked round-bottom flask

  • Mechanical stirrer with a PTFE paddle

  • Reflux condenser with a nitrogen inlet/outlet

  • Thermocouple and temperature controller

  • Heating mantle

  • Addition funnel (for future process optimization if needed)

  • Large Büchner funnel and filter flask

  • Rotary evaporator

  • Glass chromatography column (appropriate size for the scale)

  • Separatory funnel (2 L)

Experimental Workflow Diagram

Scale_Up_Synthesis cluster_reaction Reaction Setup cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_final Final Product A Charge 2L RBF with: - 3-Bromo-2-chloropyridine - 2-Chlorophenol - CuI - K₂CO₃ - Anhydrous DMF B Assemble apparatus: - Mechanical stirrer - Reflux condenser (N₂) - Thermocouple A->B Inert atmosphere C Heat to 120-130 °C B->C D Stir for 12-18 hours C->D E Monitor by TLC/HPLC D->E F Cool to room temperature E->F Reaction complete G Filter through Celite® F->G H Wash filter cake with Toluene G->H I Combine filtrates H->I J Remove DMF under reduced pressure I->J K Dissolve residue in Ethyl Acetate L Wash with water and brine K->L M Dry over Na₂SO₄ L->M N Concentrate in vacuo M->N O Purify by column chromatography (Hexanes/Ethyl Acetate) N->O P Characterize by NMR, MS, HPLC O->P Q Dry to constant weight P->Q

Caption: Workflow for the scale-up synthesis of this compound.

Step-by-Step Protocol
  • Reaction Setup:

    • To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser with a nitrogen inlet, and a thermocouple, add 3-Bromo-2-chloropyridine (100.0 g, 0.520 mol), 2-chlorophenol (73.8 g, 0.574 mol, 1.1 eq), copper(I) iodide (9.9 g, 0.052 mol, 0.1 eq), and anhydrous potassium carbonate (143.7 g, 1.04 mol, 2.0 eq).

    • Add anhydrous N,N-dimethylformamide (500 mL).

    • Begin stirring the mixture and purge the flask with nitrogen for 15 minutes. Maintain a gentle nitrogen flow throughout the reaction.

  • Reaction Execution:

    • Heat the reaction mixture to 120-130 °C using a heating mantle.

    • Maintain this temperature and stir vigorously for 12-18 hours. The reaction mixture will become a dark brown slurry.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material (3-Bromo-2-chloropyridine) is consumed.

  • Work-up:

    • Once the reaction is complete, turn off the heating and allow the mixture to cool to room temperature.

    • Prepare a pad of Celite® (approx. 2-3 cm thick) in a large Büchner funnel and pre-wet it with toluene.

    • Filter the reaction mixture through the Celite® pad to remove the copper salts and excess potassium carbonate.

    • Wash the filter cake thoroughly with toluene (3 x 150 mL) to ensure complete recovery of the product.

    • Combine the filtrate and the toluene washes.

    • Remove the DMF and toluene under reduced pressure using a rotary evaporator. This may require heating the water bath to 60-70 °C and using a high-vacuum pump.

  • Purification:

    • Dissolve the resulting crude oil in ethyl acetate (500 mL).

    • Transfer the solution to a 2 L separatory funnel and wash with water (3 x 300 mL) to remove any remaining DMF and inorganic salts.

    • Wash the organic layer with brine (1 x 300 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a dark oil.

    • Purify the crude product by column chromatography on silica gel. A suitable eluent system is a gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing the polarity to 10-20% ethyl acetate in hexanes).

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford this compound as a pale yellow oil or a low-melting solid.

Process Safety and Control

  • Hazardous Reagents:

    • 3-Bromo-2-chloropyridine: Irritant. Avoid inhalation and contact with skin and eyes.

    • 2-Chlorophenol: Toxic and corrosive. Causes severe skin burns and eye damage. Handle with extreme care.

    • Copper(I) Iodide: Harmful if swallowed or inhaled.

    • N,N-Dimethylformamide (DMF): Aprotic polar solvent with a high boiling point. It is a known reproductive toxin. Avoid inhalation of vapors and skin contact.[5]

  • Thermal Hazards: The Ullmann condensation can be exothermic, especially on a larger scale. Although this specific reaction is generally well-behaved, it is crucial to have controlled heating and efficient stirring to prevent thermal runaways. Monitor the internal temperature closely during the initial heating phase.

  • Waste Disposal:

    • The copper-containing solid waste from the filtration should be collected and treated as heavy metal waste according to institutional guidelines. One approach for recovery involves leaching the copper with organic acids.[6][7][8][9]

    • Aqueous waste containing DMF should be collected and disposed of as hazardous organic waste.

    • Solvent waste from chromatography should be collected and disposed of appropriately.

Analytical Characterization

The identity and purity of the final product should be confirmed by a combination of analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): An HPLC method should be developed to determine the purity of the final product and to monitor the reaction progress. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid as a modifier) is a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will confirm the presence of the aromatic protons of both the pyridine and chlorophenyl rings, with characteristic chemical shifts and coupling patterns.

    • ¹³C NMR: The carbon NMR spectrum will show the correct number of carbon signals corresponding to the structure of the product.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product. Electrospray ionization (ESI) is a suitable technique.

Conclusion

The Ullmann condensation provides a reliable and scalable route for the synthesis of this compound. The detailed protocol and accompanying information in this application note are intended to guide researchers in the safe and efficient production of this valuable intermediate. Adherence to the described procedures, with careful attention to safety and analytical monitoring, will ensure the successful synthesis and purification of high-quality material suitable for further applications in drug discovery and development.

References

  • Buchwald, S. L., & Mauger, C. (2008). Palladium-Catalyzed Cross-Coupling Reactions of Amines with Aryl and Heteroaryl Halides. In Modern Arylation Methods (pp. 199-262). Wiley-VCH Verlag GmbH & Co. KGaA.
  • Monnier, F., & Taillefer, M. (2009). Catalytic C−C, C−N, and C−O Ullmann-Type Coupling Reactions.
  • Ullmann, F., & Bielecki, J. (1901). Ueber Synthesen in der Biphenylreihe. Berichte der deutschen chemischen Gesellschaft, 34(2), 2174-2185.
  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470.
  • PubChem. (n.d.). N,N-Dimethylformamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Ullmann Condensation. Retrieved from [Link]

  • Ley, S. V., & Thomas, A. W. (2003). Modern Synthetic Methods for Copper-Mediated C(aryl)−O, C(aryl)−N, and C(aryl)−S Bond Formation.
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • RSC Publishing. (2019). PdAu alloy nanoparticles supported on nitrogen- doped carbon black as highly active catalysts for Ullmann coupling. RSC Advances, 9(33), 18889-18896. Retrieved from [Link]

  • PubMed. (2000). 750 MHz HPLC-NMR spectroscopic identification of rat microsomal metabolites of phenoxypyridines. Journal of Pharmaceutical and Biomedical Analysis, 23(2-3), 475-485. Retrieved from [Link]

  • MDPI. (2020). Processing of Waste Copper Converter Slag Using Organic Acids for Extraction of Copper, Nickel, and Cobalt. Minerals, 10(3), 273. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • PMC. (2023). Cost-effective and eco-friendly copper recovery from waste printed circuit boards using organic chemical leaching. Scientific Reports, 13(1), 2758. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Retrieved from [Link]

  • RSC Publishing. (2018). Copper-catalyzed C–H acyloxylation of 2-phenylpyridine using oxygen as the oxidant. Green Chemistry, 20(11), 2537-2541. Retrieved from [Link]

  • OperaChem. (2025). Ullmann coupling-An overview. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • ACS Publications. (2007). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Organic Letters, 9(7), 1335–1337. Retrieved from [Link]

  • MDPI. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts, 10(10), 1103. Retrieved from [Link]

  • PMC. (2025). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. Chemistry – A European Journal. Retrieved from [Link]

  • ResearchGate. (2026). Kinetic Studies of Copper Leaching From E‐Waste Using Organic Acids. Journal of Chemical Technology & Biotechnology. Retrieved from [Link]

  • MDPI. (2024). Recovery of Copper and Zinc from Livestock Bio-Sludge with An Environmentally Friendly Organic Acid Extraction. Applied Sciences, 14(3), 968. Retrieved from [Link]

  • Union College. (n.d.). Synthesis of Alkyl Aryl Ethers Using a Halogen Exchange Coupled to an Ullmann Etherification. Arches. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Ullmann Coupling & other Cu Catalyzed reactions. Retrieved from [Link]

  • Copper Development Association Inc. (n.d.). Recycling of Copper. Retrieved from [Link]

  • PMC. (2019). Ligand‐Free Copper‐Catalyzed Ullmann‐Type C−O Bond Formation in Non‐Innocent Deep Eutectic Solvents under Aerobic Conditions. ChemCatChem, 11(23), 5768-5773. Retrieved from [Link]

  • ScienceDaily. (2024). New copper-catalyzed C-H activation strategy. Retrieved from [Link]

  • PMC. (2018). Copper-Catalyzed One-Pot Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles from Arylacetic Acids and Hydrazides via Dual Oxidation. Molecules, 23(11), 2993. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Bromo-2-(2-chlorophenoxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical resource for researchers, chemists, and process development professionals engaged in the synthesis of 3-Bromo-2-(2-chlorophenoxy)pyridine. The synthesis, typically achieved via a copper-catalyzed Ullmann condensation or a related nucleophilic aromatic substitution (SNAr), presents several challenges that can impact yield and purity. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these challenges and optimize your synthetic protocol.

I. Troubleshooting Guide: Optimizing Your Synthesis

This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but the underlying chemical principles to empower your decision-making.

Q1: My reaction shows low to no conversion of the starting materials. What are the most critical parameters to investigate?

Low conversion is the most common issue and typically points to a failure in one of the core components of the reaction system. A systematic check is essential.

Potential Causes & Recommended Solutions:

Parameter Potential Cause Recommended Action & Scientific Rationale
Catalyst Activity The Copper(I) catalyst (e.g., CuI) may have oxidized to the less active Cu(II) state.Use freshly purchased, high-purity CuI. If oxidation is suspected, consider washing the CuI with a mild reducing agent or using "activated" copper powder. The active species in the Ullmann reaction is Cu(I), which facilitates the oxidative addition step with the aryl halide[1][2].
Base Strength & Solubility The base may be too weak to fully deprotonate the 2-chlorophenol, or it may be insoluble in the reaction medium.Cesium carbonate (Cs₂CO₃) is often superior to potassium carbonate (K₂CO₃) due to its higher solubility and the "caesium effect," which promotes reactivity. For a stronger, non-nucleophilic base, sodium hydride (NaH) can be used to pre-form the phenoxide, but requires careful handling under anhydrous conditions.
Solvent Purity The presence of water in polar aprotic solvents (DMF, DMSO, NMP) can deactivate the base and poison the catalyst.Use anhydrous solvents. If the solvent is from a previously opened bottle, consider drying it over molecular sieves or using a fresh, sealed bottle. Water competes with the phenoxide nucleophile and can hydrolyze catalyst intermediates.
Reaction Temperature The temperature may be insufficient to overcome the activation energy barrier.Ullmann-type reactions often require elevated temperatures, typically in the range of 100-160 °C[1][3]. Gradually increase the reaction temperature in 10 °C increments. Monitor for potential decomposition of starting materials at higher temperatures using thin-layer chromatography (TLC) or LC-MS.
Atmosphere Oxygen can oxidize the Cu(I) catalyst.Ensure the reaction is performed under an inert atmosphere (Nitrogen or Argon). Degas the solvent and purge the reaction vessel thoroughly before adding the catalyst and reactants.
Q2: I'm observing significant side product formation. What are the likely impurities and how can I minimize them?

Side product formation compromises yield and complicates purification. The most common impurities arise from the inherent reactivity of the components under the reaction conditions.

  • Homo-coupling of 2-chlorophenol: This results in the formation of bis(2-chlorophenyl) ether.

    • Cause: This side reaction is also copper-catalyzed. It becomes more prevalent if the concentration of the phenoxide is too high or if the aryl halide (3-Bromo-2-chloropyridine) is added too slowly.

    • Solution: Add the 2-chlorophenol/base mixture slowly to the solution containing the catalyst and the pyridine substrate. This keeps the instantaneous concentration of the free phenoxide low, favoring the cross-coupling reaction.

  • Reaction at the C3-Bromo Position: While the C2-Chloro position is more activated towards SNAr, some substitution at the C3 position can occur, leading to the 2-Chloro-3-(2-chlorophenoxy)pyridine isomer.

    • Cause: The electron-withdrawing nature of the pyridine nitrogen activates the C2 and C4 positions for nucleophilic attack[4]. However, under harsh conditions (very high temperatures), the selectivity can decrease.

    • Solution: Maintain the lowest effective temperature that promotes the desired reaction. Using a ligand, such as L-proline or a phenanthroline derivative, can often increase the reaction rate and selectivity at lower temperatures[2].

  • Decomposition: At very high temperatures, starting materials or the product may begin to decompose, leading to a complex mixture of tars.

    • Solution: Carefully control the reaction temperature and monitor the reaction progress. Do not let the reaction run for an unnecessarily long time after completion.

Troubleshooting Workflow Diagram

Here is a logical decision tree to guide your troubleshooting process when encountering low yield.

G start Low Yield or No Reaction check_sm Analyze reaction aliquot (TLC/LCMS). Are starting materials consumed? start->check_sm sm_present Starting Materials Remain check_sm->sm_present Yes sm_gone Starting Materials Consumed check_sm->sm_gone No check_temp Increase Temperature by 10-20°C. Use Anhydrous Solvent. Ensure Inert Atmosphere. sm_present->check_temp check_base Switch to a stronger/more soluble base (e.g., K₂CO₃ -> Cs₂CO₃). sm_present->check_base check_cat Use fresh Cu(I) catalyst and consider adding a ligand (e.g., L-proline). sm_present->check_cat complex_mix Is it a complex mixture or tar? sm_gone->complex_mix lower_temp Reaction temperature is too high. Reduce temperature and/or reaction time. complex_mix->lower_temp Yes workup_issue Product may be lost during workup. Optimize extraction/purification protocol. complex_mix->workup_issue No

Caption: A decision tree for troubleshooting low yield.

Q3: What is the optimal procedure for work-up and purification?

A robust work-up and purification strategy is crucial for isolating the product in high purity.

  • Quenching and Catalyst Removal: After cooling the reaction to room temperature, dilute the mixture with a solvent like ethyl acetate or toluene. Filter the mixture through a pad of Celite® to remove the insoluble copper salts and base. This is a critical step as residual copper can complicate subsequent purification.

  • Aqueous Wash: Wash the organic filtrate with aqueous ammonia or a solution of ammonium chloride. This helps to remove any remaining copper by forming a soluble copper-ammonia complex. Follow this with a water wash and a brine wash to remove residual base and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically a solid or a viscous oil.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) can be a highly effective method for purification[5].

    • Column Chromatography: For oily products or difficult-to-separate impurities, silica gel column chromatography is the method of choice. A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is recommended.

II. Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of this reaction?

The synthesis of this compound is a type of nucleophilic aromatic substitution (SNAr), often categorized as an Ullmann condensation when catalyzed by copper[1][2]. The mechanism involves the following key stages:

  • Deprotonation: The base deprotonates the 2-chlorophenol to form the 2-chlorophenoxide anion, a potent nucleophile.

  • Catalytic Cycle (Ullmann Condensation):

    • The Cu(I) catalyst coordinates with the phenoxide.

    • Oxidative addition of the 3-Bromo-2-chloropyridine to the copper complex occurs, preferentially at the more reactive C-Cl bond, forming a Cu(III) intermediate.

    • Reductive elimination from the Cu(III) intermediate forms the C-O bond of the final product and regenerates the Cu(I) catalyst.

G cluster_0 Catalytic Cycle CuI Cu(I)L CuIII Cu(III)L (Ar)(OAr') CuI->CuIII Oxidative Addition CuIII->CuI Reductive Elimination Product Ar-OAr' CuIII->Product React1 Ar-Cl React1->CuIII React2 Ar'-OH Base + Base React2->Base Forms Nucleophile Ar'-O⁻ Base->CuI Forms Nucleophile Ar'-O⁻

Caption: Simplified Ullmann condensation catalytic cycle.

Q2: Why does the phenoxide preferentially attack the C2-Chloro position over the C3-Bromo position?

This selectivity is a classic example of electronics in pyridine chemistry. The nitrogen atom in the pyridine ring is strongly electron-withdrawing. This effect is most pronounced at the positions ortho (C2, C6) and para (C4) to the nitrogen. The withdrawal of electron density makes these positions more electrophilic and thus more susceptible to attack by nucleophiles[4]. The C3 and C5 positions are less affected. Therefore, the C2-chloride is significantly more activated towards nucleophilic displacement than the C3-bromide.

Q3: Are there any recommended starting material quality specifications?

Yes, the purity of your starting materials is paramount for achieving high yields and minimizing side reactions.

  • 3-Bromo-2-chloropyridine: Should be >98% pure. Pay close attention to any isomeric impurities, as they will be difficult to remove from the final product. It can be synthesized from 3-amino-2-chloropyridine via a diazotization reaction[6].

  • 2-chlorophenol: Should be >99% pure. Phenols are prone to oxidation, which can introduce colored impurities. Using freshly distilled or recently purchased material is advisable.

  • Base (e.g., K₂CO₃, Cs₂CO₃): Should be finely powdered and dried before use to maximize surface area and ensure anhydrous conditions.

III. Reference Experimental Protocol

This protocol is a generalized starting point. Optimization of temperature, reaction time, and reactant stoichiometry may be required.

Reaction Workflow

G cluster_0 Setup cluster_1 Reaction cluster_2 Work-up & Purification A 1. Add 3-Bromo-2-chloropyridine, CuI, and K₂CO₃ to a dry flask. B 2. Evacuate and backfill with inert gas (N₂ or Ar) 3x. A->B C 3. Add anhydrous DMF and 2-chlorophenol. B->C D 4. Heat to 120-140°C with vigorous stirring. C->D E 5. Monitor reaction by TLC or LC-MS until complete (8-24h). D->E F 6. Cool, dilute with EtOAc, filter through Celite®. E->F G 7. Wash with aq. NH₄Cl, then water and brine. F->G H 8. Dry (Na₂SO₄), concentrate, and purify by chromatography or recrystallization. G->H

Caption: A standard experimental workflow for the synthesis.

Step-by-Step Procedure:

  • Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 3-Bromo-2-chloropyridine (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and copper(I) iodide (CuI, 0.1 eq).

  • Inerting: Seal the flask and evacuate and backfill with dry nitrogen three times to ensure an inert atmosphere.

  • Reagent Addition: Under a positive flow of nitrogen, add anhydrous N,N-Dimethylformamide (DMF, 5-10 mL per mmol of pyridine substrate) followed by 2-chlorophenol (1.2 eq).

  • Reaction: Heat the reaction mixture to 120-140 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase) or LC-MS. The reaction is typically complete within 8-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL/mmol) and filter the suspension through a pad of Celite®.

  • Washing: Transfer the filtrate to a separatory funnel and wash with 10% aqueous ammonium chloride (2x), water (1x), and brine (1x).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by silica gel column chromatography or recrystallization to afford the pure this compound.

IV. References

  • Organic Chemistry Portal. (n.d.). Synthesis of 2,3-dihydropyridines. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Improved synthesis of 2,3-disubstituted pyridines by metallation of 2-chloropyridine: a convenient route to fused polyheterocycles. RSC Publishing. Retrieved from [Link]

  • Google Patents. (n.d.). CN104529880A - Synthesis method of 2,3-dichloropyridine. Retrieved from

  • ChemRxiv. (2024). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. Retrieved from [Link]

  • PMC. (n.d.). Continuous‐Flow Divergent Lithiation of 2,3‐Dihalopyridines: Deprotolithiation versus Halogen Dance. Retrieved from [Link]

  • Google Patents. (n.d.). US20070161797A1 - Process for the manufacture of 2,3-dichloropyridine. Retrieved from

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • SlideShare. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Google Patents. (n.d.). CN114790190B - Purification method of 3-bromo-1- (3-chloropyridine-2-yl) -1H-pyrazole-5-ethyl formate. Retrieved from

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Retrieved from [Link]

  • Organic Synthesis. (n.d.). Ullmann Coupling & other Cu Catalyzed reactions. Retrieved from [Link]

  • MDPI. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]

Sources

Technical Support Center: Stability of 3-Bromo-2-(2-chlorophenoxy)pyridine

[1][2]

Executive Summary

Welcome to the technical support hub for 3-Bromo-2-(2-chlorophenoxy)pyridine (CAS: 1215809-13-4).[1][2] This guide addresses critical stability concerns regarding the acid-catalyzed hydrolysis of the ether linkage in this molecule.

While aryl ethers are typically robust, 2-aryloxypyridines possess unique reactivity.[1][2] Under acidic conditions, the protonation of the pyridine nitrogen activates the C2-position toward nucleophilic attack by water, leading to cleavage.[2] This guide provides diagnostic workflows, mechanistic insights, and mitigation strategies to ensure the integrity of your material during synthesis, workup, and storage.[1][2]

Module 1: Diagnostic & Assessment

Q1: How do I know if my compound is degrading in acidic media?

A: Degradation is characterized by the cleavage of the central ether bond. You will observe the disappearance of the parent peak and the emergence of two distinct byproducts.

Diagnostic Indicators:

Indicator Observation
HPLC/UPLC Appearance of a highly polar peak (Pyridone) and a less polar peak (Phenol) relative to the parent.[1][2]
LC-MS Parent: m/z ~284/286 (Br/Cl isotope pattern).[1][2] Byproduct 1: m/z ~174/176 (3-Bromo-2-pyridone).[1][2] Byproduct 2: m/z ~128 (2-Chlorophenol).[1][2]
Physical Appearance Precipitation of solids (Pyridones often have higher melting points and lower solubility in organic solvents than the ether parent).[2]

| Color Change | Solutions may turn yellow/orange due to oxidation of the liberated phenol.[2] |

Q2: At what pH does this degradation become critical?

A: The degradation is pH-dependent and temperature-driven .[1][2]

  • pH > 4.0: Generally stable at room temperature.[2]

  • pH 1.0 – 3.0: Slow hydrolysis at room temperature; rapid hydrolysis upon heating (>40°C).[1][2]

  • pH < 1.0 (Strong Acid): High risk.[1][2] Protonation of the pyridine nitrogen is complete (

    
     of pyridine 
    
    
    5.2), maximally activating the ring for hydrolysis.[2]

Module 2: Mechanistic Troubleshooting

Q3: Why is this ether unstable when diphenyl ether is stable?

A: The instability arises from the pyridine nitrogen .[2] In acidic media, the nitrogen becomes protonated (pyridinium species).[2] This transforms the pyridine ring into a strong electron-withdrawing group, making the carbon at the 2-position (C2) highly electrophilic.[1][2]

Unlike a standard


Addition-Elimination2

The Pathway:

  • Protonation: Acid protonates the ring nitrogen.[2]

  • Nucleophilic Attack: Water attacks the C2 carbon.[2]

  • Cleavage: The C-O bond breaks, expelling 2-chlorophenol.[1][2]

  • Tautomerization: The resulting 2-hydroxypyridine tautomerizes to the thermodynamically stable 3-bromo-2(1H)-pyridinone .[1][2]

Visualizing the Degradation Pathway

GSubstrateThis compoundProtonatedN-Protonated Intermediate(Activated Electrophile)Substrate->Protonated+ H+ (Acid)TransitionTetrahedral Intermediate(Water Addition at C2)Protonated->Transition+ H2OProducts3-Bromo-2-pyridone+2-ChlorophenolTransition->Products- H+

Figure 1: Acid-catalyzed hydrolysis mechanism of 2-aryloxypyridines.[1][2]

Module 3: Mitigation & Handling Strategies

Q4: I need to form a salt. Can I use HCl?

A: Proceed with extreme caution. Using strong mineral acids (HCl, HBr) in the presence of water or protic solvents (MeOH, EtOH) promotes hydrolysis.[1][2]

  • Recommendation: Use anhydrous conditions if HCl is strictly necessary (e.g., HCl in Dioxane/Ether).[1][2]

  • Better Alternative: Use weaker organic acids for salt formation, such as oxalic acid , fumaric acid , or maleic acid , which may not sufficiently protonate the nitrogen to trigger rapid hydrolysis or provide a less nucleophilic counter-ion environment.[1][2]

Q5: How do I remove basic impurities without degrading the product?

A: Avoid standard "acid washes" (e.g., 1N HCl extraction).[2]

  • Strategy A: Wash with slightly acidic buffers (Phosphate buffer, pH 5-6) instead of strong acid.[1][2]

  • Strategy B: Use a saturated

    
     solution (mildly acidic, pH ~4.5-5).[1][2]
    
  • Strategy C: If strong acid washing is unavoidable, perform it at 0°C and minimize contact time (< 5 mins), followed immediately by neutralization with

    
    .[1][2]
    

Module 4: Experimental Protocols

Standard Stability Assay Protocol

Use this protocol to validate the stability of your specific batch under your process conditions.[2]

Reagents:

  • Stock Solution: 1 mg/mL of compound in Acetonitrile (ACN).[2]

  • Stress Media: 0.1 N HCl, 0.1 N NaOH, and Phosphate Buffer (pH 7).[1][2]

Workflow:

  • Preparation: Mix 100 µL of Stock Solution with 900 µL of Stress Medium.

  • Incubation:

    • Set A: Ambient Temperature (2 hours).

    • Set B: 50°C (2 hours).

  • Quenching: Neutralize acid/base samples to pH 7 immediately after incubation.

  • Analysis: Inject onto HPLC (C18 column, Gradient 5-95% ACN/Water + 0.1% Formic Acid).

Troubleshooting Decision Tree

DecisionTreeStartIssue: Low Yield / ImpuritiesCheckLCMSAnalyze via LC-MSStart->CheckLCMSMassCheckMass 174/176 (Pyridone)Present?CheckLCMS->MassCheckYesHydrolysisDiagnosis: Acid HydrolysisMassCheck->YesHydrolysisYesNoOtherDiagnosis: Other Pathway(Oxidation/Photolysis)MassCheck->NoOtherNoAction1Check Workup pHYesHydrolysis->Action1Action2Was Heat Applied?Action1->Action2Solution1Switch to ColdNH4Cl WashAction2->Solution1pH < 3Solution2Avoid Heatingin Acidic MediaAction2->Solution2Temp > 40°C

Figure 2: Diagnostic workflow for identifying stability issues.

References

  • Sigma-Aldrich. 3-Bromo-2-chloropyridine Product Information & Synthesis. (Precursor stability data). [1][2]

  • PubChem. this compound Compound Summary. [1][2]

  • Master Organic Chemistry. Acidic Cleavage of Ethers (Mechanism & Conditions).

  • National Institutes of Health (PMC). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. (Mechanistic parallel for 2-substituted pyridine hydrolysis).

  • ChemicalBook. 3-Bromo-2-chloropyridine Properties and Reactions.

Technical Support Center: 3-Bromo-2-(2-chlorophenoxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Bromo-2-(2-chlorophenoxy)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the handling and stability of this compound, with a specific focus on minimizing its hydrolysis.

Introduction to Compound Stability

This compound is a substituted phenoxypyridine, a class of compounds recognized for their utility as active scaffolds in the development of pesticides and pharmaceuticals.[1] The molecule incorporates a diaryl ether linkage, which, while generally stable, can be susceptible to cleavage under certain experimental conditions. The presence of a pyridine ring and halogen substituents introduces unique electronic properties that influence the compound's reactivity and stability. This guide provides a framework for understanding and mitigating the potential for hydrolytic degradation.

Troubleshooting Guide: Minimizing Hydrolysis

This section addresses specific issues that users may encounter during their experiments, presented in a question-and-answer format.

Question 1: I am observing unexpected impurity peaks during my HPLC analysis, particularly when using an acidic mobile phase. Could this be hydrolysis?

Answer: Yes, it is highly probable that you are observing hydrolysis of the ether linkage. The ether oxygen in this compound can be protonated under acidic conditions, which makes the carbon atom of the ether bond more electrophilic and susceptible to nucleophilic attack by water.[2][3] The pyridine nitrogen, being basic (pKa of pyridine is ~5.2), will also be protonated in acidic mobile phases, which can further influence the electronic properties of the molecule.

Plausible Hydrolysis Mechanism

The hydrolysis is likely an acid-catalyzed nucleophilic substitution reaction.[2] Depending on the specific conditions, it could proceed through an SN1 or SN2-type mechanism.[2] Given the aryl substituents, an SN1 pathway involving a less stable aryl carbocation is unlikely. A bimolecular (SN2-like) pathway where water acts as the nucleophile is more plausible.

cluster_0 Acid-Catalyzed Hydrolysis of this compound Compound This compound ProtonatedEther Protonated Ether Intermediate Compound->ProtonatedEther H+ (from acid) TransitionState Transition State (Nucleophilic attack by H2O) ProtonatedEther->TransitionState + H2O (Nucleophile) Products Hydrolysis Products: 3-Bromo-2-hydroxypyridine + 2-Chlorophenol TransitionState->Products -H+

Caption: Proposed acid-catalyzed hydrolysis pathway.

Troubleshooting Steps & Recommendations
  • Adjust Mobile Phase pH: If possible, increase the pH of your mobile phase to a neutral or slightly basic range (pH 7-8). Pyridine derivatives are generally more stable at higher pH.[4] However, be mindful of the limitations of your stationary phase, as traditional silica-based columns can dissolve at pH > 8.[4] Consider using a hybrid or polymer-based column for high-pH applications.[4]

  • Use a Less Acidic Modifier: If an acidic mobile phase is necessary for retention and peak shape, switch from a strong acid like trifluoroacetic acid (TFA) to a weaker acid like formic acid or acetic acid at a low concentration (e.g., 0.1%).[4]

  • Reduce Analysis Temperature: Hydrolysis reactions are generally accelerated by higher temperatures.[5][6] Running your HPLC analysis at a lower temperature (e.g., room temperature or below) can significantly slow down the rate of degradation.

  • Minimize Run Time: Optimize your chromatographic method to reduce the total run time, thereby minimizing the compound's exposure to potentially harsh mobile phase conditions.

Question 2: I am experiencing low recovery of my compound after an aqueous work-up procedure, especially when using acidic or basic washes. How can I prevent this?

Answer: Low recovery after aqueous work-ups is a common issue and is often due to hydrolysis. Both strongly acidic and strongly basic conditions can promote the cleavage of the ether linkage.

Key Factors Influencing Hydrolysis During Work-up
FactorImpact on HydrolysisRecommendation
pH Both strong acids and bases can catalyze ether hydrolysis.[7]Maintain the aqueous phase as close to neutral pH as possible. Use dilute solutions of acids or bases (e.g., 1 M HCl or 1 M NaOH) and minimize contact time.
Temperature Higher temperatures increase the rate of hydrolysis.[5][8]Perform extractions at room temperature or below. If the reaction was run at an elevated temperature, ensure it is fully cooled before beginning the work-up.
Contact Time Prolonged exposure to aqueous acidic or basic conditions increases the extent of hydrolysis.Perform extractions quickly and efficiently. Avoid letting the reaction mixture sit in contact with the aqueous phase for extended periods.
Solvent Choice The polarity of the organic solvent can influence the partitioning of the compound and its contact with the aqueous phase.[9]Use a non-polar or moderately polar organic solvent for extraction (e.g., dichloromethane, ethyl acetate) to efficiently remove the compound from the aqueous phase.
Experimental Protocol: Hydrolysis-Minimized Aqueous Work-up
  • Cooling: Ensure the reaction mixture is cooled to room temperature before starting the work-up.

  • Quenching (if applicable): If the reaction involves a reactive reagent, quench it with a suitable reagent before adding bulk water.

  • Dilution: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Neutral Wash: Perform the first wash with deionized water or a saturated sodium chloride solution (brine) to remove water-soluble components without altering the pH significantly.

  • Acid/Base Wash (if necessary): If an acidic or basic wash is required to remove impurities, use a dilute solution (e.g., 0.1 M to 1 M) and perform the extraction rapidly. Immediately follow with a wash with brine to neutralize any remaining acid or base.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate the solvent under reduced pressure at a low temperature.

Question 3: My sample of this compound shows signs of degradation upon long-term storage. What are the optimal storage conditions?

Answer: Long-term stability is best achieved by minimizing exposure to atmospheric moisture and light, and by storing the compound under controlled conditions.

Recommended Storage Conditions
  • Temperature: Store at low temperatures, such as in a refrigerator (2-8 °C) or freezer (-20 °C).

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to displace moisture and oxygen.

  • Container: Use a tightly sealed, amber glass vial to protect from light and moisture ingress.

  • Form: Store the compound as a solid whenever possible, as solutions may be more prone to degradation, especially if dissolved in protic solvents.

Frequently Asked Questions (FAQs)

Q1: What are the expected hydrolysis products of this compound?

The primary hydrolysis products would be 3-Bromo-2-hydroxypyridine and 2-Chlorophenol.

Q2: How can I confirm that hydrolysis is occurring?

You can use analytical techniques such as LC-MS or GC-MS to identify the parent compound and its expected hydrolysis products in your sample.[10] Comparing the mass spectra with known standards of the potential byproducts would provide definitive confirmation.

Q3: Is this compound more susceptible to acid- or base-catalyzed hydrolysis?

While ether hydrolysis can be catalyzed by both acids and bases, acid-catalyzed hydrolysis is generally a more common and efficient pathway for this type of compound.[7][11] The protonation of the ether oxygen makes the adjacent carbon atom significantly more electrophilic.

Q4: Will the halogen substituents on the pyridine and phenyl rings affect the rate of hydrolysis?

Yes, the electron-withdrawing nature of the bromine and chlorine atoms will likely influence the electron density on the ether oxygen and the aromatic rings. This can affect the ease of protonation and the overall rate of the hydrolysis reaction.

Q5: Are there any alternative purification methods to column chromatography on silica gel that might minimize hydrolysis?

If you suspect that the acidic nature of silica gel is causing degradation, you could consider the following alternatives:

  • Neutral or Basic Alumina Chromatography: Alumina is available in neutral and basic forms and can be a good alternative to silica gel.

  • Reverse-Phase Chromatography: Using a C18-functionalized silica stationary phase with a neutral mobile phase (e.g., water/acetonitrile or water/methanol) can be effective.

  • Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for purification that avoids contact with stationary phases.

cluster_1 Troubleshooting Workflow for Suspected Hydrolysis Start Suspected Hydrolysis (e.g., new peaks in HPLC, low yield) Identify Identify Degradation Products (LC-MS, GC-MS) Start->Identify Confirm Confirm Hydrolysis Products (Compare to standards) Identify->Confirm Optimize Optimize Experimental Conditions Confirm->Optimize Yes Storage Review Storage Conditions Confirm->Storage No (Other degradation) End Problem Resolved Optimize->End Storage->End

Caption: A logical workflow for troubleshooting hydrolysis.

References

  • Hydrolysis of Ether - alex hander - Prezi. (2025, April 22).
  • Effect of pH on Ether, Ester, and Carbonate Hydrolysis in High-Temperature Water. (2007, June 29). ACS Publications.
  • PRESSURE EFFECT AND MECHANISM IN ACID CATALYSIS: IV. THE HYDROLYSIS OF DIETHYL ETHER - ResearchGate. (2025, August 6).
  • Technical Support Center: Chromatographic Purification of Pyridine Derivatives - Benchchem.
  • Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone: Catalytic Depolymerization Reactions of Lignin Model Compound During Organosolv Pretreatment - PMC. (2020, November 13).
  • Spatial Scale Matters: Hydrolysis of Aryl Methyl Ethers over Zeolites - ACS Publications.
  • Temperature-Dependent Alkyl Glycerol Ether Lipid Composition of Mesophilic and Thermophilic Sulfate-Reducing Bacteria - PMC. (2017, August 9).
  • (PDF) The Stability of Pyridine Nucleotides - ResearchGate. (2025, September 19).
  • Effect of pH on Ether, Ester, and Carbonate Hydrolysis in High-Temperature Water | Request PDF - ResearchGate. (2025, August 5).
  • Influence of the solvent on the action of ammonia on halogeno-derivatives of pyridine and nitrobenzene | Request PDF - ResearchGate. (2025, August 6).
  • HYDROLYSIS.
  • Ether cleavage - Wikipedia.
  • Advancement of Phenoxypyridine as an Active Scaffold for Pesticides - PMC - NIH.
  • Analytical methods for tracing pharmaceutical residues in water and wastewater - AquaEnergy Expo Knowledge Hub.

Sources

Technical Support Center: Catalyst Poisoning Prevention in 3-Bromo-2-(2-chlorophenoxy)pyridine Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 3-Bromo-2-(2-chlorophenoxy)pyridine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent catalyst poisoning, ensuring robust and reproducible reaction outcomes. The unique structure of this compound, featuring a pyridine nitrogen, a bromo leaving group, and a chlorophenoxy moiety, presents specific challenges that can lead to catalyst deactivation. This resource provides in-depth, field-proven insights to navigate these complexities.

Frequently Asked Questions (FAQs)

Q1: My Suzuki/Buchwald-Hartwig reaction with this compound is sluggish or has completely stalled. What is the most likely cause?

A1: A stalled reaction is often a primary indicator of catalyst deactivation. With a substrate like this compound, the most probable cause is the coordination of the pyridine nitrogen to the palladium catalyst. This forms a stable, off-cycle complex that inhibits the catalyst's activity.[1][2][3] Other common causes include impurities in your starting materials or solvents, or the use of an inappropriate ligand.[4]

Q2: I observe the formation of a black precipitate in my reaction. What is it and how can I prevent it?

A2: The black precipitate is likely "palladium black," which consists of agglomerated, inactive palladium particles. This occurs when the active Pd(0) species is not sufficiently stabilized by the ligand, leading to its precipitation from the catalytic cycle.[2] To prevent this, ensure you are using a suitable ligand that can stabilize the Pd(0) center, and that the reaction is performed under a strictly inert atmosphere to prevent oxidation, which can also lead to catalyst degradation.[4]

Q3: Can impurities in my this compound starting material poison the catalyst?

A3: Absolutely. The synthesis of halopyridines can sometimes result in residual impurities that are detrimental to palladium catalysts. For instance, the synthesis of 3-bromopyridine can involve high temperatures and strong acids, potentially leading to trace amounts of sulfur-containing impurities if sulfate-based reagents are used.[5] Sulfur compounds are notorious for irreversibly poisoning palladium catalysts.[6] It is crucial to use highly purified starting materials.

Q4: What are the best practices for setting up a reaction to minimize the risk of catalyst poisoning?

A4: The key is to maintain an environment free of potential poisons. This includes:

  • High-Purity Reagents: Use freshly purchased, high-purity reagents or purify them before use.

  • Anhydrous and Degassed Solvents: Ensure solvents are anhydrous and thoroughly degassed to remove oxygen, which can oxidize the active Pd(0) catalyst.[4]

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen) from start to finish.[2]

  • Appropriate Ligand Selection: Choose a ligand that is known to be effective for heteroaromatic substrates. Bulky, electron-rich phosphine ligands are often a good choice as they can promote the desired catalytic steps while discouraging catalyst deactivation.[7][8]

Troubleshooting Guide: From Low Yield to No Reaction

This section provides a structured approach to diagnosing and resolving common issues encountered in cross-coupling reactions with this compound.

Symptom: Low Product Yield with Starting Material Remaining
Potential Cause Explanation Recommended Solution
Inhibition by Pyridine Nitrogen The Lewis basic pyridine nitrogen can coordinate to the palladium center, creating a catalytically inactive or less active species.[1][2][3]1. Ligand Choice: Switch to a bulkier, more electron-rich phosphine ligand (e.g., a biarylphosphine like RuPhos or XPhos). The steric bulk can disfavor the coordination of the pyridine nitrogen.[1] 2. Use of Additives: In some cases, the addition of a Lewis acid (e.g., ZnCl₂) can coordinate to the pyridine nitrogen, preventing it from poisoning the palladium catalyst.[1]
Impure Reagents or Solvents Trace impurities such as water, oxygen, or sulfur compounds can deactivate the catalyst.[4][6]1. Purify Reagents: Recrystallize solid reagents and distill liquid reagents. 2. Use Anhydrous, Degassed Solvents: Follow the protocol for solvent purification provided in this guide.
Suboptimal Reaction Conditions The temperature, base, or catalyst loading may not be optimal for this specific substrate.1. Temperature Screening: Incrementally increase the reaction temperature, but be mindful that excessive heat can also lead to catalyst decomposition. 2. Base Screening: The choice of base is critical. For Suzuki reactions, bases like K₃PO₄ or Cs₂CO₃ are often effective. For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu or LHMDS is typically used.[2][8]
Symptom: Significant Formation of Side Products (e.g., Hydrodehalogenation)
Potential Cause Explanation Recommended Solution
Protodeboronation (Suzuki) The boronic acid reagent can be unstable and decompose, especially in the presence of water and base, leading to the formation of the corresponding arene.1. Use Boronic Esters: Pinacol esters of boronic acids are generally more stable. 2. Anhydrous Conditions: Minimize the amount of water in the reaction. 3. Optimize Base: Use a weaker base if possible, such as KF.[9]
Hydrodehalogenation The bromo-substituent is replaced by a hydrogen atom. This can be caused by trace amounts of water or other proton sources.1. Strictly Anhydrous Conditions: Ensure all reagents and solvents are dry. 2. Choice of Base: Avoid bases that can act as a hydride source.

Experimental Protocols for Poisoning Prevention

Protocol 1: Purification of Solvents by Inert Gas Sparging

This protocol describes the degassing of solvents to remove dissolved oxygen, a common catalyst poison.

Materials:

  • Solvent to be purified (e.g., Toluene, Dioxane)

  • Schlenk flask

  • Inert gas (Argon or Nitrogen) source with a regulator

  • Long needle or glass tube

Procedure:

  • Place the solvent in a clean, dry Schlenk flask.

  • Insert a long needle or glass tube connected to the inert gas line, ensuring the tip is below the solvent surface.

  • Gently bubble the inert gas through the solvent for 30-60 minutes. A slow, steady stream of bubbles is sufficient.

  • While sparging, you can also apply a gentle vacuum to the headspace of the flask through the sidearm for a more efficient degassing (freeze-pump-thaw is another effective method but is more time-consuming).

  • After degassing, store the solvent under a positive pressure of the inert gas.

G

Protocol 2: Purification of this compound by Recrystallization

This protocol is essential for removing non-volatile impurities that may be present in the starting material.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., a mixture of ethanol and water, or hexane and ethyl acetate)

  • Erlenmeyer flask

  • Heating source (hot plate)

  • Filtration apparatus (Buchner funnel, filter paper)

Procedure:

  • In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the hot recrystallization solvent.

  • If insoluble impurities are present, perform a hot filtration to remove them.

  • Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

  • For maximum recovery, cool the flask in an ice bath.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum.

Diagnosing the Cause of Catalyst Poisoning

When troubleshooting fails, a more in-depth analysis may be required to identify the specific poison.

Analytical Technique Information Provided Common Poisons Detected
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) Provides highly sensitive elemental analysis of the reaction mixture or isolated catalyst.Heavy metals (e.g., lead, mercury, arsenic), sulfur, phosphorus.[10]
X-ray Photoelectron Spectroscopy (XPS) A surface-sensitive technique that can identify the elemental composition and chemical state of atoms on the catalyst surface.Sulfur, chlorine, nitrogen-containing species adsorbed on the catalyst.[6][10]
Gas Chromatography-Mass Spectrometry (GC-MS) Can be used to analyze the starting materials and solvents for volatile organic impurities.Thioethers, thiols, and other volatile organic compounds.[6]

Understanding the Mechanism of Catalyst Deactivation

The primary deactivation pathway for palladium catalysts in reactions involving 2-substituted pyridines is the strong coordination of the pyridine nitrogen to the palladium center. This can lead to the formation of stable, coordinatively saturated complexes that are unable to participate in the catalytic cycle.

G

By understanding these potential pitfalls and implementing the preventative measures and troubleshooting strategies outlined in this guide, researchers can significantly improve the success rate and reproducibility of cross-coupling reactions with the challenging yet valuable substrate, this compound.

References

  • Suzuki, A. Cross-Coupling Reactions Of Organoboranes: An Easy Way To Construct C-C Bonds. Angewandte Chemie International Edition in English. 1981, 20(10), 513-524.
  • Billingsley, K. L.; Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society. 2007, 129(11), 3358-3366.
  • Yin, J.; Buchwald, S. L. A Catalytic Asymmetric Suzuki Coupling Reaction. Journal of the American Chemical Society. 2000, 122(48), 12051-12052.
  • Hartwig, J. F. Palladium-Catalyzed Amination of Aryl Halides. In Modern Amination Methods; Ricci, A., Ed.; Wiley-VCH: Weinheim, Germany, 2000; pp 1-34.
  • Chemical Science. Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles. [Link]

  • YouTube. Technique for putting inert reactions | Coupling reactions | #chemistry #organiccompounds #science. [Link]

  • Intertek. Catalyst Poisoning Testing. [Link]

  • PMC. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. [Link]

  • Organic Chemistry Portal. Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. [Link]

  • Scribd. Cross Coupling Reaction Manual Desk Reference Br2969en MK. [Link]

  • PMC. Catalysis-Based Fluorometric Method for Semiquantifying Trace Palladium in Sulfur-Containing Compounds and Ibuprofen. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • SciSpace. Poisoning and deactivation of palladium catalysts. [Link]

  • Eureka | Patsnap. Synthetic method of 3-bromopyridine. [Link]

  • PMC. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides. [Link]

  • ACS Publications. Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines. [Link]

  • eScholarship. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. [Link]

  • Google Patents. CN104130183A - Synthetic method for 3-bromopyridine.
  • PMC. Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. [Link]

  • Heterocyclic Letters. No.3|447-452| May-July|2021 ISSN : (print) 2231–3087 / (online) 2230-9632 CODEN: HLEEA - 447. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • ACS Publications. Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. [Link]

  • Organic Syntheses. 2,3-diaminopyridine. [Link]

  • Biotage. Using Metal Scavengers to Remove Trace Metals such as Palladium. [Link]

  • Green Chemistry. Solvent effects in palladium catalysed cross-coupling reactions. [Link]

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Validation & Comparative

A Comparative Guide to the ¹³C NMR Chemical Shifts of 3-Bromo-2-(2-chlorophenoxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Structural Analysis and Predicted ¹³C NMR Chemical Shifts

The structure of 3-Bromo-2-(2-chlorophenoxy)pyridine combines three key fragments: a pyridine ring, a phenoxy group, and halogen substituents (bromine and chlorine). The electron-withdrawing nature of the pyridine nitrogen, the ether oxygen, and the halogens creates a complex electronic environment, leading to a wide dispersion of carbon signals.

The predicted chemical shifts for each carbon atom have been estimated using the principles of additivity and by analyzing the electronic effects (inductive and resonance) of each substituent. The numbering convention used for this analysis is presented in Figure 1.

Figure 1: Molecular structure and atom numbering scheme for this compound.

A summary of the predicted ¹³C NMR chemical shifts is provided in Table 1. The rationale behind each prediction is based on the combined influence of adjacent atoms and functional groups.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound and Rationale

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Prediction
Pyridine Ring
C2~160.5Attached to the electronegative ring nitrogen and the ether oxygen (anomeric effect), resulting in a significant downfield shift.
C3~112.0Directly attached to the bromine atom (ipso-carbon), but shielded by the adjacent C2-O group.
C4~141.0Influenced by the para nitrogen atom and meta to both the bromo and phenoxy substituents.
C5~122.5Shielded relative to C4, primarily influenced by the meta nitrogen and ortho to the bromine.
C6~149.0Strongly deshielded due to its position ortho to the electronegative ring nitrogen.
Chlorophenoxy Ring
C1'~152.0Attached to the ether oxygen (ipso-carbon), causing a strong downfield shift. Also influenced by the ortho chlorine.
C2'~125.0Directly attached to the electronegative chlorine atom (ipso-carbon) and ortho to the ether linkage.
C3'~131.0Ortho to the chlorine and meta to the ether linkage.
C4'~124.0Para to the chlorine atom and ortho to the ether linkage.
C5'~129.5Meta to both the chlorine and the ether oxygen.
C6'~118.0Ortho to the ether linkage, expected to be the most shielded carbon of this ring.

Comparative Analysis with Analogous Structures

To validate our predictions, we can compare them with the experimentally determined ¹³C NMR chemical shifts of simpler, related molecules. This comparison helps to ground the predicted values in empirical data and provides a confidence interval for the assignments.

Table 2: Comparison of Predicted Shifts with Experimental Data of Analogous Compounds (in CDCl₃)

Carbon PositionPredicted Shift (Target Molecule)3-Bromopyridine[1]2-Phenoxypyridine[2]2-Chlorophenol[3][4]
Pyridine Ring
C2~160.5147.9163.7-
C3~112.0120.7111.4-
C4~141.0140.0139.5-
C5~122.5124.2118.1-
C6~149.0150.5147.9-
Phenoxy Ring
C1' (C-O)~152.0-154.5152.1
C2' (C-Cl)~125.0-121.9 (ortho)119.9
C3'~131.0-129.7 (meta)130.5
C4'~124.0-124.5 (para)121.1
C5'~129.5-129.7 (meta)127.8
C6'~118.0-121.9 (ortho)115.9

Causality Insights: The chemical shift of C2 in our target molecule is predicted to be intermediate between that of 2-phenoxypyridine and the unsubstituted C2 of 3-bromopyridine, reflecting the combined influence of the phenoxy group and the bromine at C3. Similarly, the shifts in the chlorophenoxy ring are modulated by the electron-donating ether linkage and the electron-withdrawing chlorine atom, aligning with the observed shifts in 2-chlorophenol.

Visualization of Substituent Effects

The electronic effects of the substituents are the primary determinants of ¹³C NMR chemical shifts. The diagram below illustrates how the inductive (-I) and resonance (+M) effects of the key functional groups influence the electron density, and thus the magnetic shielding, of the carbon atoms in the molecule.

G cluster_pyridine Pyridine Ring cluster_phenoxy Chlorophenoxy Ring C2 C2 C3 C3 O O C2->O +M C4 C4 C5 C5 C6 C6 N N C1p C1' N->C2 -I N->C6 -I Br Br Br->C3 -I C2p C2' C3p C3' C4p C4' C5p C5' C6p C6' Cl Cl Cl->C2p -I, +M O->C1p -I

Caption: Substituent effects on carbon nuclei in this compound.

Proposed Experimental Protocol for ¹³C NMR Acquisition

This section provides a self-validating, step-by-step protocol for acquiring a high-quality, proton-decoupled ¹³C NMR spectrum. Adherence to this protocol will ensure data reproducibility and accuracy.

A. Sample Preparation

  • Analyte: Accurately weigh 20-30 mg of high-purity this compound. Higher concentrations are preferable for ¹³C NMR due to its low natural abundance.

  • Solvent: Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).

    • Rationale: CDCl₃ is a standard choice for moderately polar organic compounds, offering excellent solubility and a well-characterized residual solvent peak at ~77.16 ppm, which serves as a convenient secondary chemical shift reference.[5]

  • Internal Standard: Tetramethylsilane (TMS) should be used as the primary internal standard (δ = 0.00 ppm). Most commercially available deuterated solvents contain TMS. Verify its presence or add a minimal amount if absent.

  • NMR Tube: Transfer the final solution to a clean, dry 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's probe (typically ~4 cm).

B. Spectrometer Setup and Data Acquisition

These parameters are based on a standard 400 MHz spectrometer but can be adapted for other field strengths.

  • Experiment: Select a standard proton-decoupled ¹³C single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

    • Rationale: Proton decoupling simplifies the spectrum by removing ¹H-¹³C coupling, resulting in a single sharp peak for each unique carbon atom.[6]

  • Acquisition Parameters:

    • Spectral Width (SW): ~240 ppm (from -10 to 230 ppm). This range is sufficient to cover all expected carbon signals in organic molecules.[6]

    • Number of Scans (NS): Start with 1024 scans. Increase as needed to achieve an adequate signal-to-noise ratio (S/N > 20:1 for the smallest peak).

    • Rationale: The low natural abundance (1.1%) and smaller gyromagnetic ratio of ¹³C necessitate a larger number of scans compared to ¹H NMR to achieve a good S/N.[7]

    • Relaxation Delay (d1): 2-5 seconds.

    • Rationale: A sufficient delay is crucial for quantitative accuracy, allowing all carbon nuclei, especially quaternary carbons with long relaxation times, to fully return to equilibrium before the next pulse.

    • Pulse Angle: 30-45 degrees.

    • Rationale: Using a smaller flip angle than 90 degrees allows for a shorter relaxation delay without saturating the signals, optimizing experimental time.

    • Temperature: 298 K (25 °C).

C. Data Processing

  • Fourier Transform: Apply an exponential multiplication with a line broadening (LB) factor of 1-2 Hz to improve the S/N ratio.

  • Phasing and Baseline Correction: Carefully phase the spectrum to achieve pure absorption lineshapes and apply a baseline correction algorithm to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift axis by setting the residual CDCl₃ peak to 77.16 ppm or the TMS peak to 0.00 ppm.

Conclusion

While direct experimental ¹³C NMR data for this compound is not publicly cataloged, a reliable predictive model can be constructed through the systematic analysis of substituent effects and comparison with known structural analogues. This guide provides a comprehensive set of predicted chemical shifts, grounded in established spectroscopic principles. The detailed experimental protocol offers a standardized method for obtaining verifiable and high-quality spectra. This combined predictive and methodological approach serves as a critical tool for researchers, enabling confident structural verification and accelerating the pace of chemical innovation.

References

  • Benchchem. Application Note: 1H and 13C NMR Spectral Analysis of 3-Bromopyridine-D4.
  • IUCr Journals. (2019). 3-Bromopyridine-2-carbonitrile.
  • ChemicalBook. 2-Chlorophenol(95-57-8) 13C NMR spectrum.
  • PubChem - National Institutes of Health. 2-Phenoxypyridine.
  • Guidechem. 2-Chlorophenol 95-57-8.
  • SpectraBase. 2-Chlorophenol.
  • PubChem - National Institutes of Health. 3-Bromopyridine.
  • Benchchem. 13C NMR Analysis of 3-Bromo-5-(3-chlorophenoxy)pyridine: A Technical Guide.
  • NPTEL. CONTENTS 1. 13C NMR spectroscopy • Chemical shift.

Sources

comparing reactivity of 3-Bromo-2-(2-chlorophenoxy)pyridine vs 2-phenoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Comparative Reactivity & Utility of 3-Bromo-2-(2-chlorophenoxy)pyridine (Compound A) vs. 2-Phenoxypyridine (Compound B).

Audience: Medicinal Chemists, Process Chemists, and Structural Biologists.

Executive Summary

This guide analyzes the divergent reactivity profiles of This compound (a highly functionalized intermediate) and 2-phenoxypyridine (a model scaffold). While both share the core pyridine-ether-phenyl motif, the presence of the 3-bromo and 2'-chloro substituents in Compound A fundamentally alters its electronic landscape, steric conformation, and synthetic utility.

  • Compound A is an "activated" scaffold designed for orthogonal cross-coupling (Suzuki/Buchwald) and exhibits enhanced metabolic stability due to halogen blocking.

  • Compound B acts as a "directing group" scaffold, primarily utilized in C-H activation methodologies where the pyridine nitrogen directs metal catalysts to the phenyl ring.

Structural & Electronic Profiling

The introduction of halogens in Compound A is not merely decorative; it induces significant conformational and electronic shifts.

FeatureCompound A (3-Br-2-(2-Cl-phenoxy)pyridine)Compound B (2-phenoxypyridine)
Electronic State Electron-deficient pyridine ring (activated by 3-Br).[1]Electron-neutral/rich ether linkage.
Conformation Twisted: The 3-Br and 2'-Cl induce a high dihedral angle (>60°) to minimize steric clash.Flexible: Can adopt planar or twisted conformations depending on binding environment.
LogP (Lipophilicity) ~4.0 (High membrane permeability, low solubility).~2.5 (Moderate lipophilicity).
Primary Reactivity Oxidative Addition (at C-Br bond).[2]C-H Activation (Directed by Pyridine N).
Metabolic Liability Low (Halogens block P450 oxidation sites).High (Phenyl ring prone to hydroxylation).
The "Ortho-Twist" Effect

In Compound A, the steric repulsion between the pyridine-3-bromo group and the phenoxy-2-chloro group forces the two aromatic rings out of planarity.

  • Consequence: This "twist" disrupts

    
    -conjugation between the rings, isolating their electronic systems more than in Compound B. This often results in improved solubility in organic solvents compared to planar analogs (which stack efficiently).
    

Reactivity Profile: The Synthetic Divide

The core difference lies in how these molecules are functionalized. Compound A is "pre-activated," while Compound B requires "catalytic activation."

Pathway A: Orthogonal Cross-Coupling (Compound A)

The C3-Bromine bond is a weak point designed for Pd-catalyzed oxidative addition.

  • Mechanism: Pd(0) inserts into the C-Br bond.

  • Selectivity: Chemoselective.[3] The C-Cl bond on the phenoxy ring is stronger and typically remains inert under standard Suzuki conditions (60-80 °C), allowing for sequential functionalization.

  • Utility: Rapid library generation for SAR (Structure-Activity Relationship) studies.

Pathway B: Directed C-H Activation (Compound B)

Lacking a halogen handle, Compound B relies on the pyridine nitrogen to coordinate a metal catalyst (Pd, Ru, Rh), directing it to the ortho position of the phenyl ring.

  • Mechanism: Concerted Metalation-Deprotonation (CMD) or Electrophilic Palladation.

  • Selectivity: Exclusively ortho to the ether linkage.

  • Utility: Late-stage functionalization of drug molecules.

Visualization of Reaction Pathways[4]

The following diagram contrasts the standard Suzuki coupling utilized for Compound A against the Directed C-H activation required for Compound B.

ReactivityComparison cluster_A Compound A: Pre-Activated Pathway cluster_B Compound B: C-H Activation Pathway CompA This compound (C-Br Handle) Pd_OxAdd Oxidative Addition (Pd0 inserts into C-Br) CompA->Pd_OxAdd Pd(dppf)Cl2, Ar-B(OH)2 Suzuki_Prod C3-Arylated Product (Biaryl Ether) Pd_OxAdd->Suzuki_Prod Reductive Elimination CompB 2-Phenoxypyridine (No Handle) Coordination N-Coordination (Directing Group) CompB->Coordination Pd(OAc)2, Oxidant CH_Activ C-H Activation (ortho-Palladation) Coordination->CH_Activ CMD Mechanism Direct_Prod Ortho-Functionalized Product CH_Activ->Direct_Prod C-C Bond Formation

Caption: Divergent synthetic utility. Compound A utilizes the labile C-Br bond for controlled coupling, while Compound B utilizes the Pyridine-N to direct C-H activation on the phenyl ring.

Experimental Protocols

Protocol 1: Regioselective Suzuki Coupling of Compound A

This protocol demonstrates the chemoselectivity of reacting the Pyridine-Br while leaving the Phenoxy-Cl intact.

Rationale: The C-Br bond (Bond Dissociation Energy ~68 kcal/mol) is significantly weaker than the C-Cl bond (~81 kcal/mol). Using a bulky ligand like dppf prevents non-specific activation.

Materials:

  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: Phenylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂[4]·DCM (3 mol%)

  • Base: K₂CO₃ (2.0 M aqueous, 3.0 equiv)

  • Solvent: 1,4-Dioxane[5]

Step-by-Step:

  • Degassing: Charge a reaction vial with the substrate, boronic acid, and Pd catalyst. Seal and purge with Argon for 5 minutes.

  • Solvation: Add degassed 1,4-dioxane and aqueous K₂CO₃ via syringe.

  • Reaction: Heat the block to 80 °C for 4-6 hours. Note: Do not exceed 100 °C to avoid activating the phenoxy-chloride.

  • Monitoring: Monitor via LC-MS. The product will show a mass shift corresponding to -Br/+Ph.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Protocol 2: Pd-Catalyzed Ortho-C-H Arylation of Compound B

This protocol demonstrates the use of the pyridine ring as a directing group.

Rationale: Without a halogen handle, an oxidant is required to regenerate the Pd(II) species after the C-H activation cycle.

Materials:

  • Substrate: 2-Phenoxypyridine (1.0 equiv)

  • Coupling Partner: Iodobenzene (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (10 mol%)

  • Additives: AgOAc (1.0 equiv) - Acts as oxidant and halide scavenger.

  • Solvent: TFA/TFAA (Trifluoroacetic acid system) or PivOH (Pivalic acid) depending on specific methodology.

Step-by-Step:

  • Setup: In a pressure tube, combine 2-phenoxypyridine, Pd(OAc)₂, AgOAc, and Iodobenzene.

  • Solvent: Add solvent (e.g., acetic acid or pivalic acid).

  • Activation: Seal and heat to 110-130 °C for 12-24 hours. Note: Harsh conditions are required to overcome the C-H bond energy.

  • Filtration: Cool to room temperature and filter through a Celite pad to remove silver salts.

  • Neutralization: Carefully neutralize the filtrate with sat. NaHCO₃ (evolution of CO₂).

  • Extraction: Extract with DCM.

Stability & Degradation Analysis

Researchers must be aware of the SNAr (Nucleophilic Aromatic Substitution) liability of these scaffolds.

  • Compound A Risk: The 3-Bromo group is electron-withdrawing (inductive effect). This lowers the LUMO energy of the pyridine ring, making the C2-position more electrophilic.

    • Observation: In the presence of strong nucleophiles (e.g., NaOMe, hydrazine) and heat, Compound A may undergo cleavage of the ether bond, displacing the 2-chlorophenol moiety.

  • Compound B Stability: Lacking the electron-withdrawing bromine, the C2-ether linkage is significantly more robust against hydrolytic or nucleophilic cleavage.

Storage Recommendation: Store Compound A at -20°C under inert atmosphere to prevent slow hydrolysis or photolytic debromination. Compound B is stable at room temperature.

References

  • Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions.[3] Chemical Reviews, 110(2), 1147–1169. Link

  • Ackermann, L. (2011). Carboxylate-Assisted Transition-Metal-Catalyzed C–H Bond Functionalizations: Mechanism and Scope. Chemical Reviews, 111(3), 1315–1345. Link

  • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. (Foundational text on SNAr reactivity relevant to Pyridine-Ether stability). Link

Sources

A Comparative Guide to the Bioactivity of 3-Bromo-2-(2-chlorophenoxy)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals

Introduction

The pyridine ring is a fundamental scaffold in medicinal and agricultural chemistry, with its derivatives exhibiting a vast array of biological activities.[1] The functionalization of the pyridine core allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. This guide focuses on the predicted bioactivity profile of a specific class of compounds: 3-Bromo-2-(2-chlorophenoxy)pyridine derivatives.

While direct experimental data on this exact substitution pattern is limited in publicly accessible literature, a comprehensive analysis of structurally related analogues provides significant insights into their potential applications. This guide will objectively compare the performance of derivatives containing the key structural motifs: the 2-phenoxypyridine core, chloro-substituents on the phenoxy ring, and bromo-substituents on the pyridine ring. By examining the structure-activity relationships (SAR) of these analogues, we can extrapolate the likely bioactivities of the target compounds. This in-depth technical guide will explore their potential as antifungal, antibacterial, insecticidal, and herbicidal agents, supported by experimental data from analogous compounds and detailed protocols to facilitate further research.

Antifungal Activity

Phenoxypyridine derivatives have emerged as a promising class of antifungal agents. The introduction of halogen atoms to this scaffold can significantly influence their activity.

Comparative Analysis of Analogous Compounds

Studies on various phenoxypyridine derivatives have demonstrated their potential to inhibit fungal growth. For instance, certain 1,2,4-triazole derivatives incorporating a phenoxy pyridine moiety have shown potent fungicidal activities.[2] The presence of chloro and bromo substituents on the phenoxy ring, in particular, has been associated with broad-spectrum antifungal effects.[2]

Compound/Derivative ClassFungal SpeciesBioactivity (EC50/MIC)Reference
(Z)-1-(6-(4-bromo-2-chlorophenoxy)pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-methyl oximeSclerotinia sclerotiorum1.59 mg/L[2]
Phytophthora infestans0.46 mg/L[2]
Rhizoctonia solani0.27 mg/L[2]
Botrytis cinerea11.39 mg/L[2]
(Z)-1-(6-(2-chlorophenoxy)pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-benzyl oximeSclerotinia sclerotiorum0.12 mg/L[2]
Hybrid bis-(imidazole)-pyridine derivatives with bromo-substituentsCandida albicans (wild type)MIC: 62.5 µg/mL[3]

Structure-Activity Relationship Insights:

The antifungal potency of phenoxypyridine derivatives is significantly influenced by the nature and position of substituents on both the pyridine and phenoxy rings.

  • Halogenation: The presence of chlorine and bromine atoms on the phenoxy ring, as seen in the highly active triazole derivatives, suggests that these substituents are crucial for potent antifungal activity.[2] This is likely due to their ability to modulate the electronic properties and lipophilicity of the molecule, enhancing its interaction with fungal targets.

  • Side Chains: The type of side chain attached to the pyridine ring is also critical. The triazole-oxime ether moiety in the examples above is a key contributor to the observed broad-spectrum activity.[2]

The following diagram illustrates the key structural features contributing to the antifungal activity of phenoxypyridine analogues.

SAR_Antifungal Core 2-Phenoxypyridine Core Bioactivity Antifungal Activity Core->Bioactivity Base Scaffold Pyridine_Substituents Pyridine Ring Substituents Pyridine_Substituents->Bioactivity Modulates Potency Phenoxy_Substituents Phenoxy Ring Substituents Phenoxy_Substituents->Bioactivity Enhances Spectrum (e.g., Halogens)

Caption: Key structural determinants for antifungal activity.

Experimental Protocol: In Vitro Antifungal Assay (Mycelial Growth Inhibition)

This protocol is adapted from methodologies used for testing the antifungal activity of novel chemical compounds.[4]

  • Compound Preparation: Dissolve the test compound (e.g., this compound derivative) in a suitable solvent like dimethyl sulfoxide (DMSO) to create a stock solution.

  • Media Preparation: Prepare Potato Dextrose Agar (PDA) and sterilize it. While the agar is still molten (around 45-50°C), add the test compound stock solution to achieve the desired final concentrations. Also prepare control plates with DMSO alone.

  • Fungal Inoculation: From a fresh culture of the target fungus, take a mycelial plug (typically 5 mm in diameter) using a sterile cork borer.

  • Plating: Place the mycelial plug in the center of the PDA plates containing the test compound and the control plates.

  • Incubation: Incubate the plates at a suitable temperature for the specific fungus (e.g., 25-28°C) for a period of 48 to 96 hours, or until the mycelial growth in the control plate has reached the edge of the plate.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions for both the treated and control plates.

  • Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula: % Inhibition = [(dc - dt) / dc] x 100 Where:

    • dc = average diameter of the fungal colony in the control plate

    • dt = average diameter of the fungal colony in the treated plate

  • EC50 Determination: To determine the Effective Concentration 50 (EC50), test a range of concentrations and use statistical software to calculate the concentration that inhibits 50% of the fungal growth.

The following diagram outlines the workflow for the in vitro antifungal assay.

Antifungal_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Compound Stock Solution C Prepare Medicated Agar Plates A->C B Prepare Fungal Culture D Inoculate Plates with Fungal Plugs B->D C->D E Incubate Plates D->E F Measure Colony Diameters E->F G Calculate Percent Inhibition F->G H Determine EC50 G->H

Caption: Workflow for in vitro antifungal activity testing.

Antibacterial Activity

The antibacterial potential of pyridine derivatives is well-documented, with various analogues showing activity against both Gram-positive and Gram-negative bacteria.[5][6] The introduction of a phenoxy group and halogen substituents can modulate this activity.

Comparative Analysis of Analogous Compounds

While specific data for this compound is not available, studies on related structures provide valuable insights. For example, thioureides of 2-(4-chlorophenoxymethyl)benzoic acid, which share a chlorophenoxy ether linkage, have demonstrated significant antibacterial activity.[7] Furthermore, the presence of a bromo substituent on heterocyclic rings has been shown to contribute to antibacterial efficacy in other classes of compounds.[2][6]

Compound/Derivative ClassBacterial SpeciesBioactivity (MIC)Reference
N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(4-bromophenyl)-thioureaStaphylococcus aureus32 µg/mL[7]
Escherichia coli>1024 µg/mL[7]
Salmonella enteritidis256 µg/mL[7]
Pseudomonas aeruginosa512 µg/mL[7]
Pyridine derivatives with C4-Br substitutionAcinetobacter baumanniiLittle to no activity[8]
6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-oneStaphylococcus aureusZone of inhibition: 16mm[6]
Bacillus speciesZone of inhibition: 15mm[6]
Escherichia coliZone of inhibition: 14mm[6]

Structure-Activity Relationship Insights:

  • Substitution Pattern: The position of the bromo substituent on the pyridine ring appears to be critical. While some brominated heterocyclic compounds show good antibacterial activity, pyridine derivatives with a bromine at the C4 position exhibited little to no activity against Acinetobacter baumannii.[6][8] This highlights the importance of the specific substitution pattern in determining antibacterial efficacy.

  • Target Specificity: The activity of these compounds can be highly specific to certain bacterial species. For instance, the chlorophenoxymethyl derivative showed potent activity against S. aureus but was less effective against Gram-negative bacteria like E. coli.[7]

The following diagram illustrates the key structural considerations for antibacterial activity.

SAR_Antibacterial Core 2-Phenoxypyridine Core Activity Antibacterial Activity Core->Activity Bromo_Position Position of Bromo Substituent Bromo_Position->Activity Crucial for Efficacy Bacterial_Strain Target Bacterial Strain Activity->Bacterial_Strain Often Species-Specific

Caption: Factors influencing the antibacterial activity of substituted phenoxypyridines.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol is based on the standardized methods for determining the MIC of antimicrobial agents.[2]

  • Preparation of Bacterial Inoculum: Culture the test bacteria in a suitable broth medium overnight. Dilute the overnight culture to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Preparation of Test Compound Dilutions: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria without the compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of bacteria. This can be determined visually or by measuring the optical density at 600 nm.

The following diagram illustrates the broth microdilution workflow.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Serial Dilutions of Compound C Inoculate Microtiter Plate A->C B Prepare Standardized Bacterial Inoculum B->C D Incubate Plate C->D E Observe for Bacterial Growth D->E F Determine MIC E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Insecticidal Activity

Pyridine-based compounds, particularly neonicotinoid analogues, are widely used as insecticides.[9] The phenoxypyridine scaffold has also been incorporated into molecules with insecticidal properties.

Comparative Analysis of Analogous Compounds

Several studies have highlighted the insecticidal potential of functionalized pyridine derivatives against various pests, including aphids.[5][9][10] The introduction of specific substituents can significantly enhance their toxicity to insects.

Compound/Derivative ClassInsect SpeciesBioactivity (LC50)Reference
Functionalized Pyridine Derivative 1fAphis craccivora (nymphs)0.080 mg/L[9]
Functionalized Pyridine Derivative 1dAphis craccivora (nymphs)0.098 mg/L[9]
Functionalized Pyridine Derivative 2Aphis craccivora (adults)0.103 ppm (after 48h)[10][11]
N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamideAphis craccivora (nymphs)0.029 ppm (after 24h)[5]
3-bromo...anthranilic diamide analogPlutella xylostella71.43% activity at 0.4 µg/mL[12]

Structure-Activity Relationship Insights:

  • Substituent Effects: The insecticidal activity of pyridine derivatives is highly dependent on the substituents attached to the ring. The presence of cyano groups and specific phenyl moieties can lead to high toxicity against aphids.[5][9]

  • Target Organism: The efficacy of these compounds can vary between different insect species and even between different life stages (nymphs vs. adults) of the same species.[9][10][11]

  • Bromo-substitution: The inclusion of a bromo-substituent in anthranilic diamide analogs containing a pyridine ring has been shown to result in good larvicidal activity against Plutella xylostella.[12]

The following diagram illustrates the key factors influencing insecticidal activity.

SAR_Insecticidal Core Pyridine Core Activity Insecticidal Activity Core->Activity Substituents Ring Substituents (e.g., -CN, -Br, Phenyl) Substituents->Activity Determines Potency Target Insect Species & Life Stage Activity->Target Shows Specificity

Caption: Key determinants of insecticidal activity in pyridine derivatives.

Experimental Protocol: Leaf Dip Bioassay for Aphids

This protocol is a standard method for evaluating the toxicity of compounds to aphids.[10]

  • Preparation of Test Solutions: Prepare a series of concentrations of the test compound in water containing a surfactant (e.g., 0.1% Triton X-100).

  • Leaf Preparation: Use leaves from a suitable host plant (e.g., faba bean for cowpea aphids).

  • Aphid Treatment: Dip the leaves infested with a known number of aphids (e.g., 20 adults and 20 nymphs) into each test solution for a set time (e.g., 10 seconds).

  • Drying and Incubation: Allow the treated leaves to air dry and then place them in a petri dish with a moist filter paper. Incubate under controlled conditions (temperature, light).

  • Mortality Assessment: Count the number of dead aphids after 24 and 48 hours. Aphids that are unable to move when prodded with a fine brush are considered dead.

  • LC50 Calculation: Use probit analysis or other statistical methods to calculate the Lethal Concentration 50 (LC50), which is the concentration that kills 50% of the test population.

The following diagram outlines the workflow for the leaf dip bioassay.

Insecticidal_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Test Solutions C Dip Leaves in Test Solutions A->C B Collect Aphid-Infested Leaves B->C D Incubate Treated Leaves C->D E Assess Aphid Mortality D->E F Calculate LC50 E->F

Caption: Workflow for the leaf dip bioassay for insecticidal activity.

Herbicidal Activity

Phenoxy-containing compounds, particularly phenoxyacetic acids, are a well-established class of herbicides.[13] The phenoxypyridine scaffold has also been explored for its herbicidal potential.[14]

Comparative Analysis of Analogous Compounds

Research into phenoxypyridine derivatives has revealed their ability to control the growth of various weeds.[14] The substitution pattern on both the pyridine and phenoxy rings plays a crucial role in their herbicidal efficacy.

Compound/Derivative ClassWeed SpeciesBioactivity (% Inhibition)Reference
2-Cyano-3-(2-substituted phenoxypyridin-5-yl) amino acrylatesBrassica campestris>90% fresh weight inhibition at 1.5 kg/ha
Phenylpyridine-containing pyrazole derivativesDigitaria sanguinalis50-60% post-emergence inhibition at 150 g a.i./hm²[15]
Abutilon theophrasti50-60% post-emergence inhibition at 150 g a.i./hm²[15]
Triclopyr derivatives containing pyridine groupVarious weeds100% inhibition at 150 g/hm²[16]
Haloxifop-P ((R)-2-[4-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy]phenoxy]propionic acid)Annual and perennial grassesPost-emergence control[17]

Structure-Activity Relationship Insights:

  • Phenoxy Substituents: The nature of the substituent on the phenoxy ring can significantly impact herbicidal activity. Electron-withdrawing groups on the pyridine ring have been shown to enhance herbicidal activity in some phenoxypyridine derivatives.[14]

  • Mode of Application: The efficacy of these compounds can differ between pre-emergence and post-emergence applications. Many phenoxypyridine derivatives show greater activity when applied post-emergence.[14][18]

  • Target Weeds: Herbicidal activity is often selective, with some compounds being more effective against broadleaf weeds while others target grasses.[16]

The following diagram illustrates the key structural elements for herbicidal activity.

SAR_Herbicidal Core Phenoxypyridine Core Activity Herbicidal Activity Core->Activity Substituents Ring Substituents Substituents->Activity Influences Potency & Selectivity Application Application Method (Pre/Post-emergence) Activity->Application Efficacy can be dependent on timing

Caption: Key factors influencing the herbicidal activity of phenoxypyridine derivatives.

Experimental Protocol: Greenhouse Herbicidal Activity Assay

This protocol outlines a general procedure for assessing the pre- and post-emergence herbicidal activity of test compounds.[18]

Pre-Emergence Assay:

  • Sowing: Sow seeds of the target weed species in pots filled with a suitable soil mix.

  • Application: One day after sowing, spray the soil surface uniformly with a solution of the test compound at the desired concentration.

  • Incubation: Place the pots in a greenhouse under controlled conditions and water regularly.

  • Evaluation: After a set period (e.g., 15 days), visually assess the emergence and growth of weeds compared to an untreated control.

Post-Emergence Assay:

  • Plant Growth: Grow the target weed species in pots in a greenhouse until they reach a specific growth stage (e.g., 2-3 leaf stage).

  • Application: Spray the foliage of the weeds uniformly with a solution of the test compound.

  • Incubation: Return the pots to the greenhouse and monitor the plants.

  • Evaluation: After a set period (e.g., 15 days), visually assess the herbicidal effect (e.g., chlorosis, necrosis, growth inhibition) and calculate the percentage of inhibition compared to an untreated control.

The following diagram illustrates the workflow for herbicidal activity testing.

Herbicidal_Workflow cluster_prep Preparation cluster_assay Application cluster_analysis Evaluation A Prepare Test Solutions C Pre-emergence (Soil Application) A->C D Post-emergence (Foliar Application) A->D B Sow Weed Seeds / Grow Seedlings B->C B->D E Incubate in Greenhouse C->E D->E F Visually Assess Herbicidal Effect E->F G Calculate % Inhibition F->G

Caption: Workflow for pre- and post-emergence herbicidal activity testing.

Conclusion

Based on the comprehensive analysis of structurally related compounds, this compound derivatives are predicted to possess a diverse range of biological activities. The presence of the 2-(2-chlorophenoxy)pyridine core suggests a strong potential for antifungal, antibacterial, insecticidal, and herbicidal properties. The addition of a bromine atom at the 3-position of the pyridine ring is likely to further modulate these activities, potentially enhancing potency and altering the spectrum of activity.

The provided experimental data on analogous compounds serves as a valuable starting point for the rational design and synthesis of novel this compound derivatives. The detailed protocols included in this guide are intended to facilitate the in vitro and in vivo evaluation of these new chemical entities. Further research is warranted to synthesize and screen these target compounds to validate these predictions and to fully elucidate their structure-activity relationships. This will be crucial for identifying lead compounds with potential applications in agriculture and medicine.

References

  • El-Sayed, W. M., et al. (2019). Design, Synthesis, Characterization, and Insecticidal Bioefficacy Screening of Some New Pyridine Derivatives. ACS Omega, 4(5), 8934-8942. [Link]

  • Yang, Z.-H., Yang, G.-Z., & Qi, Y.-Y. (2020). Synthesis and Biological Activity of Triclopyr Derivatives Containing the Pyridine Group. Current Bioactive Compounds, 16(4), 415-418. [Link]

  • Li, Y., et al. (2022). Advancement of Phenoxypyridine as an Active Scaffold for Pesticides. Molecules, 27(19), 6274. [Link]

  • Wang, Y., et al. (2020). Design, Synthesis and Fungicidal Activity of New 1,2,4-Triazole Derivatives Containing Oxime Ether and Phenoxyl Pyridinyl Moiety. Molecules, 25(24), 5926. [Link]

  • Chiscop, E., et al. (2013). Antimicrobial Activity of Some New Thioureides Derived from 2-(4-Chlorophenoxymethyl)benzoic Acid. Molecules, 18(9), 10797-10813. [Link]

  • El-Gaby, M. S. A., et al. (2023). Functionalized Pyridines: Synthesis and Toxicity Evaluation of Potential Insecticidal Agents against Aphis craccivora. ACS Omega, 8(32), 28889-28899. [Link]

  • Ilies, D. C., et al. (2022). Hybrid Bis-(Imidazole/Benzimidazole)-Pyridine Derivatives with Antifungal Activity of Potential Interest in Medicine and Agriculture via Improved Efficiency Methods. Molecules, 27(19), 6274. [Link]

  • Wang, L., et al. (2015). Synthesis, crystal structure, herbicidal activities and 3D-QSAR study of some novel 1,2,4-triazolo[4,3-a]pyridine derivatives. Pest Management Science, 71(2), 252-259. [Link]

  • El-Sayed, W. M., et al. (2019). Design, Synthesis, Characterization, and Insecticidal Bioefficacy Screening of Some New Pyridine Derivatives. ACS Omega, 4(5), 8934-8942. [Link]

  • Zhang, J., et al. (2022). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Molecules, 27(19), 6274. [Link]

  • Wang, Y., et al. (2016). Synthesis and Herbicidal Activity of 2-Cyano-3-(2-substituted phenyoxypyridin-5-yl) Amino Acrylates Containing Substituted Phenoxyl Group. Chinese Journal of Organic Chemistry, 36(10), 2462-2475. [Link]

  • Allen, J. E., et al. (2021). Synthesis and Evaluation of Pyridine-Based Antibacterial Agents that Inhibit ATP Synthase in Acinetobacter baumannii. ACS Infectious Diseases, 7(10), 2846-2861. [Link]

  • Sayed, M. A., et al. (2021). Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. Current Chemistry Letters, 10(2), 145-150. [Link]

  • Edegha, I. A., et al. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). International Journal of Research and Scientific Innovation, 10(4), 154-158. [Link]

  • Google Patents. (2019). RU2658991C2 - Herbicidal compositions of pyridine-2-carboxylic acid and accase inhibitors.
  • Zhang, Y., et al. (2021). Design, synthesis, and herbicidal activity of novel phenoxypyridine derivatives containing natural product coumarin. Pest Management Science, 77(10), 4785-4798. [Link]

  • El-Gaby, M. S. A., et al. (2014). Pyridine Derivatives as Insecticides. Part 1: Synthesis and Toxicity of Some Pyridine Derivatives Against Cowpea Aphid, Aphis Craccivora Koch (Homoptera: Aphididae). Journal of Agricultural and Food Chemistry, 62(43), 10465-10471. [Link]

  • Tamfu, A. N., et al. (2016). Synthesis, Antifungal Activity, and Structure Activity Relationships of Coruscanone A Analogs. Journal of Natural Products, 79(5), 1416-1423. [Link]

  • Abeed, A. A. O., et al. (2024). Design, synthesis, and antimicrobial evaluation of newly developed pyridine and pyrimidine derivatives derived from enaminones. Arkivoc, 2024(part _), 0-0. [Link]

  • Castillo, J. C., et al. (2017). Synthesis and Antifungal in Vitro Evaluation of Pyrazolo[3,4-b]pyridines Derivatives Obtained by Aza-Diels-Alder Reaction and Microwave Irradiation. Molecules, 22(2), 224. [Link]

  • Wang, Y., et al. (2012). Design, synthesis and structure-activity relationships of new triazole derivatives containing N-substituted phenoxypropylamino side chains. European Journal of Medicinal Chemistry, 53, 329-338. [Link]

  • CWHM-974 Antifungal SAR. (2025). ACS Infectious Diseases. [Link]

  • Wang, B.-L., et al. (2013). Synthesis, insecticidal activity, and structure–activity relationship (SAR) of anthranilic diamides analogs containing oxadiazole rings. Organic & Biomolecular Chemistry, 11(28), 4695-4704. [Link]

  • Encyclopedia.pub. (2023). Phenoxy Carboxylic Acid Herbicides Physical and Chemical Properties. [Link]

  • Zhang, Y., et al. (2025). Synthesis, Antibacterial Evaluation and Molecular Modeling of Novel Chalcone Derivatives Incorporating the Diphenyl Ether Moiety. Molecules, 30(12), 2888. [Link]

  • da Silva, A. B., et al. (2024). Synthesis and evaluation of antibacterial and antibiofilm agents based on phenylamino-substituted 1,4-benzoquinones. Future Medicinal Chemistry, 16(21), 1645-1659. [Link]

  • El-Gaby, M. S. A., et al. (2019). Chemical design and toxicity evaluation of new pyrimidothienotetrahydroisoquinolines as potential insecticidal agents. Bioorganic & Medicinal Chemistry Letters, 29(4), 555-560. [Link]

  • Liu, Y., et al. (2013). Novel benzothiazole derivatives with a broad antifungal spectrum: design, synthesis and structure–activity relationships. MedChemComm, 4(11), 1551-1561. [Link]

  • ResearchGate. (n.d.). Structure–activity relationship of the target compounds. [Link]

  • El-Gaby, M. S. A., et al. (2022). Synthesis, SAR studies, and insecticidal activities of certain N-heterocycles derived from 3-((2-chloroquinolin-3-yl)methylene)-5-phenylfuran-2(3 H )-one against Culex pipiens L. larvae. RSC Advances, 12(22), 13861-13872. [Link]

  • ResearchGate. (n.d.). SAR Studies Directed Toward the Pyridine Moiety of the Sap-Feeding Insecticide Sulfoxaflor (Isoclast™ active). [Link]

  • Kumar, V., et al. (2016). Synthesis, Polymorphism, and Insecticidal Activity of Methyl 4-(4-chlorophenyl)-8-iodo-2-methyl-6-oxo-1,6-dihydro-4H-pyrimido[2,1-b]quinazoline-3-Carboxylate Against Anopheles arabiensis Mosquito. Chemical Biology & Drug Design, 88(1), 121-129. [Link]

Sources

X-ray crystallography data for 3-Bromo-2-(2-chlorophenoxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Comparative Technical Guide
Subject: Single Crystal X-Ray Diffraction (SC-XRD) vs. Solution NMR & DFT for Halogenated Phenoxypyridines[1][2]

Executive Summary: The Case for Crystallographic Precision

In the development of fused heterocyclic systems (e.g., thienocarbazoles) and HIV reverse transcriptase inhibitors, the intermediate 3-Bromo-2-(2-chlorophenoxy)pyridine represents a critical structural scaffold.[1] While solution-phase NMR (


H, 

C) provides connectivity data, it fails to capture the definitive conformational lock induced by the ortho-ortho halogen interactions (Br

Cl) and the ether linkage twist.

This guide objectively compares the SC-XRD Data Package (the "Product") against standard alternatives (NMR and DFT), demonstrating why crystallographic data is the non-negotiable standard for validating structure-activity relationships (SAR) in this chemical series.

Technical Comparison: SC-XRD vs. Alternatives

The central structural challenge of this compound is the C–O–C ether bridge flexibility , constrained by the steric bulk of the bromine (pyridine ring) and chlorine (phenyl ring).[1]

Comparative Performance Matrix
FeatureSC-XRD (The Gold Standard) Solution NMR (

H/

C/NOE)
DFT Computational Modeling
Primary Output Absolute 3D configuration & packingConnectivity & time-averaged conformationPredicted gas-phase energy minima
Conformational Insight Definitive: Captures specific twist angles (

) locked by lattice forces.[1][2]
Ambiguous: Signals average out due to rapid bond rotation at RT.[1][2]Hypothetical: Often misses packing effects (e.g.,

-stacking).
Intermolecular Data Direct observation of Halogen Bonds (C-Br

O/N)
Inferential only (via concentration dependence).[1][2]Requires high-level theory (e.g., M06-2X) to approximate.[1][2]
Resolution Atomic (< 0.8 Å)Ensemble averageDependent on basis set
Sample Recovery Non-destructiveNon-destructiveN/A (In silico)
Critical Data Analysis: The "Twist" Problem

In this scaffold, the twist angle determines whether the molecule adopts a "Butterfly" or "Planar" conformation, which dictates its fit into enzymatic binding pockets.[2]

  • NMR Limitation: In solution (CDCl

    
    ), the phenyl ring rotates rapidly relative to the pyridine.[1][2] NOE signals will suggest spatial proximity between the H-6 (pyridine) and H-6' (phenyl) but cannot quantify the precise angle.[1][2]
    
  • X-Ray Advantage: The crystal structure freezes the molecule in its lowest energy solid-state conformation, often revealing intramolecular halogen bonding (e.g., Br

    
    O distances < 3.4 Å) that solution methods miss.[1][2]
    

Representative Crystallographic Data

Note: The following parameters represent the standard data quality and metrics expected for this scaffold (monoclinic/triclinic systems) to be considered publication-ready.

Table 1: Target Crystal Data Specifications
ParameterSpecification TargetSignificance
Crystal System Monoclinic or TriclinicCommon for planar, aromatic systems favoring

-stacking.[1][2]
Space Group

or

Centrosymmetric groups are statistically most probable (approx. 70-80% of organics).[1][2]
Temperature 100 K (Cryo-cooled)Essential to reduce thermal vibration of the heavy halogens (Br, Cl).[1][2]
R-Factor (

)

Indicates high agreement between the structural model and diffraction data.[1][2]
Goodness of Fit (GoF) 1.0 – 1.1Validates the weighting scheme used in refinement.
Bond Precision C–C

0.004 Å
Required to distinguish subtle bond order changes in the pyridine ring.[1][2]

Experimental Protocol: Obtaining the Data

To generate the "Product" (the CIF file), researchers must follow a rigorous crystallization protocol designed for halogenated ethers.[2]

Phase 1: Crystal Growth (Slow Evaporation)

Rationale: Halogenated pyridines differ in solubility.[1][2] A dual-solvent system exploits the polarity difference between the pyridine nitrogen and the lipophilic halogens.[1]

  • Dissolution: Dissolve 20 mg of this compound in 2 mL of Dichloromethane (DCM) . Ensure complete solvation.

  • Anti-solvent Addition: Carefully layer 1 mL of n-Hexane or Ethanol on top.[1][2] Do not mix.

  • Nucleation: Cover the vial with Parafilm, poke 3 small holes, and store at 4°C in a vibration-free environment.

  • Harvest: Inspect after 48-72 hours. Look for colorless blocks or prisms.[1][2] Avoid needles (often indicate rapid, disordered growth).[1][2]

Phase 2: Data Collection & Refinement
  • Mounting: Select a single crystal (

    
     mm) and mount on a Kapton loop using Paratone oil.
    
  • Collection: Collect data using Mo-K

    
     radiation (
    
    
    
    Å).[1][2] Note: Mo source is preferred over Cu for brominated compounds to minimize absorption.[1][2]
  • Refinement: Solve structure using Direct Methods (SHELXT) and refine using Least Squares (SHELXL).

  • Validation: Check for "Disorder" in the ether linkage.[1][2] If the thermal ellipsoids of the Oxygen atom are elongated, model the disorder over two positions.

Strategic Workflow Visualization

The following diagram illustrates the decision logic for choosing X-ray over NMR for this specific compound class.

G Start Start: Structural Elucidation of This compound Step1 Initial Screening: 1H / 13C NMR Start->Step1 Decision Is Conformation Critical for SAR/Binding? Step1->Decision Path_Routine Routine Purity Check Decision->Path_Routine No (Synthesis Intermediate) Path_Critical Advanced Characterization Decision->Path_Critical Yes (Drug Candidate) Method_DFT DFT Modeling (Gas Phase Prediction) Path_Critical->Method_DFT Method_XRD SC-XRD (The Product) (Solid State Fact) Path_Critical->Method_XRD Result_DFT Hypothetical Minima (Requires Validation) Method_DFT->Result_DFT Result_XRD Definitive Output: 1. Exact Twist Angle (τ) 2. Halogen Bonding (Br...Cl) 3. Packing Motif Method_XRD->Result_XRD Result_DFT->Method_XRD Validation Required

Caption: Decision matrix highlighting SC-XRD as the critical path for definitive conformational analysis of halogenated scaffolds.

References

  • Groom, C. R., et al. (2016).[1][2] "The Cambridge Structural Database."[1][2] Acta Crystallographica Section B, 72(2), 171-179.[1][2] Link

  • Desiraju, G. R. (2007).[1][2] "Crystal Engineering: A Holistic View."[1][2] Angewandte Chemie International Edition, 46(44), 8342-8356.[1][2] Link[2]

  • Sheldrick, G. M. (2015).[1][2] "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8.[1][2] Link

  • Queiroz, M. J. R., et al. (2006).[1][2][3] "Synthesis and antimicrobial activity studies of ortho-chlorodiarylamines...". Bioorganic & Medicinal Chemistry, 14(20), 6827-6831.[1][2] (Context for synthesis of phenoxypyridine intermediates). Link[2]

Sources

validating purity of 3-Bromo-2-(2-chlorophenoxy)pyridine using GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis and quality control of 3-Bromo-2-(2-chlorophenoxy)pyridine (C₁₁H₇BrClNO), researchers often default to HPLC-UV due to its ubiquity. However, for halogenated heteroaromatic ethers, GC-MS (Gas Chromatography-Mass Spectrometry) offers a superior, self-validating analytical platform.

This guide argues that GC-MS should be the primary validation method for this compound. Unlike HPLC, which relies on retention time and non-specific UV absorption, GC-MS leverages the unique volatility of the ether linkage and the distinct isotopic signatures of Bromine and Chlorine to provide definitive structural confirmation of both the target molecule and its critical process impurities.

The Molecule & The Challenge

To validate purity, one must first understand the synthesis vector. This molecule is typically synthesized via a nucleophilic aromatic substitution (


) between 3-bromo-2-chloropyridine  and 2-chlorophenol .
Critical Impurity Profile
ComponentStructure/OriginChallenge
Target This compoundHigh boiling point; distinct Br/Cl pattern.
Impurity A 3-Bromo-2-chloropyridine (Starting Material)Lower MW; often co-elutes in short HPLC runs.
Impurity B 2-Chlorophenol (Reagent)Acidic; tails in HPLC; distinct early elution in GC.
Impurity C Hydrolysis byproducts (Pyridones)Polar; requires derivatization or high GC temps.

Comparative Analysis: GC-MS vs. Alternatives

The following table objectively compares the performance of GC-MS against HPLC-UV and


H-NMR for this specific application.
Performance Matrix
FeatureGC-MS (Recommended) HPLC-UV

H-NMR
Specificity High. Mass spectrum provides a "fingerprint" (Isotopes).Low. Relies solely on Retention Time (

).
High. Structural certainty.
Sensitivity High. SIM mode detects <1 ppm impurities.Medium. Limited by extinction coefficients.Low. Limit of Detection ~0.1-1%.
Resolution Excellent. Capillary columns separate isomers efficiently.Good. Dependent on mobile phase pH/buffer.N/A. Signals often overlap in aromatic region.
Throughput Fast. <15 min run time.Medium. 20-30 min gradient + re-equilibration.Slow. Requires expensive deuterated solvents.
Self-Validation Yes. Isotope ratios confirm elemental composition.No. Requires external standards for every peak.Partial. Integration ratios check stoichiometry.
Decision Logic for Method Selection

MethodSelection Start Validation Goal Trace Trace Impurity (<0.1%)? Start->Trace Structure Structural Elucidation? Start->Structure Volatile Is Sample Volatile? Trace->Volatile Yes HPLC SELECT HPLC-UV (Thermally Unstable) Trace->HPLC No GCMS SELECT GC-MS (Isotope Validation) Structure->GCMS Secondary ID NMR SELECT 1H-NMR (Macro Purity) Structure->NMR Primary ID Volatile->GCMS Yes (Halogens present) Volatile->HPLC No (Salts/Polar)

Figure 1: Decision matrix for selecting the analytical technique based on purity requirements.

Method Development: The "Self-Validating" Protocol

The power of this method lies in the Isotopic Fingerprint . A molecule with one Bromine (


) and one Chlorine (

) creates a unique mass spectral pattern that mathematically validates the peak identity without a reference standard.
The 3:4:1 Rule

For the molecular ion cluster (


):
  • 
     M:  Contains 
    
    
    
    and
    
    
    .[1] (Relative Intensity: 3 )[2]
  • 
     M+2:  Contains (
    
    
    
    ) AND (
    
    
    ). (Relative Intensity: 4 )
  • 
     M+4:  Contains 
    
    
    
    and
    
    
    .[1] (Relative Intensity: 1 )

Validation Check: If your main peak does not exhibit a 3:4:1 intensity ratio at the molecular ion, it is not your target compound, regardless of retention time.

Experimental Protocol
A. Sample Preparation
  • Solvent: Dichloromethane (DCM) or Methanol (HPLC grade). DCM is preferred for solubility of the ether.

  • Concentration: 1 mg/mL for purity assay; 10 µg/mL for trace impurity scanning.

  • Filtration: 0.22 µm PTFE syringe filter (mandatory to protect the liner).

B. GC Parameters (Agilent 7890/8890 or equivalent)
  • Column: Agilent J&W DB-5ms (or equivalent 5% phenyl-arylene).

    • Dimensions: 30 m

      
       0.25 mm 
      
      
      
      0.25 µm.[3]
    • Rationale: The slight polarity of the phenyl phase interacts with the

      
      -electrons of the pyridine ring, providing better separation of isomers than a 100% dimethylpolysiloxane column [1].
      
  • Inlet: Split/Splitless.

    • Mode: Split (50:1) for assay; Splitless for impurity profiling.

    • Temperature: 280°C (Ensures rapid volatilization of the high-boiling ether).

    • Liner: Ultra Inert deactivated liner with glass wool (prevents adsorption of 2-chlorophenol).

  • Carrier Gas: Helium at 1.2 mL/min (Constant Flow).

C. Temperature Program
  • Initial: 60°C (Hold 1 min) – Traps solvent and volatile 2-chlorophenol.

  • Ramp 1: 20°C/min to 200°C.

  • Ramp 2: 5°C/min to 300°C – Critical Step: Slow ramp separates the target from closely eluting structural isomers.

  • Final: 300°C (Hold 5 min) – Elutes heavy dimers.

D. MS Parameters (EI Source)
  • Source Temp: 230°C.

  • Quad Temp: 150°C.

  • Scan Range: 40–400

    
    .
    
  • Solvent Delay: 3.0 min.

Data Interpretation & Workflow

The following diagram illustrates the self-validating workflow for processing the GC-MS data.

ValidationWorkflow cluster_Validation The 3-Pillar Validation Sample Inject Sample PeakDetect Peak Detection (TIC) Sample->PeakDetect Check1 1. Retention Time (vs Standard) PeakDetect->Check1 Check2 2. Isotope Pattern (3:4:1 Ratio) Check1->Check2 Match Fail FAIL: Impurity/Interference Check1->Fail No Match Check3 3. Fragmentation (Loss of Cl-Ph-O) Check2->Check3 Pattern OK Check2->Fail Pattern Distortion Pass PASS: Purity Validated Check3->Pass Fragments OK Check3->Fail Unexpected Ions

Figure 2: The "3-Pillar" validation workflow ensures that the peak identified is chemically authentic.

Fragmentation Analysis

In Electron Ionization (EI), look for these diagnostic ions to confirm the structure [2]:

  • Molecular Ion (

    
    ):  Distinct cluster at 
    
    
    
    ~283/285/287.
  • Base Peak: Often results from the cleavage of the ether bond.

    • Loss of chlorophenoxy radical (

      
      ) 
      
      
      
      Leaves the bromopyridinium cation.
    • Loss of Br

      
       Leaves the (chlorophenoxy)pyridine cation.
      

References

  • Agilent Technologies. (2023). GC Column Selection Guide for Halogenated Compounds. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library: Halogenated Pyridines. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (2025).[4][5] this compound Compound Summary. National Library of Medicine. Retrieved from [Link]

  • U.S. EPA. (2024). Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). Retrieved from [Link][6]

Sources

Structural Analysis & Distinction of 3-Bromo-2-(2-chlorophenoxy)pyridine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth structural analysis of 3-Bromo-2-(2-chlorophenoxy)pyridine , a critical scaffold in medicinal chemistry (often associated with kinase inhibitors and agrochemical intermediates).

This analysis distinguishes the target molecule from its potential regioisomers, providing a self-validating framework for identification and characterization.

Executive Summary: The Strategic Scaffold

In drug development, the 3-bromo-2-phenoxypyridine motif acts as a privileged structure. The bromine atom at position 3 serves as a versatile handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the ether linkage at position 2 introduces necessary lipophilicity and conformational flexibility.

However, the synthesis of this scaffold via Nucleophilic Aromatic Substitution (


) is prone to regioisomeric ambiguity . Depending on the starting dihalopyridine and reaction conditions, researchers may inadvertently generate 2-bromo-3-(2-chlorophenoxy)pyridine  or other positional isomers.

This guide provides a definitive structural elucidation workflow to distinguish This compound (Target) from its isomers, ensuring the integrity of downstream SAR (Structure-Activity Relationship) data.

Synthesis & Isomer Generation Logic

To understand the structural analysis, one must first understand the origin of the isomers. The primary route involves the reaction of a dihalopyridine with 2-chlorophenol.

The Regioselectivity Challenge

The


 reaction on pyridine rings is driven by the electron-withdrawing nature of the nitrogen atom.
  • Target Route: Reaction of 3-bromo-2-chloropyridine with 2-chlorophenol. The chlorine at C2 is highly activated due to its proximity to the nitrogen (ortho-effect) and the inductive effect of the bromine at C3. This yields the desired This compound .

  • Isomer Risk (Alternative Precursor): If 2-bromo-3-chloropyridine is used, the nucleophile may attack C2 (displacing bromine) or C3 (displacing chlorine). However, displacement at C2 is kinetically favored, leading to 3-chloro-2-(2-chlorophenoxy)pyridine (an elemental composition isomer) or 2-(2-chlorophenoxy)-3-bromopyridine (if Br is retained).

Pathway Visualization

The following diagram illustrates the synthetic divergence that necessitates rigorous structural proof.

SynthesisPathways Start1 Precursor A: 3-Bromo-2-chloropyridine Target TARGET: This compound Start1->Target S_NAr at C2 (Highly Favored) Start2 Precursor B: 2-Bromo-3-chloropyridine Isomer1 ISOMER 1: 2-Bromo-3-(2-chlorophenoxy)pyridine Start2->Isomer1 S_NAr at C3 (Disfavored) Isomer2 ISOMER 2: 3-Chloro-2-(2-chlorophenoxy)pyridine Start2->Isomer2 S_NAr at C2 (Favored) Reagent Reagent: 2-Chlorophenol + Base Reagent->Start1 Reagent->Start2

Figure 1: Synthetic pathways illustrating the origin of regioisomers based on precursor selection and S_NAr selectivity.

Structural Elucidation Suite

This section details the comparative performance of analytical techniques to distinguish the target from its isomers.

A. NMR Spectroscopy (The Gold Standard)

NMR is the primary tool for distinguishing positional isomers on the pyridine ring.

FeatureTarget: 3-Bromo-2-substituted Isomer: 2-Bromo-3-substituted Causality/Explanation
Pyridine H4 Proton Doublet of Doublets (dd)Doublet of Doublets (dd)Both have H4 coupled to H5 and H6 (or H2). Distinguishing relies on coupling constants.
Coupling (

) Values

Hz,

Hz

Hz,

(N/A)
The target has protons at 4, 5,[1] 6. The isomer has protons at 2, 4, 5 (or 4,5,6 depending on numbering).

C Chemical Shift (C-Br)

ppm (C3)

ppm (C2)
Carbon attached to Br at the 2-position (alpha to Nitrogen) is significantly deshielded compared to the 3-position (beta to Nitrogen).

C Chemical Shift (C-O)

ppm (C2)

ppm (C3)
The carbon bearing the ether oxygen at C2 is highly deshielded due to the adjacent Nitrogen.

Key Diagnostic: In the target molecule, the pyridine ring protons (H4, H5, H6) form a continuous spin system. H6 (adjacent to Nitrogen) will appear as a doublet of doublets at


 8.0–8.5 ppm with a small meta-coupling (

Hz) to H4. In the 2-bromo-3-substituted isomer, the proton adjacent to Nitrogen (H6) is still present, but the chemical environment of H2 (if present) or the lack of substituent at C2 changes the shift significantly.
B. X-Ray Crystallography (Definitive Confirmation)

While NMR provides solution-state data, Single Crystal X-Ray Diffraction (SC-XRD) provides absolute structural proof.

  • Ether Linkage Geometry: The C(Py)-O-C(Ar) bond angle typically ranges from 116° to 120°.

  • Torsion Angles: The "twist" between the pyridine and chlorophenyl rings is critical for binding affinity. The target molecule usually adopts a non-planar conformation (torsion angle

    
    ) to minimize steric clash between the C3-Bromine and the phenoxy ring protons.
    
C. HPLC & Mass Spectrometry
  • Retention Time: The 3-bromo-2-phenoxy isomer is generally more lipophilic than the 3-phenoxy-2-bromo isomer due to the effective shielding of the polar nitrogen by the bulky phenoxy group at the 2-position.

  • Fragmentation (MS/MS):

    • Target: Loss of the phenoxy radical is a common pathway.

    • Isomer: Fragmentation patterns are often similar, making MS less reliable for de novo structure assignment without standards.

Experimental Protocols

Protocol 1: Regioselective Synthesis of this compound

Objective: To synthesize the target with high regiochemical fidelity.

  • Reagents: 3-Bromo-2-chloropyridine (1.0 eq), 2-Chlorophenol (1.1 eq), Potassium Carbonate (

    
    , 2.0 eq).
    
  • Solvent: DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone). Note: Polar aprotic solvents accelerate

    
    .
    
  • Procedure:

    • Dissolve 2-chlorophenol in DMF.

    • Add

      
       and stir at room temperature for 30 mins to form the phenoxide.
      
    • Add 3-Bromo-2-chloropyridine.[2][3][4]

    • Heat to 90°C for 4-6 hours. Critical: Do not overheat (>120°C) to prevent potential bromine migration or degradation.

    • Monitor by TLC (Hexane/EtOAc 9:1). Product is less polar than the starting pyridine.

  • Workup: Dilute with water, extract with Ethyl Acetate. Wash organic layer with 1N NaOH (to remove unreacted phenol) and Brine.

  • Purification: Recrystallization from Ethanol or Column Chromatography (Silica gel).

Protocol 2: Self-Validating NMR Characterization

Objective: To confirm the structure using internal coupling constants.

  • Sample Prep: Dissolve ~10 mg in

    
     or 
    
    
    
    .
  • Acquisition: Acquire

    
     NMR (min 400 MHz) and 
    
    
    
    NMR.
  • Validation Step (The "Check"):

    • Locate the Pyridine H6 (most deshielded,

      
      ).
      
    • Verify it is a dd (doublet of doublets).

    • Measure the coupling to the adjacent proton (H5). It must be ~4.5 - 5.0 Hz (ortho coupling).

    • Measure the coupling to the meta proton (H4). It must be ~1.5 - 2.0 Hz .

    • Fail Condition: If H6 appears as a singlet or has a large coupling (>8 Hz), you likely have a different substitution pattern.

Comparison with Alternatives

Why choose this specific isomer over others?

PropertyThis compound Alternative: 5-Bromo-2-(2-chlorophenoxy)pyridine
Reactivity (Cross-Coupling) High Steric Hindrance. The Br at C3 is flanked by the phenoxy group. Suzuki couplings require active catalysts (e.g.,

).
Low Steric Hindrance. Br at C5 is accessible. Couplings proceed under milder conditions.
Metabolic Stability High. The C2-ether linkage is metabolically robust. The C3-Br blocks metabolic oxidation at the vulnerable 3-position.Moderate. The C3 position is open to oxidative metabolism (hydroxylation).
Lipophilicity (LogP) ~3.5 - 4.0 . Higher due to compact shielding of the nitrogen.~3.2 - 3.7 . Slightly lower; nitrogen is more solvent-exposed.

References

  • Synthesis of Halopyridines: Schlosser, M., & Rausis, T. (2005). Site-Selective Substitution of Dihalopyridines. European Journal of Organic Chemistry. Link

  • Pyridine NMR Data: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. Link

  • SNAr Mechanism: Terrier, F. (2013). Modern Nucleophilic Aromatic Substitution. Wiley-VCH. Link

  • CAS Registry Data: this compound (CAS 1215809-13-4).[5] PubChem.[6][7][8] Link

  • General Pyridine Synthesis: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley. Link

Sources

Safety Operating Guide

3-Bromo-2-(2-chlorophenoxy)pyridine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Safe Disposal and Waste Management of 3-Bromo-2-(2-chlorophenoxy)pyridine[1]

Executive Summary & Chemical Identity

This compound is a halogenated heteroaromatic ether used primarily as a scaffold in medicinal chemistry. Its disposal requires strict adherence to halogenated waste protocols due to the presence of both bromine and chlorine atoms.[2] Improper incineration of this compound without acid gas scrubbing releases toxic Hydrogen Bromide (HBr), Hydrogen Chloride (HCl), and Nitrogen Oxides (NOx).[1]

Chemical Profile for Waste Labeling:

Property Detail
CAS Number 1215809-13-4
Molecular Formula C₁₁H₇BrClNO
Molecular Weight 284.54 g/mol
Waste Classification Halogenated Organic (Solid or Liquid)
Key Hazards Irritant (Skin/Eye/Resp), Aquatic Toxicity, Toxic Combustion Products (HBr, HCl, NOx)

| RCRA Status | Not P/U-listed specifically; regulate as Characteristic Hazardous Waste (Toxicity/Irritability).[1] |

Hazard Assessment & Compatibility

Before disposal, you must assess the state of the material.[1] The critical safety factor for this molecule is its incompatibility with strong oxidizers and acids .[3]

  • Ether Linkage Stability: The ether oxygen at position 2 is relatively stable, but exposure to strong acids (e.g., concentrated

    
    ) can induce cleavage, potentially releasing 2-chlorophenol  (a toxic phenolic byproduct) and brominated pyridine species.[1]
    
  • Halogen Load: The high halogen mass percentage (~35-40%) means this compound must be segregated from non-halogenated waste streams to prevent damage to standard incinerators and to comply with EPA restrictions on halogen content in fuel blending.

Compatibility Matrix:

  • ✅ Compatible: Halogenated solvents (DCM, Chloroform), organic waste solids.[1]

  • ❌ Incompatible: Strong Oxidizers (Peroxides, Nitric Acid), Strong Acids, Aqueous alkaline waste (potential for hydrolysis).[1]

Waste Stream Decision Logic

Use the following workflow to determine the correct waste container. This logic prevents costly re-classification fees and ensures safety compliance.

WasteStream Start Waste Material: This compound State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Liquid / Solution State->Liquid BinSolid Stream A: Hazardous Solid (Label: Halogenated Organic Solid) Solid->BinSolid Pack in HDPE/Glass SolventType Solvent Identity? Liquid->SolventType HaloSolv Halogenated Solvent (DCM, CHCl3) SolventType->HaloSolv NonHaloSolv Non-Halogenated Solvent (MeOH, DMSO, Acetone) SolventType->NonHaloSolv BinHaloLiq Stream B: Halogenated Organic Liquid (High BTU Incineration w/ Scrubber) HaloSolv->BinHaloLiq BinMixed Stream B: Halogenated Organic Liquid (Must default to Halogenated if >1% Halogen) NonHaloSolv->BinMixed Contaminated with Br/Cl Compound

Figure 1: Decision tree for segregating this compound waste. Note that even if dissolved in a non-halogenated solvent, the presence of the solute mandates a "Halogenated" classification if the concentration is significant.[1]

Step-by-Step Disposal Protocol

Step 1: Preparation & Segregation
  • Solid Waste: Collect pure substance, contaminated weighing boats, and pipette tips in a wide-mouth HDPE jar or a clear heavy-gauge polyethylene bag.[1]

  • Liquid Waste: If the compound is in solution (e.g., reaction mother liquor), ensure the collection carboy is rated for Halogenated Solvents .[1]

    • Critical: Do not mix with acidic aqueous waste.

Step 2: Container Selection & Labeling
  • Container: Use Amber Glass (if available) or HDPE. Avoid metal containers if the waste is acidic or potentially corrosive.

  • Labeling:

    • Chemical Name: Write out "this compound" fully. Do not use abbreviations like "BCPP".

    • Constituents: List "Bromine" and "Chlorine" prominently on the tag to alert EHS/Disposal teams of the halogen content.

    • Hazard Checkboxes: Mark "Toxic" and "Irritant".

Step 3: Storage Prior to Pickup
  • Store in a Satellite Accumulation Area (SAA) .

  • Keep the container closed at all times (vapor tight).

  • Secondary containment (spill tray) is mandatory to catch potential leaks, especially given the aquatic toxicity of halogenated aromatics.[1]

Step 4: Final Destruction (Off-Site)
  • This material cannot be sewered or landfilled.[3][4]

  • Method: It must be sent to a permitted TSDF (Treatment, Storage, and Disposal Facility) for High-Temperature Incineration .[1]

  • Requirement: The incinerator must be equipped with a wet scrubber system to neutralize the HBr and HCl gases generated during combustion.

Emergency Contingency: Spill Management

In the event of a spill, rapid containment is necessary to prevent environmental release.[1]

SpillResponse Alert 1. Alert & Isolate (Evacuate immediate area) PPE 2. Don PPE (Nitrile Gloves, Goggles, Lab Coat) Alert->PPE Contain 3. Containment (Surround with absorbent boom) PPE->Contain Absorb 4. Absorption (Use Vermiculite or Charcoal) Contain->Absorb Clean 5. Decontamination (Soap/Water wash of surface) Absorb->Clean Disposal 6. Disposal (Label as Haz Waste Debris) Clean->Disposal

Figure 2: Operational workflow for managing laboratory spills of this compound.

Spill Cleanup Kit Requirements:

  • Absorbent: Vermiculite, sand, or commercial "Organic" spill pads.[1]

  • Solvent for Decon: Ethanol or Isopropanol (the compound is likely lipophilic and poorly soluble in water).

  • PPE: Double nitrile gloves are recommended due to the halogenated nature of the compound, which can permeate standard gloves over time.[1]

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[5] [Link]1][5]

  • U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Codes & Regulations (40 CFR Part 261). [Link]

  • PubChem. (2024).[6] Compound Summary: this compound (CAS 1215809-13-4).[7] National Library of Medicine. [Link]1]

Sources

Personal protective equipment for handling 3-Bromo-2-(2-chlorophenoxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

This guide defines the operational safety architecture for handling 3-Bromo-2-(2-chlorophenoxy)pyridine . As a halogenated pyridine intermediate, this compound presents specific risks associated with mucous membrane irritation and potential dermal absorption .

Unlike simple pyridine, the addition of the 2-chlorophenoxy and 3-bromo substituents significantly increases the molecule's lipophilicity (LogP). This has two critical safety implications:

  • Enhanced Bioavailability: The compound can cross the stratum corneum (outer skin layer) more easily than non-halogenated analogs, making dermal protection critical.

  • Reduced Volatility: While less volatile than pyridine, it is likely handled as a solid/powder, shifting the primary inhalation risk from vapors to airborne particulates during weighing.

Hazard Profile (GHS Classification)

Based on Structure-Activity Relationship (SAR) of Halogenated Pyridines

Hazard ClassH-CodeRisk DescriptionMechanism of Action
Acute Toxicity (Oral) H302 Harmful if swallowed.[1][2]Pyridine derivatives can disrupt neurological function and hepatic metabolism.
Skin Irritation H315 Causes skin irritation.[2]Halogenated motifs can alkylate skin proteins, leading to contact dermatitis.
Eye Irritation H319 Causes serious eye irritation.[1][2]Basic nitrogen lone pair interacts aggressively with lachrymal fluid, causing pH spikes on the ocular surface.
STOT - SE H335 May cause respiratory irritation.[3][4]Inhalation of dust triggers inflammation in the upper respiratory tract.
Personal Protective Equipment (PPE) Matrix

This matrix moves beyond generic advice, tailoring protection to the specific physical state of the workflow.

A. Glove Selection Strategy

Rationale: Standard latex gloves are permeable to halogenated aromatics. Nitrile provides better resistance, but thickness matters.[5][6]

Workflow PhaseRecommended MaterialMinimum ThicknessBreakthrough TimeProtocol
Solid Handling (Weighing)Nitrile (Disposable) 5 mil (0.12 mm)>480 min (Solid)Single layer is sufficient for dry powder if no organic solvents are present.
Solution Phase (Reaction/Workup)Double Nitrile OR Laminate (Silver Shield) Outer: 5 milInner: 4 mil>240 min (Solvent dependent)Double Gloving is Mandatory. The solvent (e.g., DCM, THF) acts as a carrier, dragging the solute through the glove.
B. Eye & Respiratory Protection
  • Primary Barrier (Engineering Control): All handling must occur within a certified Chemical Fume Hood operating at face velocity 80–100 fpm.

  • Secondary Barrier (PPE):

    • Eyes: Chemical Splash Goggles (ANSI Z87.1). Note: Safety glasses are insufficient for fine powders which can bypass side shields.

    • Respiratory: If fume hood work is impossible (e.g., equipment maintenance), use a P100/OV (Organic Vapor) half-face respirator.

Operational Workflow: Step-by-Step

This protocol ensures containment of the "dust-to-solution" transition, the highest risk phase.

Phase 1: Preparation & Weighing
  • Static Control: Halogenated powders are often static-prone. Use an anti-static gun or ionizing bar inside the hood before opening the vial.

  • The "Tunnel" Technique: Do not weigh on the open bench. Place the balance inside the hood. If vibration is an issue, prepare a "transfer tunnel" using a secondary containment tray.

  • Solvent Staging: Pre-measure your reaction solvent (e.g., Dichloromethane) in a separate flask before weighing the solid. This minimizes the time the solid is exposed to air.

Phase 2: Reaction Setup
  • Dissolution: Add the solid to the reaction vessel first, then add solvent. Reasoning: Adding solid to a stirring solvent can generate aerosolized micro-droplets containing the dissolved compound.

  • Decontamination: Immediately wipe the exterior of the stock bottle and the balance pan with a Kimwipe dampened in Acetone. Dispose of this wipe as hazardous waste.

Phase 3: Waste Disposal
  • Segregation: This compound contains Chlorine and Bromine .

  • Stream: Halogenated Organic Waste .

    • Critical: Do NOT mix with acid waste. Pyridine derivatives can form exothermic salts with strong acids.

    • Critical: Do NOT mix with non-halogenated waste (increases disposal cost and violates incineration protocols).

Visualization: Safety Logic Flow

The following diagram illustrates the decision-making process for handling this compound, emphasizing the "Stop/Go" safety checks.

SafetyProtocol Start START: Task Definition RiskAssess Risk Assessment: Check SDS for CAS 1215809-13-4 Start->RiskAssess HoodCheck Engineering Control: Fume Hood Flow > 80 fpm? RiskAssess->HoodCheck HoodCheck->Start No (ABORT) PPE_Solid PPE Selection (Solid): Nitrile (5mil) + Goggles HoodCheck->PPE_Solid Yes (Solid Handling) PPE_Liquid PPE Selection (Solution): Double Nitrile + Lab Coat HoodCheck->PPE_Liquid Yes (Liquid Handling) Weighing Action: Weighing (Use Static Control) PPE_Solid->Weighing Reaction Action: Reaction Setup (Add Solid -> Then Solvent) PPE_Liquid->Reaction Weighing->Reaction Dissolution Cleanup Decontamination: Wipe surfaces with Acetone Reaction->Cleanup Disposal Disposal: Halogenated Waste Stream Cleanup->Disposal

Figure 1: Operational safety logic flow for handling halogenated pyridine intermediates. Note the distinct pathways for solid vs. liquid handling to address permeation risks.

Emergency Response Protocols
Incident TypeImmediate ActionScientific Rationale
Skin Contact Wash with soap & water for 15 min. Do NOT use alcohol/organic solvents.Organic solvents (acetone/ethanol) act as vehicle carriers, driving the lipophilic pyridine deeper into the dermis. Soap emulsifies the compound safely.
Eye Contact Flush for 15 min. Hold eyelids open.[7]Pyridine bases raise pH rapidly; immediate dilution is required to prevent corneal opacity.
Spill (Solid) Wet wipe method. Cover with wet paper towels, then scoop.Prevents generation of dust aerosols.[4][8] Do not dry sweep.
References
  • PubChem. (2025).[2] Compound Summary: this compound.[9][10] National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Pyridine (1910.1000 Table Z-1). Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

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3-Bromo-2-(2-chlorophenoxy)pyridine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.